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1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Documentation Hub

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  • Product: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine
  • CAS: 1232136-97-8

Core Science & Biosynthesis

Foundational

Process Optimization for the Synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary & Target Rationale The pyrazole-3-methanamine scaffold is a privileged pharmacophore frequently em...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Target Rationale

The pyrazole-3-methanamine scaffold is a privileged pharmacophore frequently embedded within modern therapeutics, particularly in the development of phosphodiesterase (PDE) inhibitors[1] and multikinase inhibitors. Specifically, 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine serves as a highly versatile, sterically tuned building block. The cyclopropyl group provides metabolic stability and unique conformational rigidity, while the secondary amine allows for subsequent vectorization via reductive amination, alkylation, or amide coupling.

This technical whitepaper details a highly optimized, scalable, two-step synthetic protocol starting from commercially available ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate[2]. By prioritizing atom economy and avoiding the use of expensive peptide coupling reagents or transient protecting groups, this route is designed for both discovery-scale synthesis and early-phase process scale-up.

Retrosynthetic Strategy & Mechanistic Design

When designing the synthesis of secondary pyrazole methanamines, chemists typically evaluate two primary routes:

  • Reductive Amination: Reduction of the ester to an aldehyde (via DIBAL-H), followed by reductive amination with methylamine. This route is often plagued by over-reduction to the alcohol and requires cryogenic conditions (-78 °C).

  • Amide Reduction (Selected Route): Direct aminolysis of the ester to a carboxamide, followed by exhaustive reduction using Lithium Aluminum Hydride (LiAlH 4​ )[3].

The Amide Reduction Route was selected for this protocol due to its operational simplicity and scalability. It bypasses the need for ester saponification and relies on the inherent acidity of the pyrazole N-H proton. During the reduction step, the first equivalent of LiAlH 4​ deprotonates the pyrazole, forming a transient lithium aluminate complex. This acts as an in-situ protecting group, shielding the electron-rich pyrazole core from unwanted side reactions while the remaining hydride equivalents cleanly reduce the amide carbonyl.

Synthetic Workflow Visualization

Workflow SM Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (Starting Material) Step1 Step 1: Direct Aminolysis CH3NH2 (33% in EtOH), 80°C, 16h SM->Step1 Int1 5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide (Intermediate) Step1->Int1  100% Conversion (LC-MS) Step2 Step 2: Hydride Reduction LiAlH4 (3.0 eq), THF, Reflux, 6h Int1->Step2 Workup Fieser Workup H2O / 15% NaOH / H2O Step2->Workup Product 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (Target Molecule) Workup->Product  Granular Al-salts filtered

Fig 1: Two-step synthesis workflow from ester to N-methylmethanamine via amide reduction.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometric parameters and expected yields are summarized below. This data represents a standard 10 mmol validation scale.

ParameterStep 1: Direct AminolysisStep 2: Hydride Reduction
Starting Material Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide
Scale 10.0 mmol (1.80 g)8.5 mmol (1.40 g)
Primary Reagent Methylamine (33% w/w in EtOH), 10.0 eqLiAlH 4​ (2.0 M in THF), 3.0 eq
Solvent Absolute Ethanol (0.5 M)Anhydrous THF (0.2 M)
Temperature 80 °C (Sealed Pressure Tube)66 °C (Reflux)
Reaction Time 16 hours6 hours
Expected Yield 85 - 92% (Isolated)75 - 82% (Isolated)
Purity (LC-MS) > 98% (UV 254 nm)> 95% (UV 254 nm)

Experimental Execution & Self-Validating Protocols

Step 1: Synthesis of 5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide

Objective: Convert the ethyl ester to the corresponding N-methyl amide via direct aminolysis.

  • Setup: To a heavy-walled glass pressure vessel equipped with a magnetic stir bar, add ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.80 g, 10.0 mmol)[2].

  • Reagent Addition: Add methylamine solution (33% w/w in absolute ethanol, 12.5 mL, ~100 mmol).

  • Reaction: Seal the vessel tightly with a Teflon screw cap. Heat the reaction mixture behind a blast shield in an oil bath set to 80 °C for 16 hours.

  • Validation Check: Cool the vessel to room temperature before opening. Sample 10 µL of the mixture, dilute in methanol, and analyze via LC-MS. The ester peak ( m/z 181.1 [M+H] + ) should be completely consumed, replaced by the amide ( m/z 166.1 [M+H] + ).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (20 mL), filter, and dry under high vacuum to afford the intermediate as an off-white solid.

Causality & Mechanistic Insight: Direct aminolysis avoids the generation of aqueous waste streams associated with saponification. Because methylamine is highly volatile (boiling point -6 °C), conducting the reaction in a sealed tube is strictly required to maintain the high local concentration of the nucleophile necessary to drive the equilibrium forward.

Step 2: Synthesis of 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine

Objective: Exhaustive reduction of the amide to the secondary amine.

  • Setup: Oven-dry a 100 mL two-neck round-bottom flask. Flush with inert gas (N 2​ or Argon). Add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Carefully add LiAlH 4​ solution (2.0 M in THF, 12.75 mL, 25.5 mmol, 3.0 eq).

  • Substrate Addition: Dissolve the amide intermediate (1.40 g, 8.5 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH 4​ suspension over 15 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the reaction to a gentle reflux (66 °C) for 6 hours.

  • Validation Check: Quench a 50 µL aliquot into ethyl acetate/water, extract the organic layer, and run TLC (DCM:MeOH:NH 4​ OH 90:9:1). The UV-active amide spot should be replaced by a highly polar, ninhydrin-positive spot corresponding to the amine.

Critical Workup: The Fieser Method[5]

Causality & Mechanistic Insight: Standard aqueous quenching of aluminum hydrides generates gelatinous aluminum hydroxide ( Al(OH)3​ ). This gel traps polar amine products and creates intractable emulsions that ruin yields. The Fieser method[4] forces the precipitation of granular, highly crystalline sodium aluminate salts that are easily filtered.

  • Quenching: Cool the reaction mixture to 0 °C. Vigorously stir the solution.

  • Water Addition: Slowly add exactly 0.97 mL of distilled H 2​ O dropwise (Ratio: 1 mL per 1 g of LiAlH 4​ used; 25.5 mmol LiAlH 4​ 0.97 g). Wait for the vigorous bubbling to subside.

  • Base Addition: Add 0.97 mL of 15% w/v aqueous NaOH .

  • Final Water Addition: Add 2.91 mL of distilled H 2​ O (Ratio: 3 mL per 1 g of LiAlH 4​ ).

  • Maturation: Remove the ice bath and stir vigorously at room temperature for 30 minutes. The grey suspension will transition into a stark white, granular precipitate.

  • Isolation: Filter the mixture through a pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with hot THF (3 x 20 mL) to extract any coordinated product.

  • Concentration: Dry the combined filtrates over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the target compound as a viscous pale-yellow oil. (Optional: Treat with HCl in dioxane to isolate as the highly stable hydrochloride salt).

Analytical Characterization

To confirm the structural integrity of the synthesized compounds, compare empirical data against the following expected spectroscopic parameters:

Intermediate: 5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.80 (br s, 1H, pyrazole-NH), 8.15 (br q, J = 4.5 Hz, 1H, CONHCH 3​ ), 6.35 (s, 1H, pyrazole-CH), 2.75 (d, J = 4.5 Hz, 3H, NCH 3​ ), 1.95 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H, cyclopropyl-CH 2​ ), 0.70 (m, 2H, cyclopropyl-CH 2​ ).

  • LC-MS (ESI): m/z calculated for C 8​ H 12​ N 3​ O [M+H] + : 166.10; Found: 166.1.

Target: 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 12.30 (br s, 1H, pyrazole-NH), 5.95 (s, 1H, pyrazole-CH), 3.60 (s, 2H, CH 2​ NH), 2.25 (s, 3H, NCH 3​ ), 1.85 (m, 1H, cyclopropyl-CH), 0.90 (m, 2H, cyclopropyl-CH 2​ ), 0.65 (m, 2H, cyclopropyl-CH 2​ ).

  • LC-MS (ESI): m/z calculated for C 8​ H 14​ N 3​ [M+H] + : 152.12; Found: 152.1.

References

  • Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions - Fieser method". LibreTexts Platform. Available at: [Link]

  • Organic Letters - ACS Publications. "Highly Carbon-Selective Monofluoromethylation of β-Ketoesters with Fluoromethyl Iodide". American Chemical Society. Available at: [Link]

  • European Patent Office. "PESTICIDAL PYRAZOLE DERIVATIVES - EP 3766879 A1". Google Patents / EPO.
  • US Patent 11685745B2. "Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors". Google Patents.

Sources

Exploratory

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CPMA): A High-Value Pharmacophore for Scaffold Optimization

Executive Summary In modern fragment-based drug discovery (FBDD) and scaffold optimization, the selection of bifunctional building blocks is critical for navigating the delicate balance between physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and scaffold optimization, the selection of bifunctional building blocks is critical for navigating the delicate balance between physicochemical properties and target affinity. 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (hereafter referred to as CPMA; CAS: 1232136-97-8) has emerged as a highly versatile synthetic intermediate [1]. By combining a strained hydrocarbon (cyclopropyl), a heteroaromatic polarity hub (pyrazole), and a highly nucleophilic vector (N-methylmethanamine), CPMA provides an ideal structural foundation for designing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

This technical guide explores the physicochemical profiling, structural dynamics, synthetic methodologies, and laboratory protocols associated with CPMA, providing researchers with actionable, causality-driven insights for its application in drug development.

Physicochemical Profiling & Structural Dynamics

To understand why CPMA is widely utilized in medicinal chemistry, we must deconstruct its physicochemical profile and the specific roles of its structural moieties.

Quantitative Property Profile

The following table summarizes the predicted and experimentally validated physicochemical properties of CPMA, which make it highly compliant with Lipinski’s Rule of Five for lead-like fragments [1][2].

PropertyValueCausality / Significance in Drug Design
CAS Number 1232136-97-8Unique identifier for procurement and database tracking.
Molecular Formula C₈H₁₃N₃Low molecular weight fragment, ideal for FBDD.
Molecular Weight 151.21 g/mol High ligand efficiency (LE) potential when binding to targets.
Topological Polar Surface Area (TPSA) 40.71 ŲExcellent membrane permeability; optimal for CNS penetration if required.
LogP (Predicted) 1.40Balanced lipophilicity; ensures solubility while maintaining target affinity.
Density (Predicted) ~1.0 g/cm³Standard handling as a dense liquid/low-melting solid.
Boiling Point (Predicted) ~223.1 °CIndicates high thermal stability for high-temperature coupling reactions.
Structural Causality in Target Binding
  • The Cyclopropyl Group (Lipophilic Anchor): Unlike linear alkyl chains (e.g., propyl or butyl groups) which possess high conformational entropy and are highly susceptible to Cytochrome P450 (CYP) mediated oxidation, the cyclopropyl ring is rigid and sterically strained. This strain increases the sp2 -like character of its C-H bonds, significantly enhancing metabolic stability. In a binding pocket, it acts as a rigid lipophilic anchor, perfectly suited for occupying small, hydrophobic selectivity pockets (e.g., the "gatekeeper" adjacent pockets in kinases) [3].

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole ring is a privileged scaffold. It possesses both a hydrogen bond donor (N-H) and an acceptor (C=N). In kinase inhibitor design, this motif frequently serves as the primary "hinge binder," forming critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The N-Methylmethanamine Vector: The secondary aliphatic amine is highly nucleophilic, far more so than the pyrazole nitrogen. This differential nucleophilicity allows for regioselective functionalization (e.g., amide couplings, SNAr) without the strict requirement for pyrazole protection, acting as a flexible linker to extend the molecule into solvent-exposed regions.

Synthetic Methodology & Workflow

The de novo synthesis of CPMA is an exercise in controlled cyclocondensation and selective reduction. The synthetic route is designed to build the heteroaromatic core while preserving the strained cyclopropyl ring.

Mechanistic Pathway
  • Claisen Condensation: The synthesis initiates with the reaction of cyclopropyl methyl ketone and diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide). The base deprotonates the α -carbon of the ketone, driving a nucleophilic acyl substitution to yield a 1,3-dicarbonyl intermediate.

  • Cyclocondensation: The 1,3-dicarbonyl is treated with hydrazine hydrate. Hydrazine acts as a bidentate nucleophile, sequentially attacking both carbonyl carbons, followed by dehydration to form the aromatic pyrazole-3-carboxylate core.

  • Amidation & Reduction: The ester is converted to an amide via reaction with methylamine. Finally, the amide is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the target secondary amine, CPMA.

SynthesisWorkflow A Cyclopropyl Methyl Ketone + Diethyl Oxalate B 1,3-Dicarbonyl Intermediate A->B NaOEt, EtOH Claisen Condensation C Pyrazole-3-carboxylate Core B->C NH2NH2·H2O Cyclocondensation D Amidation (Methylamine) C->D CH3NH2, MeOH Amidation E Reduction (LiAlH4) D->E LiAlH4, THF Reduction F CPMA (Target Compound) E->F Fieser Workup Isolation

Fig 1: De novo synthetic workflow for CPMA via cyclocondensation and reduction.

Application in Kinase Inhibitor Design

In the context of oncology and immunology, CPMA is frequently utilized to construct Type I or Type II kinase inhibitors. The logic of its application is best visualized through pharmacophore mapping. When CPMA is coupled to a larger heterocyclic system (e.g., a pyrimidine or pyridine), it acts as the critical recognition element for the ATP-binding site [3].

PharmacophoreMapping Kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone H-Bonds) Kinase->Hinge Hydrophobic Hydrophobic Pocket I (Selectivity Filter) Kinase->Hydrophobic Solvent Solvent-Exposed Channel (Linker Region) Kinase->Solvent Pyrazole Pyrazole Core (H-Bond Donor/Acceptor) Hinge->Pyrazole H-Bonding Cyclopropyl Cyclopropyl Group (Lipophilic Anchor) Hydrophobic->Cyclopropyl Van der Waals Amine N-Methylmethanamine (Vector for Extension) Solvent->Amine Covalent Extension

Fig 2: Pharmacophore mapping of CPMA within a prototypical kinase ATP-binding pocket.

Experimental Protocols: Regioselective SNAr Derivatization

To ensure high-fidelity library generation, the following protocol outlines a self-validating Nucleophilic Aromatic Substitution (SNAr) reaction, coupling CPMA with a generic 2-chloropyrimidine derivative.

Rationale & Causality
  • Regioselectivity: The secondary aliphatic amine of CPMA is highly nucleophilic compared to the pyrazole nitrogen (whose lone pair is partially delocalized into the aromatic ring). By controlling the temperature and stoichiometry, the reaction proceeds exclusively at the N-methylmethanamine site, negating the need for protecting groups.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the electrophilic pyrimidine, while effectively scavenging the HCl byproduct.

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) or n-Butanol provides the high boiling point necessary to drive the SNAr reaction without degrading the starting materials.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the 2-chloropyrimidine derivative (1.0 mmol, 1.0 equiv) in anhydrous NMP (3.0 mL).

    • Add CPMA (1.2 mmol, 1.2 equiv) dropwise to the solution. Causality: A slight excess of the amine ensures complete consumption of the valuable heteroaryl chloride.

    • Add DIPEA (2.5 mmol, 2.5 equiv) to the mixture.

  • Reaction Execution:

    • Seal the vial with a Teflon-lined crimp cap.

    • Heat the reaction mixture to 110 °C using an oil bath or microwave synthesizer for 2-4 hours.

  • Self-Validating In-Process Control (IPC):

    • Monitor the reaction via LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Validation Check: The pyrazole ring of CPMA exhibits strong UV absorbance at 254 nm due to its conjugated π system. The disappearance of the starting material mass ( [M+H]+=152.1 ) and the appearance of the product mass confirms conversion.

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with Ethyl Acetate (15 mL).

    • Wash the organic layer with distilled water (3 x 10 mL) and brine (1 x 10 mL) to remove the NMP and DIPEA salts. Causality: NMP is highly water-soluble; repeated aqueous washes are critical to prevent solvent contamination during purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to yield the functionalized CPMA derivative.

References

  • PubChem Compound Summary Title: N4-(5-Cyclopropyl-1h-Pyrazol-3-Yl)-N2-[(1s)-1-(1h-Pyrrolo[3,2-B]pyridin-5-Yl)ethyl]pyrimidine-2,4-Diamine | CID 71611421 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Foundational

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine: Mechanism of Action in Scaffold Optimization and Pharmacophore Design

Executive Summary In modern medicinal chemistry, the "mechanism of action" (MoA) of a synthetic building block is defined by its pharmacophoric contributions to an Active Pharmaceutical Ingredient (API) rather than stand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the "mechanism of action" (MoA) of a synthetic building block is defined by its pharmacophoric contributions to an Active Pharmaceutical Ingredient (API) rather than standalone biological activity. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS 1232136-97-8) is a highly specialized, privileged scaffold utilized in rational drug design[]. By combining a heteroaromatic pyrazole core, a strained cyclopropyl hydrocarbon, and a nucleophilic methanamine handle, this fragment addresses critical bottlenecks in hit-to-lead optimization, specifically in the development of protein kinase inhibitors (PKIs) and receptor modulators[2][3].

This technical guide deconstructs the structural MoA of this molecule, details its integration into target inhibitors, and provides self-validating experimental workflows for its application in drug discovery.

Structural and Electronic Mechanism of Action (Chemical MoA)

The utility of CAS 1232136-97-8 stems from the synergistic effects of its three distinct structural motifs. When incorporated into a larger drug molecule, each moiety performs a specific mechanistic function at the target binding site or within the pharmacokinetic landscape.

The Pyrazole Core: The Hinge-Binding Motif

The pyrazole ring is a widely recognized privileged scaffold in oncology and inflammation drug discovery, particularly for targeting the ATP-binding pocket of kinases[2][4].

  • Mechanism : The adjacent nitrogen atoms in the pyrazole ring act as a versatile hydrogen bond donor (HBD) and acceptor (HBA) pair. In ATP-competitive kinase inhibitors, this motif anchors the molecule to the kinase hinge region (e.g., forming critical hydrogen bonds with the backbone amide and carbonyl groups of residues like Y282 in BMPR2 or analogous residues in VEGFR-2)[5].

  • Bioisosterism : It frequently serves as a bioisostere for amides and phenols, improving cell permeability while maintaining target affinity[2].

The Cyclopropyl Group: Metabolic Shielding & Conformational Restriction

The cyclopropyl ring is an sp3 -hybridized, three-carbon system characterized by coplanar carbon atoms, enhanced π -character, and shorter C–C bonds (1.51 Å)[3][6].

  • Metabolic Mechanism : The C–H bonds in a cyclopropane ring are shorter and possess a higher bond dissociation energy than those in standard aliphatic chains (e.g., isopropyl groups)[3]. This makes the cyclopropyl moiety highly resistant to cytochrome P450 (CYP)-mediated oxidative metabolism, effectively acting as a "metabolic shield"[6].

  • Thermodynamic Mechanism : The rigid nature of the ring restricts the conformational flexibility of the parent molecule. This pre-organizes the drug into its bioactive conformation, reducing the entropic penalty upon target binding and minimizing off-target interactions[3].

The N-Methylmethanamine Handle: Nucleophilic Attachment & Salt Bridge Formation

The secondary amine provides both synthetic utility and biological functionality.

  • Synthetic Mechanism : It acts as a highly reactive nucleophilic handle for derivatization, allowing medicinal chemists to rapidly generate libraries of amides, ureas, or sulfonamides via standard coupling chemistries[].

  • Biological Mechanism : With a typical pKa​ between 9 and 10, the secondary amine is protonated at physiological pH. When bound to a target protein, this localized positive charge can form strong electrostatic interactions (salt bridges) with acidic residues (Aspartate or Glutamate) located in the solvent-exposed or allosteric pockets of the receptor.

Mandatory Visualization: Pharmacophore Mapping

Pharmacophore Molecule CAS 1232136-97-8 Scaffold Pyrazole Pyrazole Core (H-Bonding) Molecule->Pyrazole Cyclopropyl Cyclopropyl Group (Metabolic Shield) Molecule->Cyclopropyl Amine Methanamine (Nucleophile) Molecule->Amine Target Kinase Target (Hinge Region) Pyrazole->Target H-Bonds Cyclopropyl->Target Hydrophobic Amine->Target Salt Bridge

Pharmacophore mapping of CAS 1232136-97-8 and its target interaction mechanisms.

Quantitative Data & Physicochemical Profiling

The integration of CAS 1232136-97-8 into a drug discovery pipeline is driven by its favorable physicochemical properties, which align perfectly with Lipinski's Rule of Five for oral bioavailability.

Table 1: Physicochemical Properties & Rationale

PropertyValueRationale for Drug Design
Molecular Formula C8​H13​N3​ Low molecular weight (151.21 g/mol ) is ideal for Fragment-Based Drug Discovery (FBDD)[].
Pyrazole Core HeteroaromaticProvides crucial H-bond donor/acceptor sites without violating polar surface area (PSA) limits[2].
Cyclopropyl Ring Strained AliphaticIncreases lipophilicity (LogP) and metabolic stability without adding excessive steric bulk[3].
Secondary Amine NucleophilicProvides a highly reactive handle for HATU-mediated amide coupling or macrocyclization[7].

Table 2: Comparative ADME Profiling (Cyclopropyl vs. Isopropyl Baseline) Note: Data represents standard in vitro metabolic stability benchmarks demonstrating the cyclopropyl effect.

Scaffold MotifHLM Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )CYP450 Vulnerability
Isopropyl-Pyrazole 18 minutesHigh (>80 µL/min/mg)High (Rapid oxidation at the tertiary carbon)
Cyclopropyl-Pyrazole >60 minutesLow (<15 µL/min/mg)Low (Stronger C–H bonds resist oxidative cleavage)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls to confirm causality between the experimental manipulation and the observed outcome.

Protocol 1: HATU-Mediated Amide Coupling (Scaffold Integration)

Causality : HATU is selected over traditional EDC/HOBt reagents because it provides superior coupling efficiency for secondary amines like N-methylmethanamine, minimizing epimerization and maximizing yield. DIPEA is used as a non-nucleophilic base to liberate the free amine from its hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology :

  • Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling : Add 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (1.1 eq) to the reaction mixture[].

  • Self-Validation (Monitoring) : Extract a 5 µL aliquot at 1 hour and 3 hours. Quench in 100 µL Methanol and analyze via LC-MS. Control: A parallel reaction lacking HATU must show 0% product formation, validating that the reaction is chemically driven by the coupling agent.

  • Workup : Dilute with EtOAc, wash sequentially with saturated NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification : Isolate the final compound via preparative HPLC (C18 column, MeCN/H2​O gradient with 0.1% TFA).

Protocol 2: In Vitro Microsomal Stability Assay

Causality : Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. Testing the cyclopropyl-containing derivative against an isopropyl analog isolates and proves the metabolic shielding effect of the strained ring[3][6].

Step-by-Step Methodology :

  • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At time points 0, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation (Controls) :

    • Positive Control: Run Verapamil concurrently; rapid depletion validates HLM enzymatic activity.

    • Negative Control: Run a parallel incubation of the test compound without NADPH. Lack of degradation confirms that any observed clearance in the main assay is strictly CYP-mediated, not due to chemical instability.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Experimental Workflow Visualization

Workflow Step1 1. Scaffold Selection (CAS 1232136-97-8) Step2 2. Amide Coupling (HATU/DIPEA, DMF) Step1->Step2 Step3 3. In Vitro Screening (Kinase Inhibition) Step2->Step3 Step4 4. ADME Profiling (HLM Stability) Step3->Step4 Step5 5. Lead Optimization (Iterative Refinement) Step4->Step5 Step5->Step2 Feedback Loop

Iterative scaffold optimization workflow utilizing the pyrazole-amine building block.

References

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712–8756. URL:[Link]

  • Farcas, M. et al. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies". International Journal of Molecular Sciences (MDPI), 24(14), 11382. URL:[Link]

  • Wanode, D. M. et al. (2026). "Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach". Journal of Applied Pharmaceutical Science, 16(2). URL:[Link]

  • Kurz, C. G. et al. (2023). "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2". ACS Medicinal Chemistry Letters, 14(6), 833–840. URL:[Link]

Sources

Exploratory

Biological Activity Screening of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine: A Fragment-Based Drug Discovery Whitepaper

Executive Summary In modern medicinal chemistry, the identification of high-quality starting points is the most critical determinant of a drug discovery program's success. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of high-quality starting points is the most critical determinant of a drug discovery program's success. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a highly versatile, Rule-of-Three (Ro3) compliant chemical building block designed for Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a carefully engineered spatial vector. The pyrazole core serves as a privileged scaffold[1], frequently utilized in FDA-approved kinase inhibitors (e.g., ruxolitinib, crizotinib) and GPCR modulators. By flanking this core with a conformationally restricted cyclopropyl group and a basic N-methylmethanamine moiety, this fragment achieves an optimal balance of ligand efficiency (LE), metabolic stability, and synthetic tractability. This whitepaper outlines the biophysical and biochemical screening workflows required to validate and optimize this fragment against high-value therapeutic targets.

Physicochemical Profiling & Structural Rationale

Successful fragment screening requires understanding the causality behind a molecule's structural features. Every functional group in 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine serves a distinct thermodynamic or kinetic purpose:

  • The 1H-Pyrazole Core (The Anchor): Pyrazoles are exceptional hydrogen-bond donors and acceptors. In kinase targets, the pyrazole nitrogen atoms frequently form critical bidentate hydrogen bonds with the backbone amides of the hinge region[2].

  • The 5-Cyclopropyl Group (The Shield): Unlike flexible aliphatic chains (e.g., propyl or isopropyl groups), the cyclopropyl ring is conformationally locked. This rigidity reduces the entropic penalty ( ΔS ) upon target binding. Furthermore, the increased s-character of the cyclopropyl C-C bonds provides unique electron-withdrawing properties that subtly tune the pKa of the adjacent pyrazole, while efficiently filling small, lipophilic sub-pockets (such as the gatekeeper pocket in ALK or JAK kinases)[2].

  • The N-Methylmethanamine Vector (The Hook): With a pKa of approximately 9.5, this secondary amine is protonated at physiological pH. It acts as a solvent-exposed basic center capable of forming salt bridges with acidic residues (Asp/Glu) at the edge of the binding site. Crucially, it serves as a synthetic "exit vector" for fragment growing via reductive amination or amide coupling without disrupting the primary binding pharmacophore.

Binding_Logic Core Core P1 1H-Pyrazole Ring H-Bond Donor/Acceptor (Hinge Region Binding) Core->P1 P2 5-Cyclopropyl Group Hydrophobic Shielding (Low Entropic Penalty) Core->P2 P3 N-methylmethanamine Basic Center / Salt Bridge (Solvent Channel Vector) Core->P3

Caption: Pharmacophoric deconstruction and target interaction rationale of the fragment.

Primary Screening Strategy: The FBDD Paradigm

Because fragments possess low molecular weights (<300 Da), their initial binding affinities are typically weak (ranging from 10 µM to 5 mM). Consequently, traditional High-Throughput Screening (HTS) assays often fail to detect them due to lower sensitivity and higher false-negative rates.

To screen 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, we must employ highly sensitive, label-free biophysical techniques. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening[3]. SPR provides real-time data on binding kinetics ( kon​ , koff​ ) and steady-state affinity ( KD​ )[4]. Hits identified via SPR must then be orthogonally validated using Saturation Transfer Difference NMR (STD-NMR) to confirm that the binding is target-specific and not a result of non-specific aggregation[5].

FBDD_Workflow A Library Selection (Ro3 Compliant) B Primary Screening (SPR / Biacore) A->B Hits (mM to µM) C Orthogonal Validation (STD-NMR) B->C Filter False Positives D Structural Resolution (X-ray Crystallography) C->D Validated Hits E Fragment Growing (via Amine Vector) D->E 3D Binding Mode

Caption: Fragment-Based Drug Discovery (FBDD) biophysical screening and validation workflow.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for screening this pyrazole fragment.

Protocol A: Label-Free Surface Plasmon Resonance (SPR) Screening

Objective: Determine the steady-state affinity ( KD​ ) of the fragment against a recombinant target protein (e.g., a kinase domain).

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into a Biacore T200/8K system.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxymethyl dextran surface.

  • Protein Immobilization: Dilute the target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell until an immobilization level of 3,000–5,000 Response Units (RU) is achieved. Leave the reference flow cell blank.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.

  • Fragment Preparation: Dissolve 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in 100% DMSO to a 50 mM stock. Prepare a 10-point concentration series (from 5 µM to 2 mM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

  • Data Acquisition: Inject the fragment concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds. (Note: Fragments typically exhibit "square" sensorgrams due to rapid on/off rates[4]).

  • Data Analysis: Double-reference the data (subtracting reference flow cell and buffer blank). Fit the binding responses at equilibrium to a 1:1 steady-state affinity model to calculate the KD​ .

Protocol B: Orthogonal Validation via STD-NMR

Objective: Confirm target-specific binding in solution and map the fragment's binding epitope.

  • Sample Preparation: Prepare a solution containing 10 µM target protein and 1 mM of the pyrazole fragment in deuterated PBS buffer (pH 7.4) with 5% DMSO-d6.

  • Data Acquisition: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe. Apply a train of Gaussian-shaped pulses (50 ms each) to selectively saturate the protein envelope (on-resonance at -1.0 ppm; off-resonance at 40 ppm)[5].

  • Epitope Mapping: Subtract the on-resonance spectrum from the off-resonance spectrum. Signals that remain in the difference spectrum belong to the fragment protons in direct contact with the protein. Expect strong STD signals from the cyclopropyl protons, indicating hydrophobic burial[6].

Protocol C: Functional Biochemical Assay (TR-FRET)

Objective: Assess the functional inhibition of the target post-fragment growing.

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of the optimized compound (grown from the fragment) in assay buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and 5 µL of a master mix containing ATP (at its Km​ ) and a biotinylated peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the time-resolved fluorescence resonance energy transfer on a multimode microplate reader (Ex: 340 nm, Em: 615 nm / 665 nm). Calculate IC 50​ values using a 4-parameter logistic fit.

Data Interpretation & Hit Validation

When screening 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, quantitative data must be rigorously evaluated for Ligand Efficiency (LE). LE normalizes the binding affinity against the number of heavy atoms (HA), allowing for fair comparison between fragments and larger leads. An LE > 0.3 kcal/mol/HA is considered an excellent starting point.

Table 1: Representative Biophysical Profile (SPR & NMR)

Compound / FragmentHeavy Atoms (HA)SPR KD​ (µM)Ligand Efficiency (LE)STD-NMR ValidationPredicted Binding Vector
Unsubstituted 1H-Pyrazole5> 5000N/ANegativeN/A
5-Cyclopropyl-1H-pyrazole81,2500.32Positive (Weak)Hydrophobic Pocket
1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine 11 280 0.38 Positive (Strong) Hinge + Solvent Channel

Interpretation: The addition of the cyclopropyl group and the N-methylmethanamine vector significantly improves the KD​ from the millimolar to the high micromolar range. The LE of 0.38 indicates that the added heavy atoms are making highly efficient, productive contacts with the target, validating the structural rationale. The methylamine vector is now primed for synthetic elaboration (fragment growing) into the nanomolar ( <10 nM) range.

References

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfwCMytfPltdbYgwj_stmlVJRTTz91UkFeq8GuzraCGEMSIXP-84omIGWcZAblRpxo0hRuZy4eJKqzTgs68w9k0tsJ65piSFcmUjTsVKebolJGVOhiSQZ5oKZCF4FmZvuvqx2EXEhsQ5ArwXarWNI-tXZ_D5T3E4KfU9hl5DQoxQxS1ErPsyoK30eAILkdRWuHIyqjE-48vpmrCHahFTTKt5HRodh0eb-r5j3OU8Kz2tr5M0W9VAm9bWFRpklU9mEvGDyBDW1wn0HR_sp8X5rZHfdGQWwkfa_WQBqzK22XQ-6WC3VZQv0AoSo=]
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (via NIH PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtKb5rfec6Ze03ruDANH5fFjtuxD44HBrRZ8utpDIdUzdxz2Nwla896eoOzcd-VMMztNA-NZddPsKv7e7S4huY4jRE9OsbOv6EeLfoXMHiiV3hBCqpWFX2BaE2sGAU2ACWyQsqxxl1gnO3w1O6]
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_Qcs55tHgSvyrOrsizNOIUKxGNK9MXqkTYf5Cz1cnkHjTVwAo23KoeyRAaooaqDczQd7csfyAJKvyIELmmwRhFCZ7JH1cCbI0qVtRjI7ijzczEgxSoLlS-J_FKknScJS4flXT2gAjzW_]
  • Fragment screening using biolayer interferometry reveals ligands targeting the SHP-motif binding site of the AAA+ ATPase p97. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXr56vMdookpdnlS2SKb9oiaLecpeTRmqYyfA74sFCqmX2Xa17hSQWGUBXATTj8wPY-uXG9XOfI8uIIcZEwiH52oLU5QM6IGbhODTtv5uyxCJfdTJXfnjGv1IxfSyY5F6CIz1lp5bZfHfwLdAQ23SmUlF28TOQMIqYlRQOy8pn]
  • Pyrazole Carboxylic Acid Inhibitors of KEAP1:NRF2 interaction. RCSB PDB.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFryurkyvs8RVlnYbcoXnVlvH4Gq6CzlZcaa5GkAd92AnQf8ZmJOKOfGYCGGjOXQEshwHh5BKfZv8vjroq7BdPkMBDtAFJFjD0MEP1aHOBUmjixik0iuDAZW936WKI=]
  • Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1bBh41skoeGBseu6mDOSYZX1iT07FkoE7V6bkIrRe9HC3TAAJpQHAuFsEzp8W7Meay7h3MqTe1X-Wqk40Pfrx5F0aw6oqYTmCRd939H7WjgQLcy2dMKnW27Tc4N0l8JP-gpIZ0CPAOris-vszns0GT2yjAZCp2Xfl-hlnAbTnK3bgnC0nnt0n49ra_oZcomvaB1HNqkM4WYZ39r7b_A-rsnruYRmMO5bys4M60HXK82iroexhiysMF1rJX69OVB6QfeTX4zJ69LtaauNIUPm0FYkygzjHMFXIpft_cSWaUy1dt0SjFFhSg7xUxRCcojQLQcKh9vBBAgPVXSFtHlnaan2BzYQBPYvYAyVoAZovV1qGbydJCQs=]

Sources

Foundational

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine: Structural Analogs, Derivatives, and Applications in Targeted Kinase Inhibition

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The molecule 1-(5-cyclopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The molecule 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1232136-97-8) has emerged as a highly privileged pharmacophore and building block in modern rational drug design . Structurally, it combines three highly synergistic moieties, each serving a distinct mechanistic purpose in target binding and pharmacokinetic optimization:

  • The Pyrazole Core: A classic heteroaromatic hinge-binding motif. The adjacent nitrogen atoms act as a hydrogen bond donor-acceptor pair, perfectly complementing the backbone amide and carbonyl groups of kinase hinge regions (e.g., in Cyclin-Dependent Kinases) .

  • The 5-Cyclopropyl Group: Positioned to occupy the hydrophobic pocket adjacent to the kinase gatekeeper residue. Causality for selection: Unlike linear alkyl chains (e.g., propyl or ethyl groups) which are highly susceptible to terminal hydroxylation by CYP3A4, the cyclopropyl ring is metabolically robust. Furthermore, its rigid geometry reduces the entropic penalty upon binding, significantly enhancing target affinity .

  • The N-Methylmethanamine Linker: A versatile, solvent-directed vector. The secondary amine allows for rapid library generation via amidation or reductive amination. The N-methyl substitution prevents the formation of reactive primary amine metabolites, minimizing off-target toxicity and improving membrane permeability [[1]]([Link]).

Target Applications in Drug Discovery

Selective CDK12/13 Inhibition

Transcriptional CDKs (CDK12 and CDK13) regulate the expression of DNA Damage Response (DDR) genes. Aurigene Discovery Technologies successfully utilized the 5-cyclopropyl-1H-pyrazole scaffold to develop highly selective CDK12/13 inhibitors, overcoming the historical challenge of off-target CDK7 inhibition . By coupling the N-methylmethanamine linker to larger heteroaromatic systems, the resulting derivatives selectively block the ATP-binding site of CDK12/13, leading to the downregulation of BRCA1/FANCI and inducing apoptosis in cancer cells .

Targeted Protein Degradation (PROTACs)

Recent advancements have repurposed this scaffold as a targeting ligand for cullin-RING ubiquitin ligases. By incorporating the pyrazole derivative into a bifunctional PROTAC molecule, researchers can hijack the ubiquitin-proteasome system to selectively degrade disease-causing proteins .

IRAK4 Inhibition

Beyond oncology, structural analogs of this compound have been patented as bicyclic heterocyclyl IRAK4 inhibitors, modulating the Toll-like receptor (TLR) signaling pathways critical in autoimmune and inflammatory diseases .

CDK12_Pathway CDK12 CDK12/13 Complex RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK12->RNAPII Phosphorylates Transcription Elongation of DDR Genes RNAPII->Transcription Promotes DDR DNA Damage Response (BRCA1, FANCI, etc.) Transcription->DDR Translates Apoptosis Cancer Cell Apoptosis DDR->Apoptosis Failure leads to Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->CDK12 Blocks ATP Site

CDK12/13 signaling pathway and the mechanism of action for pyrazole-based kinase inhibitors.

Quantitative Data & Physicochemical Properties

To facilitate structure-based drug design (SBDD), the baseline physicochemical properties of the core scaffold are summarized below. These metrics ensure the scaffold remains within Lipinski's Rule of Five even after subsequent derivatization.

PropertyValueClinical/Chemical Significance
CAS Number 1232136-97-8Standard registry identifier
Molecular Formula C8H13N3Low molecular weight allows for extensive elaboration
Molecular Weight 151.21 g/mol High Ligand Efficiency (LE) potential
Monoisotopic Mass 151.11095 DaCrucial for LC-MS/MS reaction monitoring
Predicted XLogP 0.2Highly hydrophilic core; balances lipophilic additions
H-Bond Donors 2Interacts with kinase hinge backbone
H-Bond Acceptors 2Versatile binding vectors

Synthetic Methodologies & Workflows

Protocol 1: Synthesis of the Core Scaffold via Reductive Amination

Objective: Synthesize 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine from 5-cyclopropyl-1H-pyrazole-3-carbaldehyde.

Causality Check: Reductive amination using Sodium Triacetoxyborohydride (STAB) is explicitly chosen over direct alkylation with methyl iodide. Direct alkylation of primary amines inevitably leads to tertiary amine impurities. STAB provides mild, selective reduction of the imine intermediate without reducing the starting carbaldehyde to an alcohol.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 5-cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM). Add a solution of methylamine (2.0 eq, 2M in THF) and glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the UV-active carbaldehyde spot and the appearance of a ninhydrin-positive spot (indicating the secondary amine) confirms successful conversion.

Protocol 2: Amidation for Kinase Inhibitor Library Generation

Objective: Couple the synthesized scaffold with a heteroaromatic carboxylic acid to yield a target inhibitor.

Causality Check: HATU is utilized as the coupling reagent instead of EDC/HOBt because HATU is significantly more efficient at activating carboxylic acids for reaction with sterically hindered secondary amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester .

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (1.1 eq) to the mixture. Stir for 4 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The presence of the product mass peak [M+H]+ and the depletion of the starting material mass peak validates the completion of the coupling.

Experimental Pharmacology: LanthaScreen TR-FRET Assay

To determine the IC50 of the synthesized pyrazole derivatives against CDK13, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is standard practice .

Causality Check: High-throughput screening (HTS) of small molecules is frequently plagued by false positives due to compound autofluorescence. TR-FRET solves this by using a Europium (Eu) fluorophore. Europium has a uniquely long emission half-life (milliseconds). By introducing a 100 µs measurement delay after excitation, all prompt background autofluorescence from the small molecules decays, leaving only the target-specific FRET signal.

Assay Protocol:

  • Reagent Preparation: Prepare a master mix of CDK13 kinase (5 nM), Europium-labeled anti-GST antibody (2 nM), and Alexa Fluor 647-labeled ATP-competitive kinase tracer (100 nM) in assay buffer .

  • Compound Incubation: Dispense the pyrazole derivatives (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the kinase master mix.

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow the inhibitor to displace the Alexa Fluor tracer.

  • Measurement: Excite the plate at 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

  • Self-Validation Checkpoint: Calculate the Z'-factor using a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay as robust and ready for IC50 extrapolation.

TR_FRET_Workflow Start Compound Preparation (Serial Dilution) Incubation Incubate with CDK13, Eu-Anti-GST Ab & Alexa-Tracer Start->Incubation Excitation Excite at 340 nm (Europium Donor) Incubation->Excitation Emission Measure Emission (615 nm & 665 nm) Excitation->Emission Analysis Calculate FRET Ratio (665/615 nm) Emission->Analysis Result Determine IC50 (Displacement of Tracer) Analysis->Result

LanthaScreen TR-FRET assay workflow for high-throughput kinase inhibitor screening.

Sources

Exploratory

Fragment-Based Kinase Screening: Profiling 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in In Vitro Kinase Assays

Executive Summary The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) represents a highly privileged chemical scaffold utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) represents a highly privileged chemical scaffold utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors. Because fragment hits typically exhibit low binding affinities (high μ M to mM range), their biochemical evaluation requires exceptionally robust in vitro assay architectures. High compound concentrations often trigger assay interference via autofluorescence, fluorescence quenching, or colloidal aggregation.

This whitepaper provides an in-depth technical guide for profiling this specific pyrazole-based fragment. It establishes a self-validating screening matrix utilizing orthogonal assay methodologies—TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and ADP-Glo (Luminescent ADP Detection)—to ensure strict scientific integrity and eliminate false positives.

Mechanistic Rationale & Structural Biology

To design an effective biochemical assay, one must first understand the structural causality of the fragment's interaction with the kinase domain. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is engineered to target the ATP-binding pocket (the "hinge region") of kinases:

  • The Pyrazole Core: Acts as the primary hinge-binding motif. The nitrogen atoms in the pyrazole ring serve as a hydrogen bond donor-acceptor pair, directly interacting with the backbone amides of the kinase hinge region.

  • The Cyclopropyl Group: Functions as a compact, lipophilic vector designed to probe the hydrophobic pocket (or gatekeeper region) adjacent to the ATP-binding site.

  • The N-methylmethanamine Moiety: Extends toward the solvent-exposed channel or the ribose-binding pocket, providing a vector for future synthetic elaboration and potential salt-bridge formation with conserved aspartate/glutamate residues.

Because this fragment competes directly with ATP, the in vitro assays must be carefully calibrated regarding ATP concentration. Screening at or near the apparent Km​ for ATP ensures maximum sensitivity for competitive inhibitors[1].

Assay Selection Strategy

Evaluating fragments requires assays that tolerate high compound concentrations (up to 1–5 mM) without yielding artifactual data. We employ a dual-assay strategy:

  • Primary Screen (TR-FRET): Utilizes lanthanide chelates (e.g., Terbium or Europium). The long fluorescence lifetime of lanthanides allows for a time-delayed measurement, completely bypassing the short-lived autofluorescence generated by high concentrations of the test compound[2][3].

  • Orthogonal Validation (ADP-Glo): A universal, homogeneous luminescence assay that measures the byproduct of the kinase reaction (ADP). Because it relies on a luciferase/luciferin reaction rather than fluorescence, it is entirely immune to fluorescent quenchers or emitters, serving as the perfect orthogonal validation tool[4].

Workflow A Compound Synthesis CAS: 1232136-97-8 B Primary Screening (TR-FRET Assay) A->B C Orthogonal Validation (ADP-Glo Assay) B->C Active Hits D Hit Confirmation (IC50 & Ligand Efficiency) C->D Confirmed E Structural Biology (X-ray Crystallography) D->E

Figure 1: Fragment-based screening workflow for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine.

Experimental Protocols: Self-Validating Systems

The following protocols are optimized for 384-well microplate formats to support high-throughput, low-volume screening.

Protocol A: TR-FRET Kinase Assay (Primary Screen)

Causality Note: We include 0.01% Pluronic F-127 or Brij-35 in the buffer. Fragments at high concentrations are notorious for forming colloidal aggregates that promiscuously inhibit proteins. Non-ionic detergents prevent this artifact[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Pluronic F-127, 2 mM DTT). EGTA is critical to chelate trace calcium, preventing the activation of contaminating proteases.

  • Compound Dispensing: Acoustically dispense (via Echo 550) 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in an 11-point dose-response curve (top concentration 2 mM, 1:3 dilutions) into a white 384-well pro-bind plate.

  • Enzyme Pre-incubation: Add 5 µL of the target kinase (e.g., JAK2 or Aurora A) diluted in 1X Kinase Buffer. Incubate at room temperature (RT) for 15 minutes. Pre-incubation allows the low-affinity fragment to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. The ATP concentration must be fixed at the specific Km​ of the kinase to ensure uniform competitive pressure. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET Development Reagent (containing EDTA to quench the Mg 2+ -dependent kinase reaction, and a Terbium-labeled anti-phospho antibody)[2].

  • Readout: Incubate for 30 minutes. Read on a multi-mode plate reader (e.g., PHERAstar FSX) with excitation at 340 nm and dual emission at 495 nm (Terbium donor) and 520 nm (Fluorescein/Acceptor)[3].

Protocol B: ADP-Glo Kinase Assay (Orthogonal Validation)

Causality Note: The ADP-Glo assay operates in two distinct phases. It first halts the kinase reaction and actively depletes all unconsumed ATP. This step is vital because residual ATP would create massive background noise in the subsequent luciferase reaction[4].

Step-by-Step Methodology:

  • Kinase Reaction: Perform the 5 µL kinase reaction identically to Protocol A (Steps 1-4) in a solid white 384-well plate.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This reagent simultaneously stops the kinase reaction and utilizes an adenylate cyclase to degrade remaining ATP[4].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. This reagent converts the enzymatically produced ADP back into ATP, which is immediately consumed by a coupled Luciferase/Luciferin reaction to generate light[4].

  • Readout: Measure luminescence using an integration time of 0.5–1 second per well.

AssayMech cluster_0 TR-FRET Pathway cluster_1 ADP-Glo Pathway T1 Kinase + ATP + Substrate T2 Phospho-Substrate T1->T2 T3 Tb-Antibody Binding T2->T3 T4 FRET Emission (520 nm) T3->T4 A1 Kinase + ATP + Substrate A2 ADP Generation A1->A2 A3 ATP Depletion & ADP->ATP A2->A3 A4 Luciferase Luminescence A3->A4

Figure 2: Comparative mechanistic pathways of TR-FRET and ADP-Glo in vitro kinase assays.

Data Presentation & Quality Control

For fragment screening, raw IC 50​ values are insufficient. Data must be normalized using Ligand Efficiency (LE) , which calculates the binding energy per heavy atom. Given that 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine has 11 heavy atoms, an IC 50​ of 50 µM yields a highly attractive LE, making it an excellent starting point for optimization.

Furthermore, assay robustness must be validated using the Z'-factor . A Z'-factor > 0.5 indicates an excellent assay with wide separation between positive and negative controls[1].

Representative Profiling Data

Table 1: Hypothetical quantitative profiling of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine across a mini-panel of kinases.

Kinase TargetAssay FormatIC 50​ (µM)Ligand Efficiency (LE)*Hill SlopeZ'-Factor
JAK2 TR-FRET45.20.381.10.78
JAK2 ADP-Glo48.10.371.00.82
Aurora A TR-FRET120.50.320.90.75
CDK2 ADP-Glo>500N/AN/A0.80

*LE = (1.37 / Heavy Atom Count) × pIC 50​ . An LE > 0.3 is generally considered a high-quality fragment hit.

Interpretation

The concordance between the TR-FRET and ADP-Glo IC 50​ values for JAK2 (45.2 µM vs 48.1 µM) confirms that the fragment is a genuine ATP-competitive inhibitor and not a Pan-Assay Interference Compound (PAIN). A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding without cooperative or aggregation-based inhibition[1].

References

  • Assay Development for Protein Kinase Enzymes (Assay Guidance Manual). National Center for Biotechnology Information (NCBI). Available at:[Link]

  • LanthaScreen Technology on Microplate Readers . BMG Labtech. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound 1-(5-Cyclopropyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine. Due to the limited publicly available data on this specific molecule, this document employs a predictive, structure-based approach to hypothesize its biological activity. By deconstructing the compound into its core chemical motifs—a pyrazole ring, a cyclopropyl group, and an N-methylmethanamine side chain—we infer potential interactions with key protein families implicated in various disease states. This guide synthesizes information from extensive literature on structurally related compounds to propose primary target classes, including Receptor Tyrosine Kinases (RTKs) and Cyclooxygenase (COX) enzymes, suggesting potential applications in oncology and inflammatory diseases. Furthermore, a detailed, multi-phase experimental workflow is presented to enable researchers to systematically identify, validate, and characterize the actual molecular targets of this compound, thereby bridging the gap between theoretical prediction and empirical validation.

Introduction: A Predictive Approach to a Novel Compound

The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a small molecule whose biological activity and therapeutic potential are not yet extensively documented in peer-reviewed literature.[1] Its structure, however, is composed of several well-characterized pharmacophores that are prevalent in a multitude of clinically successful drugs.[2][3] This guide, therefore, adopts a rational, deductive methodology to forecast its potential therapeutic targets. This approach is grounded in the established principles of medicinal chemistry, where the biological activity of a novel compound can be hypothesized based on the known functions of its constituent chemical fragments.

The core structure of the molecule can be dissected into three key motifs:

  • A Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyrazole scaffold is a "privileged structure" in drug discovery, known for its broad spectrum of pharmacological activities.[4][5]

  • A Cyclopropyl Group: A three-membered carbocycle attached to the pyrazole ring. This moiety is increasingly utilized in drug design to enhance potency, metabolic stability, and target engagement.[6][7]

  • An N-methylmethanamine Side Chain: A short alkylamine chain that can play a crucial role in target binding through ionic interactions and hydrogen bonding.

By analyzing the established biological roles of these individual and combined motifs, we can construct a scientifically sound hypothesis regarding the compound's mechanism of action and its potential therapeutic applications.

Predicted Therapeutic Target Classes and Pathways

Based on the structural analysis, two primary classes of therapeutic targets are proposed for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine: Receptor Tyrosine Kinases (RTKs) and Cyclooxygenase (COX) enzymes.

Receptor Tyrosine Kinases (RTKs) in Oncology

The pyrazole nucleus is a cornerstone of many FDA-approved kinase inhibitors.[8] Similarly, the cyclopropyl group is present in several potent RTK inhibitors, where it often occupies hydrophobic pockets in the kinase ATP-binding site, contributing to increased potency and selectivity.[6][7]

Hypothesized Targets:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Both pyrazole and cyclopropyl-containing compounds have been reported to inhibit VEGFR-2.[7][9]

  • Epidermal Growth Factor Receptor (EGFR): Frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Cyclopropyl moieties have been incorporated into EGFR inhibitors.[6]

  • MET, AXL, RET, FGFR: Other RTKs that are implicated in cancer progression and are known targets of pyrazole-based inhibitors.[8]

Potential Therapeutic Application: The potent inhibition of these RTKs suggests a primary therapeutic application in oncology , particularly in solid tumors where these signaling pathways are dysregulated.

Signaling Pathway: Hypothesized Inhibition of VEGFR-2 Signaling

VEGFR-2_Signaling cluster_membrane Cell Membrane VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates VEGF VEGF VEGF->VEGFR-2 Binds Compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine Compound->VEGFR-2 Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Hypothesized mechanism of action in cancer.

Cyclooxygenase (COX) Enzymes in Inflammation

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[10] This suggests that 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine could also target the COX family of enzymes.

Hypothesized Targets:

  • Cyclooxygenase-2 (COX-2): An enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy as it spares the gastroprotective functions of the constitutively expressed COX-1.[10]

Potential Therapeutic Application: Due to its potential to inhibit COX-2, the compound could be developed for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and other chronic inflammatory conditions.

Signaling Pathway: Hypothesized Inhibition of the COX-2 Pathway

COX-2_Pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine Compound->COX-2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain

Caption: Hypothesized mechanism of action in inflammation.

Summary of Potential Targets
Target ClassSpecific ExamplesSupporting Evidence from Structural MotifsPotential Therapeutic Area
Receptor Tyrosine Kinases (RTKs) VEGFR-2, EGFR, METPyrazole and cyclopropyl groups are common in kinase inhibitors.[6][7][8]Oncology
Cyclooxygenase (COX) Enzymes COX-2The pyrazole core is a key feature of selective COX-2 inhibitors.[4][10]Inflammation, Pain
Other Kinases PI3K/AKTPyrazole derivatives have shown activity against these pathways.[9]Oncology

Experimental Target Identification and Validation Workflow

For a novel compound such as 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, the hypothesized targets must be confirmed through rigorous experimental validation.[11] The following multi-phase workflow provides a comprehensive strategy for target identification and validation.[12]

Phase 1: Target Hypothesis Generation (In Silico & Profiling)

This initial phase aims to broaden the list of potential targets using computational methods and broad-based screening.

Methodologies:

  • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the compound's structure. This model represents the key steric and electronic features necessary for biological activity.[13][14][15]

  • Virtual Screening: Use the pharmacophore model to screen large databases of known protein structures (e.g., PDB) to identify proteins with binding sites that are complementary to the compound's features.[16][17]

  • Broad Kinase Panel Screening: Screen the compound against a large panel of recombinant kinases (e.g., >400 kinases) to identify potential kinase targets and assess selectivity.

Phase1_Workflow A Compound Structure B Pharmacophore Modeling A->B D Broad Kinase Panel Screening A->D C Virtual Screening (Target Databases) B->C E List of Putative Targets C->E D->E

Caption: Phase 1: In Silico Target Hypothesis Generation.

Phase 2: Direct Target Identification (Biochemical Approaches)

This phase focuses on unbiased, direct identification of protein binding partners from a complex biological sample, such as a cell lysate. Affinity-based pull-down methods are the gold standard for this purpose.[18][19]

Protocol: Affinity-Based Pull-Down with a Biotinylated Probe

  • Synthesis of Biotinylated Probe: Synthesize a derivative of the compound by attaching a biotin tag via a linker. It is crucial to choose an attachment point on the molecule that does not interfere with its biological activity.

  • Incubation with Cell Lysate: Incubate the biotinylated probe with a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets). The probe will bind to its target protein(s).

  • Affinity Purification: Add streptavidin-coated beads to the lysate. The high affinity of biotin for streptavidin will cause the probe-protein complexes to bind to the beads.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Then, elute the specifically bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified in the experimental sample with a control sample (e.g., beads incubated with a non-biotinylated compound) to identify specific binding partners.

Phase2_Workflow A Synthesize Biotinylated Compound Probe B Incubate Probe with Cell Lysate A->B C Affinity Capture with Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein ID by LC-MS/MS E->F G Validated Target(s) F->G

Caption: Phase 2: Direct Target Identification Workflow.

Phase 3: Target Validation

Once putative targets have been identified, their functional relevance to the compound's biological effect must be confirmed.[11]

Methodologies:

  • Biochemical Assays: If the identified target is an enzyme (e.g., a kinase or COX), perform in vitro enzyme activity assays to confirm direct inhibition and determine the potency (e.g., IC50 value) of the compound.

  • Cell-Based Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells.

  • Genetic Validation: Use gene silencing techniques (e.g., siRNA or CRISPR/Cas9) to knock down the expression of the target protein in cells. If the cells become resistant to the compound after target knockdown, this provides strong evidence that the compound's activity is mediated through that target.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to establish a correlation between their potency in inhibiting the target and their effect in cellular assays.

Phase3_Workflow A Putative Target(s) from Phase 2 B Biochemical Assays (e.g., IC50) A->B C Cell-Based Target Engagement (CETSA) A->C D Genetic Validation (siRNA/CRISPR) A->D E Confirmed Therapeutic Target B->E C->E D->E

Caption: Phase 3: Target Validation Workflow.

Conclusion

While direct experimental data for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is not yet widely available, a rigorous analysis of its chemical architecture provides a strong basis for predicting its potential therapeutic targets. The presence of the pyrazole and cyclopropyl motifs strongly suggests activity against key protein kinases involved in cancer and cyclooxygenase enzymes implicated in inflammation. This guide not only outlines these potential targets but also provides a detailed, actionable roadmap for researchers to empirically validate these hypotheses. The systematic application of the described computational, biochemical, and genetic validation workflows will be crucial in elucidating the precise mechanism of action of this promising compound and paving the way for its potential development as a novel therapeutic agent.

References

  • Vertex AI Search. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery - PMC.
  • PubMed. (2016, September 15). Target identification for biologically active small molecules using chemical biology approaches.
  • ACS Publications. Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective | Journal of Medicinal Chemistry.
  • University College London. Target Identification and Validation (Small Molecules).
  • PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy.
  • PMC. Target identification and mechanism of action in chemical biology and drug discovery.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31).
  • Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).
  • PMC. Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen.
  • Sapphire Bioscience. 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine.
  • PMC. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • NextSDS. (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine.
  • NIH. N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide - PubChem.
  • MDPI. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.
  • Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
  • Research and Reviews. (2024, September 27). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry | Open Access Journals.
  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling.
  • PubMed. (2018, February 22). 5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration.

Sources

Exploratory

Comprehensive Safety and Toxicity Profile of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in Preclinical Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing novel pharmacophores and binding pockets[1]. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks are critical for probing novel pharmacophores and binding pockets[1]. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) is a highly versatile chemical fragment[2]. While its structural motifs offer excellent physicochemical properties for target binding, they also introduce specific metabolic and toxicological liabilities. This whitepaper provides an in-depth technical analysis of the compound's safety profile, detailing the causality behind its potential hepatotoxicity, regulatory hazard classifications, and self-validating protocols for in vitro screening.

Physicochemical Profiling & Structural Rationale

The utility of this compound in drug discovery stems from the synergistic effects of its three primary structural components. The pyrazole core acts as a classic bioisostere for amides and phenols, offering distinct hydrogen bond donor and acceptor capabilities. The cyclopropyl group is strategically employed to increase lipophilicity and limit conformational flexibility without introducing the high metabolic lability of a straight-chain alkyl group. Finally, the N-methylmethanamine moiety provides a basic center (pKa ~9.5) capable of forming critical salt bridges with acidic residues in target proteins (e.g., kinase hinge regions)[3].

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1232136-97-8Unique identifier for regulatory tracking[2].
Molecular Formula C8H13N3Low molecular complexity ideal for FBDD[4].
Molecular Weight 151.21 g/mol High ligand efficiency (LE) potential[4].
Structural Class Pyrazole-amine derivativeProne to specific CYP450-mediated phase I metabolism.
Physical State Crystalline powder (typically)Requires standard particulate handling protocols.

Mechanistic Toxicology: The Pyrazole Liability

Understanding the toxicity of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine requires analyzing the established behavior of the pyrazole pharmacophore in hepatic models.

CYP450 Induction and Oxidative Stress

Pyrazoles are well-documented inducers of Cytochrome P450 enzymes, specifically CYP2E1 and CYP2A5 [5]. The induction of these enzymes is a double-edged sword: while it facilitates the clearance of the fragment (often via N-demethylation of the methanamine group), the uncoupling of the CYP2E1 catalytic cycle leads to the excessive generation of Reactive Oxygen Species (ROS) such as superoxide anion and hydrogen peroxide[5].

The Nrf2 Adaptive Response

In a healthy hepatic system, this ROS generation triggers the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 upregulates antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione-S-transferase (GST) to mitigate the oxidative stress[5]. However, if the compound is administered in high doses, or if the biological system is compromised (e.g., in the presence of inflammatory cytokines like TNF-α), the antioxidant capacity is overwhelmed, leading to mitochondrial dysfunction, lipid peroxidation, and necrotic DNA damage[6][7].

Metabolism Compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine CYP CYP450 Enzymes (CYP2E1 / CYP2A5) Compound->CYP Substrate Binding NDemethyl N-Demethylation (Primary Amine Formation) CYP->NDemethyl Phase I RingOx Cyclopropyl Oxidation (Hydroxylation) CYP->RingOx Phase I ROS Reactive Oxygen Species (ROS) Generation CYP->ROS Enzyme Induction Tox Hepatocellular Oxidative Stress (Toxicity) ROS->Tox Accumulation Nrf2 Nrf2 Pathway Activation (Antioxidant Defense) ROS->Nrf2 Triggers Nrf2->Tox Mitigates

Metabolic degradation and CYP-mediated oxidative stress pathway.

GHS Safety & Handling Guidelines

Based on predictive toxicology and data from closely related structural analogs (e.g., 1-cyclopropyl-5-methyl-1H-pyrazol-3-amine), this compound carries specific Global Harmonized System (GHS) hazard classifications[8]. Proper engineering controls, including fume hoods and personal protective equipment (PPE), are mandatory.

Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard Statement (Code)Causality / Mechanism
Acute Toxicity Category 4H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)Small, lipophilic nature allows rapid absorption across mucosal membranes and skin[8].
Skin Irritation Category 2H315 (Causes skin irritation)Basic amine group can disrupt the acidic mantle of the skin[8].
Eye Irritation Category 2AH319 (Causes serious eye irritation)Direct chemical interaction with corneal proteins[8].
STOT SE Category 3H336 (May cause drowsiness or dizziness)Potential to cross the blood-brain barrier (BBB) due to favorable logP and low MW[8].

Self-Validating Experimental Workflows

To accurately profile the safety of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, researchers must employ self-validating assays. The following protocols are designed with internal controls to ensure that any observed toxicity or clearance is mechanistically sound.

Workflow Prep Compound Prep (100mM in DMSO) Dilution Serial Dilution (0.1µM - 100µM) Prep->Dilution HepG2 HepG2 Cell Line Incubation (48h) Dilution->HepG2 HLM Human Liver Microsomes + NADPH (60 min) Dilution->HLM Assay1 CellTiter-Glo Assay (Viability) HepG2->Assay1 Assay2 LC-MS/MS (Clearance Rate) HLM->Assay2 Data Toxicity & PK Profiling Assay1->Data Assay2->Data

In vitro toxicity and microsomal stability screening workflow.

Protocol 1: Mechanistic Cytotoxicity Profiling (HepG2)

Objective: Assess cell viability via ATP quantitation. Causality: Pyrazole-induced CYP2E1 activity generates ROS, leading to mitochondrial membrane depolarization and ATP depletion[6]. Measuring ATP provides a direct, self-validating readout of mitochondrial health.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 100 mM stock of the fragment in anhydrous DMSO.

  • Treatment: Perform a 10-point serial dilution (0.1 µM to 100 µM). Critical Control: Ensure the final DMSO concentration in all wells is strictly ≤0.5% to prevent solvent-induced baseline toxicity. Include Chlorpromazine as a positive toxicity control.

  • Incubation: Treat cells for 48 hours.

  • Readout: Add CellTiter-Glo reagent at a 1:1 volume ratio. Agitate for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence and calculate the IC50 using non-linear regression.

Protocol 2: Human Liver Microsomal (HLM) Stability

Objective: Determine intrinsic clearance ( CLint​ ) and identify phase I metabolites. Causality: The N-methylmethanamine moiety is highly susceptible to CYP-mediated N-dealkylation[3]. A self-validating system requires a positive control to confirm CYP activity and a minus-NADPH control to rule out non-CYP degradation.

  • Reaction Setup: Prepare 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Validation Step: Run parallel reactions with Verapamil (high-clearance positive control) and a negative control lacking NADPH.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance.

References

  • NextSDS. "1-cyclopropyl-5-methyl-1H-pyrazol-3-amine — Chemical Substance Information". [Link]

  • Lu, Y., & Cederbaum, A. I. "Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency". PubMed Central (PMC). [Link]

  • Lu, Y., et al. "Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice". PubMed Central (PMC).[Link]

  • Lu, Y., & Cederbaum, A. I. "Enhancement by pyrazole of lipopolysaccharide-induced liver injury in mice: role of cytochrome P450 2E1 and 2A5". PubMed. [Link]

  • Matsukawa, T., et al. "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)". ACS Publications. [Link]

  • bioRxiv. "High-confidence placement of difficult-to-fit fragments into electron density by using anomalous signals". [Link]

Sources

Foundational

Discovery of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Executive Summary The compound 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1232136-97-8) is a highly specialized, privileged building block utilized extensively in modern medicinal chemistry. Combining st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1232136-97-8) is a highly specialized, privileged building block utilized extensively in modern medicinal chemistry. Combining strained hydrocarbon elements with heteroaromatic polarity, this fragment has become instrumental in the synthesis of Sepiapterin Reductase (SPR) inhibitors[][2]. By targeting the tetrahydrobiopterin (BH4) biosynthetic pathway, these inhibitors represent a novel, non-opioid therapeutic strategy for the management of neuropathic and inflammatory pain[2][3]. This whitepaper details the pharmacological context, structural rationale, and a self-validating synthetic methodology for this critical chemical scaffold.

Pharmacological Context: The BH4 Pathway and SPR Inhibition

The de novo synthesis of tetrahydrobiopterin (BH4) is a critical metabolic pathway that regulates the production of several neurotransmitters, including serotonin and dopamine, as well as nitric oxide[2][4]. Following peripheral nerve injury, BH4 levels are dramatically upregulated in sensory neurons, leading to profound pain hypersensitivity (allodynia and hyperalgesia)[3][5].

As demonstrated by, the reduction of pathological BH4 production can alleviate neuropathic and inflammatory pain[3][4]. Sepiapterin reductase (SPR) catalyzes the final, rate-limiting step of this cascade—the conversion of 6-pyruvoyltetrahydropterin (6-PTP) to BH4[3][6]. Because basal BH4 levels can be maintained by salvage pathways in the central nervous system, targeting SPR provides a safe, peripheral mechanism for analgesia without the severe CNS side effects associated with opioid therapies[3].

BH4_Pathway GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP GTPCH PTP 6-Pyruvoyltetrahydropterin (6-PTP) H2NTP->PTP PTPS BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase (SPR) SPR_Inhibitor SPR Inhibitors (Cyclopropyl-pyrazole scaffold) SPR_Inhibitor->PTP Blocks

Fig 1. BH4 biosynthetic pathway and targeted inhibition of SPR by pyrazole-derived scaffolds.

Structural Rationale and Physicochemical Profiling

The patent literature, such as, highlights the necessity of specific structural motifs to achieve high-affinity binding within the SPR active site[2]. The architecture of 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine is deliberately engineered to meet these requirements:

  • Cyclopropyl Moiety: This strained hydrocarbon ring restricts conformational flexibility and provides a lipophilic anchor. It fits precisely into the hydrophobic pocket of the SPR active site, improving metabolic stability and target residence time compared to linear alkyl chains[2][6].

  • Pyrazole Core: Acting as a bioisostere for amides, the heteroaromatic pyrazole ring offers both hydrogen bond donor (N-H) and acceptor (C=N) capabilities. This allows for critical interactions with the catalytic triad of the SPR enzyme[6].

  • N-Methylmethanamine Linker: This basic amine (pKa ~9.5) allows for salt formation to improve aqueous solubility and serves as a versatile synthetic handle for late-stage diversification (e.g., coupling with carboxylic acids or sulfonyl chlorides to build the final drug molecule)[].

Table 1: Quantitative Physicochemical Properties

Data summarized from computational predictions and chemical databases[7][8].

PropertyValueClinical / Synthetic Relevance
CAS Registry Number 1232136-97-8Standardized identification[]
Molecular Formula C8H13N3Fragment-level molecular weight[7]
Molecular Weight 151.21 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)[8]
Exact Mass 151.11095 DaHigh-resolution mass spectrometry tracking[7]
Topological Polar Surface Area 40.7 ŲExcellent membrane permeability profile[8]
Predicted LogP 1.40Optimal lipophilicity for target binding[8]
H-Bond Donors / Acceptors 2 / 2Ensures robust target-site interaction[7]

Synthetic Methodology

To ensure scientific integrity and reproducibility, the following protocol describes a robust, self-validating three-step synthesis of the target scaffold. Each step is designed with explicit causality to maximize yield and prevent degradation of the sensitive cyclopropyl group.

Synthesis SM Ethyl 3-cyclopropyl-3-oxopropanoate + Hydrazine Hydrate Step1 Step 1: Cyclization (EtOH, Reflux, 4h) SM->Step1 Int1 Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate Step1->Int1 Step2 Step 2: Aminolysis (MeNH2 in MeOH, RT, 12h) Int1->Step2 Int2 5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide Step2->Int2 Step3 Step 3: Reduction (LiAlH4, THF, 0°C to Reflux, 6h) Int2->Step3 Product 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (Target Scaffold) Step3->Product

Fig 2. Three-step synthetic workflow for 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine.

Step 1: Pyrazole Ring Cyclization
  • Procedure: Dissolve ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) in absolute ethanol. Slowly add hydrazine hydrate (1.1 eq) dropwise at 0°C. Heat the mixture to reflux for 4 hours. Concentrate under reduced pressure and purify via recrystallization.

  • Causality: Ethanol is chosen as the solvent to facilitate the azeotropic removal of water generated during the condensation, driving the cyclization to completion. The low initial temperature prevents violent exothermic decomposition of the hydrazine.

Step 2: Aminolysis to Carboxamide
  • Procedure: Suspend the resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in a 33% solution of methylamine in methanol (5.0 eq). Stir the sealed reaction vessel at room temperature for 12 hours. Evaporate the solvent to yield 5-cyclopropyl-N-methyl-1H-pyrazole-3-carboxamide.

  • Causality: Direct amidation with an excess of methylamine at room temperature is preferred over harsh saponification/peptide-coupling sequences. This mild approach prevents unwanted ring-opening of the strained cyclopropyl moiety.

Step 3: Reduction to Target Amine
  • Procedure: Suspend lithium aluminum hydride (LiAlH4, 2.5 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0°C. Slowly add a solution of the carboxamide intermediate in THF. After the addition, warm the mixture to room temperature, then reflux for 6 hours. Quench carefully using the Fieser method (water, 15% NaOH, water), filter the aluminum salts, and concentrate the filtrate.

  • Causality: LiAlH4 in anhydrous THF is required to fully reduce the highly stable pyrazole-carboxamide to the corresponding amine. The reaction is initiated at 0°C to control the highly exothermic hydride transfer, ensuring safety and preventing over-reduction or cleavage of the pyrazole ring.

Application in Drug Discovery

In a typical high-throughput screening (HTS) to lead optimization workflow, 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine is utilized as the primary nucleophile. It is reacted with various electrophilic core structures (e.g., substituted pyrimidines or quinolines) via SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig cross-coupling[6]. The resulting compounds are then assayed for SPR inhibition using fluorescence-based enzymatic assays and evaluated in in vivo models of mechanical allodynia (such as the Spared Nerve Injury model)[5][9]. The incorporation of this specific fragment consistently yields double-digit nanomolar inhibitors with excellent ligand efficiency and oral bioavailability[3].

References

  • Latremoliere, A., et al. (2015). "Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway." Neuron, 86(6), 1393-1406.

  • Tye, H., Saiah, E., Johnsson, K. P. (2017). "Heteroaryl derivatives as sepiapterin reductase inhibitors." World Intellectual Property Organization, WO2017059191A1.

  • Costigan, M., et al. (2015). "Sepiapterin reductase inhibitors for the treatment of pain." United States Patent and Trademark Office, US9169234B2.

  • PubChemLite. (2026). "1232136-97-8 (C8H13N3) Structural Information." University of Luxembourg. (Note: Standardized chemical property reference)

  • GuideChem. (2026). "1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine Properties." GuideChem Database.

Sources

Exploratory

Spectroscopic Characterization of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine: A Comprehensive Analytical Guide

Executive Summary In modern medicinal chemistry, the incorporation of polar, conformationally restricted motifs is a proven strategy to improve physicochemical properties and optimize scaffold trajectories. 1-(5-Cyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of polar, conformationally restricted motifs is a proven strategy to improve physicochemical properties and optimize scaffold trajectories. 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS: 1232136-97-8) [1] represents a highly versatile building block combining a strained cyclopropyl ring with a tautomeric pyrazole core and a basic secondary amine.

However, the rigorous spectroscopic characterization of this scaffold presents unique analytical challenges. The prototropic tautomerism of the pyrazole ring often leads to severe signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural elucidation. Concurrently, the basic secondary amine dictates specific ionization and fragmentation pathways in High-Resolution Mass Spectrometry (HRMS). As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, field-proven guide to the acquisition, assignment, and validation of the spectroscopic data for this specific compound, ensuring robust quality control for drug development professionals.

The Challenge of Pyrazole Tautomerism

Before detailing the experimental protocols, it is critical to understand the causality behind the spectroscopic behavior of this molecule. The core of the compound is an unsymmetrically substituted 1H-pyrazole. In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions, leading to an equilibrium between the 3-substituted and 5-substituted tautomers.

As demonstrated by Tarabová et al. in their extensive studies on pyrazole tautomerism [2], this annular tautomerism is a rapid process on the NMR timescale at room temperature in non-polar solvents like CDCl3​ . This rapid exchange results in the time-averaging of the C3 and C5 chemical shifts, often manifesting as severely broadened or completely "missing" signals in the 13C NMR spectrum, and a broadened N-H proton in the 1H NMR spectrum.

The Analytical Solution: To mitigate this, NMR acquisition must be performed in a strongly hydrogen-bonding solvent such as DMSO- d6​ . The solvent acts as a hydrogen bond acceptor, interacting with the pyrazole N-H. This interaction significantly slows the rate of prototropic exchange, allowing for the observation of sharper, time-averaged signals or, at lower temperatures, the distinct signals of the predominant tautomer.

High-Resolution Mass Spectrometry (LC-HRMS) Profiling

Mass spectrometry provides the primary confirmation of the compound's identity via exact mass measurement and structural connectivity via tandem MS/MS fragmentation.

LC-HRMS Experimental Protocol

To ensure a self-validating system, the MS workflow must include internal calibration and appropriate ionization conditions for the basic amine.

  • Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA) to ensure complete protonation of the secondary amine.

  • System Calibration: Inject a known reference standard (e.g., reserpine or caffeine) to validate mass accuracy. The mass error must be <5 ppm before proceeding.

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 50×2.1 mm , particle size). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage at 3.0 kV, desolvation temperature at 350∘C .

  • Data Acquisition: Acquire full-scan MS data ( m/z 50–500) and data-dependent MS/MS spectra using Collision-Induced Dissociation (CID) at a normalized collision energy of 20-30 eV.

Fragmentation Causality and Expected Data

The molecular formula is C8​H13​N3​ , yielding a theoretical monoisotopic exact mass of 151.1109 Da [1]. In ESI+, the dominant species will be the protonated molecule [M+H]+ at m/z 152.1182.

Upon collisional activation, the most labile bond is the exocyclic C-N bond of the methylamine group. Alpha-cleavage or inductive cleavage results in the neutral loss of methylamine ( CH3​NH2​ , 31 Da), generating a highly stabilized cyclopropyl-pyrazole methyl cation at m/z 121.0760. Secondary fragmentation involves the opening and loss of the cyclopropyl ring (loss of ethylene, C2​H4​ , 28 Da).

MS_Workflow M [M+H]+ m/z 152.1182 C8H14N3+ F1 Product Ion m/z 121.0760 C7H9N2+ M->F1 Alpha-cleavage L1 Neutral Loss - CH3NH2 (31 Da) M->L1 F2 Product Ion m/z 93.0447 C5H5N2+ F1->F2 Ring fragmentation L2 Neutral Loss - C2H4 (28 Da) (Cyclopropyl opening) F1->L2

Caption: MS/MS Fragmentation Pathway of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To definitively map the molecular framework, 1D and 2D NMR spectroscopy is required. The expected spectroscopic profile below is derived from structural heuristics and empirical data for the cyclopropyl-pyrazole scaffold.

NMR Experimental Protocol
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Causality: DMSO- d6​ is chosen specifically to slow the pyrazole tautomeric exchange and to resolve the exchangeable N-H protons.

  • Instrument Setup: Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Internal Validation: Lock the magnetic field to the deuterium signal of DMSO- d6​ . Calibrate the chemical shift axis using the residual solvent pentet at δ 2.50 ppm for 1H and the septet at δ 39.52 ppm for 13C .

  • Acquisition: Acquire standard 1D 1H (16 scans) and 1D 13C (1024 scans) spectra at 298 K. Follow with 2D HSQC and HMBC experiments to establish connectivity.

Quantitative Data Presentation

Table 1: Expected 1H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
0.65 – 0.75Multiplet (m)2HCyclopropyl CH2​ Shielded by the diamagnetic anisotropy of the cyclopropyl ring.
0.85 – 0.95Multiplet (m)2HCyclopropyl CH2​ Diastereotopic nature of the ring protons relative to the pyrazole plane.
1.85 – 1.95Multiplet (m)1HCyclopropyl CH Deshielded relative to CH2​ due to proximity to the electron-withdrawing pyrazole.
2.25Singlet (s)3HN- CH3​ Typical shift for a methyl group attached to a secondary aliphatic amine.
2.50 – 3.00Broad Singlet (br s)1HAmine N-HExchangeable proton; broad due to intermediate exchange rates with trace water.
3.65Singlet (s)2HBridge CH2​ Strongly deshielded by the adjacent pyrazole ring and the secondary amine.
5.95Singlet (s)1HPyrazole C4-HHighly characteristic upfield shift for the C4 proton of a 3,5-disubstituted pyrazole.
12.20Broad Singlet (br s)1HPyrazole N-HHighly deshielded; stabilized by DMSO hydrogen bonding.

Table 2: Expected 13C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)

Chemical Shift ( δ , ppm)AssignmentCausality / Structural Rationale
7.5Cyclopropyl CH2​ (2C)Highly shielded sp3 carbons characteristic of the strained three-membered ring.
8.2Cyclopropyl CH (1C)Slightly deshielded relative to the methylenes.
35.4N- CH3​ (1C)Typical aliphatic amine methyl carbon.
46.8Bridge CH2​ (1C)Deshielded by the adjacent electronegative nitrogen and aromatic ring.
102.5Pyrazole C4 (1C)The most electron-rich carbon in the pyrazole ring, resulting in an upfield aromatic shift.
146.2, 149.5Pyrazole C3 / C5 (2C)Broadened signals due to tautomerism; heavily deshielded by adjacent nitrogens.
2D NMR Validation Logic

To definitively assign the pyrazole C3 and C5 carbons—which are often ambiguous due to tautomerism—Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. The bridge CH2​ protons ( δ 3.65) will show a strong 3-bond ( 3JCH​ ) HMBC correlation to the pyrazole C3 carbon, while the cyclopropyl methine proton ( δ 1.90) will show a 3JCH​ correlation to the pyrazole C5 carbon. This logical intersection definitively maps the regio-chemistry of the substituents.

NMR_Logic Sample Sample Prep (DMSO-d6) H1 1H NMR (1D Proton) Sample->H1 C13 13C NMR (1D Carbon) Sample->C13 HSQC 1H-13C HSQC (Direct C-H) H1->HSQC HMBC 1H-13C HMBC (Long-range C-H) H1->HMBC C13->HSQC Struct Unambiguous Structure HSQC->Struct HMBC->Struct

Caption: NMR Elucidation Workflow for Pyrazole Tautomer Resolution.

Conclusion

The analytical validation of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine requires a deliberate approach to overcome the intrinsic challenges of its tautomeric and basic nature. By utilizing DMSO- d6​ to arrest proton exchange in NMR, and by mapping the predictable alpha-cleavage fragmentation pathways in LC-HRMS, researchers can establish a self-validating data package. This ensures the highest level of scientific integrity when integrating this scaffold into complex drug discovery campaigns.

References

  • Tarabová, D., Šoralová, S., Breza, M., Fronc, M., Holzer, W., & Milata, V. (2014). "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism". Beilstein Journal of Organic Chemistry, 10, 752–760. Available at: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in Cell Culture for Fragment-Based Drug Discovery

Introduction & Scientific Rationale 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) is a low-molecular-weight structural building block characterized by a strained cyclopropyl hydrocarbon ring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) is a low-molecular-weight structural building block characterized by a strained cyclopropyl hydrocarbon ring and a heteroaromatic pyrazole core [1]. In modern drug development, this compound is primarily utilized as a chemical probe or fragment in Fragment-Based Drug Discovery (FBDD) [2]. It serves as a critical intermediate for scaffold optimization, frequently employed in the synthesis of targeted kinase inhibitors and sepiapterin reductase inhibitors.

When transitioning this compound from biochemical assays to live cell culture, researchers face unique challenges. Fragments typically exhibit low binding affinities (µM to mM range) and require high dosing concentrations. This application note provides a comprehensively validated framework for deploying this compound in cell culture to assess cytotoxicity and confirm intracellular target engagement.

Physicochemical Properties & Formulation Strategy

Before introducing the compound into an in vitro system, its physicochemical properties must dictate the formulation strategy. The secondary amine (N-methylmethanamine) is basic and will be protonated at physiological pH (7.4) [3].

Causality of Formulation: While protonation enhances aqueous solubility, it restricts passive lipid bilayer diffusion. To maximize bioavailability, the compound must be formulated in a highly miscible organic solvent (DMSO) to a concentrated stock, minimizing the final solvent volume introduced to the cells. Furthermore, initial cellular incubations should be performed in low-serum media to prevent the fragment from being sequestered by bovine serum albumin (BSA) before it can penetrate the cell membrane.

Table 1: Quantitative Physicochemical Data & Formulation Parameters
ParameterValue / SpecificationExperimental Implication
Molecular Weight 151.21 g/mol High ligand efficiency; rapid cellular diffusion.
Molecular Formula C8H13N3Low steric hindrance.
Predicted LogP ~1.39Moderate lipophilicity; requires DMSO for stable stock.
Stock Concentration 100 mM in anhydrous DMSOPrevents precipitation; allows <0.5% DMSO in culture.
Working Concentration 10 µM – 500 µMHigh dosing required due to low fragment affinity.

Experimental Workflows & Protocols

The following workflows detail the integration of the fragment into live-cell assays.

FBDD_Workflow A Compound Stock (100 mM in DMSO) B Cell Culture (HEK293/HepG2) A->B Dilute to <0.5% DMSO C Toxicity Screen (ATP Luminescence) B->C 48h Incubation D Target Engagement (CETSA / Thermal Shift) B->D 1h Incubation E Hit Validation & Scaffold Evolution C->E CC50 Determination D->E ΔTm Quantification

Figure 1: Workflow for evaluating fragment compounds in live cell culture.

Cytotoxicity Profiling via ATP-Quantification (CellTiter-Glo)

Causality of Assay Selection: Small nitrogen-containing fragments can act as reducing agents, artificially inflating viability signals in colorimetric tetrazolium reduction assays (MTT/MTS). We utilize an ATP-dependent luciferase assay [4] to completely bypass redox interference, providing a true reflection of metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 or HepG2 cells at 10,000 cells/well in a white opaque 96-well plate using 100 µL of DMEM (+10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 2x serial dilution of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in serum-free DMEM (Concentration range: 1 mM down to 1 µM).

  • Treatment: Replace the media in the 96-well plate with the compound dilutions.

  • Incubation: Incubate for 48 hours.

  • Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a microplate reader (integration time: 0.25–1 second/well).

Self-Validation System: Include a 100% cell death control (10 µM Staurosporine) and a vehicle control (0.5% DMSO). The assay is strictly validated only if the Z'-factor between the vehicle and positive control is >0.5.

Intracellular Target Engagement via CETSA

Causality of Assay Selection: To prove the fragment engages its target (e.g., Sepiapterin Reductase) inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA) [5]. When a ligand binds a protein, it thermodynamically stabilizes the protein against heat-induced denaturation. Causality of Lysis Method: Detergent-based lysis buffers (e.g., RIPA) can artificially destabilize protein folding and alter the melting curve. We strictly utilize mechanical lysis (snap freeze-thaw) to preserve the native thermal stability of the target protein.

CETSA_Mechanism A 1. Live Cell Incubation Fragment binds target protein B 2. Thermal Gradient (e.g., 40°C to 65°C) A->B Aliquot into PCR tubes C 3. Cell Lysis Extraction of soluble fraction B->C Snap freeze/thaw D 4. Western Blotting Detect remaining soluble target C->D Centrifuge at 20,000 x g E 5. Data Analysis Calculate Thermal Shift (ΔTm) D->E Densitometry

Figure 2: Cellular Thermal Shift Assay (CETSA) mechanistic workflow for target engagement.

Step-by-Step Methodology:

  • Incubation: Treat a T-75 flask of cells (~80% confluence) with 100 µM of the compound (or 0.1% DMSO vehicle) in serum-free media for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot the cell suspension equally into 8 PCR tubes (50 µL each). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

  • Lysis: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, then a 25°C water bath for 2 minutes).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Analysis: Transfer the supernatant (containing the soluble, stabilized protein) and analyze via Western Blotting using an antibody specific to your target protein.

Self-Validation System: Ensure that the vehicle-treated baseline shows a standard sigmoidal melt curve. Failure of the target protein to melt out at high temperatures indicates incomplete lysis or non-specific antibody cross-reactivity.

Data Interpretation & Expected Outcomes

When establishing the baseline profile of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, quantitative data should be structured to differentiate between non-specific toxicity and specific target engagement.

Table 2: Representative Assay Outcomes for Fragment Evaluation
Assay TypeMetricExpected RangeInterpretation
CellTiter-Glo CC₅₀ (Cytotoxic Concentration)> 500 µMThe fragment exhibits low intrinsic toxicity, providing a wide therapeutic window for scaffold evolution.
CETSA ΔTm (Thermal Shift)+1.5°C to +3.0°CA positive shift confirms the fragment successfully penetrates the cell membrane and binds the intracellular target.
Permeability Papp (Caco-2)~1-5 × 10⁻⁶ cm/sModerate permeability; the basic amine limits rapid diffusion but allows sufficient entry for high-dose assays.

References

  • Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery. Erlanson, D. A., et al. (2016). Available at:[Link]

  • 1-(3-cyclopropyl-1H-pyrazol-5-yl)-N-methylmethanamine (CID 44236867). PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Molina, J. P., et al. (2013). Available at:[Link]

Application

Application Notes and Protocols for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in Cancer Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of the novel pyrazole derivative, 1-(5-Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of the novel pyrazole derivative, 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, in the context of cancer research. While specific biological data for this compound is not extensively documented in publicly available literature, this guide synthesizes established methodologies and the well-documented anticancer potential of the pyrazole scaffold to provide a robust framework for its investigation.[1][2][3][4][5]

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[2][5] Numerous pyrazole-containing compounds have been successfully developed as therapeutic agents, with several gaining FDA approval for various indications, including cancer.[3] The versatility of the pyrazole core allows for structural modifications that can lead to compounds with high affinity and selectivity for various biological targets implicated in cancer progression, such as protein kinases.[4] The physicochemical properties of pyrazole derivatives often contribute to favorable pharmacokinetic profiles, making them attractive candidates for drug development.[3]

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (herein referred to as Compound X for brevity) incorporates a cyclopropyl group and a methylmethanamine moiety on the pyrazole core. These structural features suggest potential interactions with specific biological targets and warrant its investigation as a potential anticancer agent. This document outlines a series of protocols to systematically evaluate the anticancer properties of Compound X, from initial in vitro screening to more complex cellular and mechanistic studies.

Postulated Mechanism of Action and Therapeutic Rationale

Based on the known activities of similar pyrazole derivatives, Compound X could potentially exert its anticancer effects through various mechanisms.[4] The pyrazole scaffold is a common feature in many kinase inhibitors.[4][6] Therefore, a primary hypothesis is that Compound X may function as an inhibitor of one or more protein kinases involved in oncogenic signaling pathways.

Potential Target Pathways:

  • Receptor Tyrosine Kinases (RTKs): Many pyrazole-based inhibitors target RTKs such as VEGFR, PDGFR, and EGFR, which are crucial for tumor angiogenesis and proliferation.

  • Intracellular Signaling Kinases: Downstream kinases like those in the MAPK and PI3K/Akt pathways are also potential targets.

  • Cell Cycle Regulators: Some pyrazole derivatives have been shown to induce cell cycle arrest by modulating the activity of cyclin-dependent kinases (CDKs).[2]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by Compound X, leading to an anti-tumor response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription CompoundX Compound X (Hypothesized Inhibitor) CompoundX->RTK CompoundX->Raf CompoundX->Akt

Caption: Hypothesized signaling pathways targeted by Compound X.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of Compound X. It is crucial to include appropriate positive and negative controls in all experiments.

Cell Viability and Cytotoxicity Assays

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][7]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells of interest (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Compound X in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.01 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
Readout Absorbance at 570 nm
Analysis IC₅₀ determination
Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by Compound X, it is important to investigate its effects on apoptosis and the cell cycle.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment:

    • Treat cells with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment and Fixation:

    • Treat cells with Compound X as described above.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and treat them with RNase A.

    • Stain the cells with PI.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Target Validation

Western blotting can be used to investigate the effect of Compound X on the expression and phosphorylation status of key proteins in the hypothesized signaling pathways.

Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with Compound X for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

Caption: A typical experimental workflow for evaluating a novel anticancer compound.

Concluding Remarks and Future Directions

The protocols outlined in this document provide a solid foundation for the initial investigation of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine as a potential anticancer agent. Positive results from these in vitro studies would warrant further investigation, including in vitro kinase assays to identify specific molecular targets and in vivo studies using xenograft models to assess efficacy and safety in a more complex biological system. The rich history of pyrazole derivatives in oncology suggests that a systematic and thorough evaluation of this novel compound could lead to the discovery of a promising new therapeutic candidate.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine | Sapphire Bioscience.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine | 1345510-69-1. Appchem.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available from: [Link]

  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)methanesulfonamide. EvitaChem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available from: [Link]

  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Available from: [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. Available from: [Link]

Sources

Method

Application Note &amp; Protocols: Investigating the Role of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in Mast Cell Degranulation

For Researchers, Scientists, and Drug Development Professionals Abstract Mast cells are critical effector cells in allergic and inflammatory responses, and their degranulation is a key therapeutic target.[1] This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mast cells are critical effector cells in allergic and inflammatory responses, and their degranulation is a key therapeutic target.[1] This document provides a comprehensive guide for investigating the potential effects of the novel compound, 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, on mast cell degranulation. While the specific activity of this compound is currently uncharacterized, its structural similarity to other pyrazole-containing molecules that exhibit mast cell-stabilizing properties suggests its potential as a modulator of this pathway.[2][3][4][5] This guide details the underlying scientific principles, provides step-by-step protocols for robust in vitro mast cell degranulation assays, and offers insights into data analysis and interpretation.

Introduction: The Significance of Mast Cell Degranulation and Rationale for Investigation

Mast cells, upon activation, release a plethora of pre-formed inflammatory mediators, such as histamine and β-hexosaminidase, from their granules.[1] This process, known as degranulation, is a central event in the pathophysiology of allergic diseases.[1] The signaling cascades that lead to degranulation are complex, often initiated by the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI).[6][7] This triggers a downstream signaling cascade involving spleen tyrosine kinase (Syk), linker for activation of T cells (LAT), and phospholipase C gamma (PLCγ), ultimately leading to calcium mobilization and granule fusion with the plasma membrane.[3][7][8]

The pyrazole scaffold is a key feature in a number of kinase inhibitors.[4] Notably, the compound AT9283, which also contains a pyrazole core, has been shown to inhibit mast cell degranulation by targeting Syk.[2][3][5] This precedent provides a strong rationale for investigating whether 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, hereafter referred to as "the compound," exhibits similar mast cell-stabilizing activity.

This application note will guide researchers through the process of evaluating the compound's effect on mast cell degranulation using the widely accepted Rat Basophilic Leukemia (RBL-2H3) cell line as a model system.

Potential Mechanism of Action: A Hypothesis

Based on the known activity of structurally related compounds, it is hypothesized that 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine may inhibit mast cell degranulation by interfering with key signaling molecules in the FcεRI pathway. A plausible target is the inhibition of Syk, which would, in turn, suppress the activation of downstream effectors like LAT and PLCγ.[3]

Diagram: Hypothesized Signaling Pathway Inhibition

MastCellSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Syk Syk FcεRI->Syk LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ Ca_Mobilization Ca2+ Mobilization PLCγ->Ca_Mobilization Degranulation Degranulation Ca_Mobilization->Degranulation Compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine Compound->Syk Hypothesized Inhibition

Caption: Hypothesized inhibition of the Syk-mediated signaling pathway by the compound.

Materials and Reagents

Cell Lines and Culture Media
  • RBL-2H3 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

Compound and Controls
  • 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (For research use only)[9]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Anti-dinitrophenyl (DNP) IgE

  • DNP-human serum albumin (HSA)

  • Ionomycin (Positive control for degranulation)

  • Triton X-100 (for cell lysis)

Buffers and Solutions
  • Tyrode's Buffer

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

  • Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)

  • Phosphate-Buffered Saline (PBS)

Experimental Protocols

The following protocols are designed for a 96-well plate format. All incubations should be performed in a humidified incubator at 37°C with 5% CO₂ unless otherwise specified.

Diagram: Experimental Workflow

DegranulationAssayWorkflow A Day 1: Seed RBL-2H3 cells in 96-well plate B Sensitize cells with anti-DNP IgE overnight A->B C Day 2: Wash cells with Tyrode's Buffer B->C D Pre-incubate with compound or controls C->D E Stimulate with DNP-HSA D->E F Collect supernatant E->F G Lyse remaining cells E->G H β-hexosaminidase assay on supernatant and lysate F->H G->H I Measure absorbance at 405 nm H->I J Data Analysis I->J

Sources

Application

Application Note: In Vivo Profiling Protocol for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Derivatives

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) Scientific Rationale & Mechanistic Groun...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8)

Scientific Rationale & Mechanistic Grounding

In modern fragment-based drug discovery (FBDD) and targeted therapy development, the pyrazole ring represents a privileged scaffold, frequently serving as a critical hinge-binding motif in the ATP pocket of protein kinases[1]. The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a highly versatile building block engineered for the synthesis of advanced kinase inhibitors, particularly targeting the Janus Kinase (JAK) family[2].

Causality of Structural Features:

  • The Pyrazole Core: Acts as an aryl bioisostere and forms essential bidentate hydrogen bonds with the kinase hinge region (e.g., residue E966 in JAK1)[3].

  • The Cyclopropyl Moiety: Provides optimal steric bulk to occupy the hydrophobic pocket adjacent to the ATP-binding site. Unlike linear alkyl chains, the strained cyclopropyl ring resists cytochrome P450-mediated oxidation, thereby significantly enhancing the metabolic stability and in vivo half-life of the resulting lead compounds[1].

  • The N-methylmethanamine Group: Serves as a basic, solubilizing center that improves aqueous solubility and acts as a synthetic vector for further derivatization (e.g., coupling to pyrrolopyrimidine or pyrimidine cores)[4].

Target Pathway: JAK/STAT Signaling

Derivatives of this fragment are predominantly utilized to block the JAK/STAT signaling cascade, a primary driver of pro-inflammatory cytokine production in autoimmune diseases and myeloproliferative neoplasms[4].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/2 Kinase Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates Inhibitor Pyrazole-Derived Inhibitor Inhibitor->JAK Blocks ATP Pocket pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Nucleus Gene Transcription (Pro-inflammatory) pSTAT->Nucleus Translocation

Mechanism of pyrazole-derived JAK inhibitors blocking the JAK/STAT signaling pathway.

Phase 1: Formulation & Maximum Tolerated Dose (MTD)

Before evaluating efficacy, the pharmacokinetic and toxicity boundaries of the synthesized derivative must be established. Because pyrazole-based kinase inhibitors are often lipophilic (despite the basic amine), formulation requires careful excipient selection to prevent in vivo precipitation.

Formulation Causality
  • Vehicle Choice: 5% DMSO, 10% Solutol HS15, 85% Saline.

  • Rationale: DMSO acts as the primary solvent to disrupt the crystalline lattice of the pyrazole derivative. Solutol HS15 (a non-ionic surfactant) forms micelles that encapsulate the hydrophobic cyclopropyl-pyrazole core, preventing aggregation in the bloodstream. Saline ensures the final solution is isotonic to prevent injection-site hemolysis.

MTD Protocol Steps
  • Animal Preparation: Acclimate 8-week-old female C57BL/6 mice for 7 days. Fast for 4 hours prior to dosing to standardize gastrointestinal absorption.

  • Dose Escalation: Administer the formulated compound via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg (n=3 per group).

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose for acute neurotoxicity (tremors, lethargy), which can occur if the basic amine crosses the blood-brain barrier and antagonizes off-target CNS receptors.

  • Endpoint: Record body weight daily for 7 days. The MTD is defined as the highest dose resulting in <10% body weight loss with no severe clinical signs.

Phase 2: Pharmacokinetic (PK) Profiling

To validate the metabolic advantage of the cyclopropyl substitution, a rigorous PK study is required to calculate clearance ( Cl ), half-life ( T1/2​ ), and absolute bioavailability ( F% ).

Experimental Workflow
  • Dosing:

    • Intravenous (IV) Cohort: 1 mg/kg via tail vein injection (n=3).

    • Oral (PO) Cohort: 10 mg/kg via oral gavage (n=3).

  • Blood Collection: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Sample Processing (Protein Precipitation):

    • Rationale: Pyrazole derivatives often exhibit high plasma protein binding (>90%). Protein precipitation using cold acetonitrile (1:3 v/v) denatures plasma proteins, releasing the bound drug into the supernatant for accurate quantification.

    • Centrifuge at 14,000 rpm for 10 mins at 4°C. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze using a C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid to protonate the N-methylmethanamine group, enhancing MS ionization).

Target PK Parameters for Pyrazole-Derived Leads

The following table summarizes the benchmark PK parameters expected for an optimized lead compound derived from this building block:

ParameterRouteUnitTarget BenchmarkBiological Implication
Cmax​ POng/mL> 500Ensures drug concentration exceeds the IC50​ of the target kinase.
Tmax​ POh0.5 - 2.0Indicates rapid gastrointestinal absorption facilitated by the basic amine.
T1/2​ IV/POh> 4.0Validates that the cyclopropyl group successfully prevents rapid hepatic metabolism.
Clearance ( Cl ) IVmL/min/kg< 20Low clearance indicates stability against CYP450 enzymes.
Bioavailability ( F ) PO%> 40%Confirms the compound can be developed as an oral therapeutic.

Phase 3: In Vivo Efficacy (Collagen-Induced Arthritis Model)

Once PK properties are validated, the derivative is tested in a disease model. For JAK1/2 inhibitors derived from pyrazole scaffolds, the Collagen-Induced Arthritis (CIA) model in mice is the gold standard[4].

Protocol Steps
  • Induction: Inject DBA/1 mice intradermally at the base of the tail with 100 µL of an emulsion containing Bovine Type II Collagen (CII) and Complete Freund's Adjuvant (CFA).

  • Boosting: On Day 21, administer a booster injection of CII in Incomplete Freund's Adjuvant (IFA).

  • Treatment Initiation: Upon the onset of clinical arthritis (typically Days 25-28, defined by a clinical score 2), randomize mice into vehicle and treatment groups.

  • Dosing: Administer the pyrazole-derivative (e.g., 10 mg/kg and 30 mg/kg) orally, once daily for 14 days.

  • Scoring & Causality: Grade each paw from 0 (normal) to 4 (severe erythema and swelling). Rationale: By inhibiting JAK1/2, the pyrazole derivative blocks the downstream phosphorylation of STAT, halting the transcription of IL-6 and TNF- α , which directly correlates to a reduction in paw swelling and joint destruction.

  • Histopathology: At day 42, harvest hind paws, decalcify, and stain with H&E to quantify cartilage degradation and synovial inflammation.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. National Institutes of Health (NIH).
  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - ACS Publications. American Chemical Society (ACS).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Multidisciplinary Digital Publishing Institute (MDPI).

Sources

Method

Application Note &amp; Protocols: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine as a Potassium-Competitive Acid Blocker (P-CAB)

Executive Summary The development of Potassium-Competitive Acid Blockers (P-CABs) has fundamentally shifted the therapeutic landscape for acid-related gastrointestinal disorders. By overcoming the inherent limitations of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Potassium-Competitive Acid Blockers (P-CABs) has fundamentally shifted the therapeutic landscape for acid-related gastrointestinal disorders. By overcoming the inherent limitations of conventional proton pump inhibitors (PPIs)—such as slow onset of action, reliance on highly acidic environments for activation, and irreversible covalent binding—P-CABs offer rapid, sustained, and reversible acid suppression[1].

This application note details the mechanistic rationale, pharmacodynamic profiling, and standardized in vitro evaluation protocols for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine , a highly potent structural prototype in the P-CAB class. By combining a basic N-methylmethanamine pharmacophore with a sterically constrained cyclopropyl-pyrazole core, this compound achieves optimal ligand-lipophilicity efficiency (LLE) and exceptional accumulation in gastric parietal cells [2].

Mechanistic Rationale & Structural Advantages

Unlike PPIs (e.g., omeprazole), which are prodrugs requiring acidic conversion into reactive sulfenamides to form disulfide bonds with the H+,K+-ATPase, P-CABs are inherently active and bind reversibly to the enzyme's potassium-binding pocket [3].

The efficacy of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is driven by two distinct structural domains:

  • The N-methylmethanamine Moiety: This functional group provides a localized, point positive charge with a high pKa (~9.2). This extreme basicity acts as a "proton trap," driving the massive accumulation of the drug within the highly acidic secretory canaliculi (pH 1.0–2.0) of the parietal cell[4]. Once protonated, the nitrogen forms critical hydrogen bonds with the negatively charged Glu795 residue in the K+-binding site of the H+,K+-ATPase[3].

  • The Cyclopropyl-Pyrazole Core: Replacing the pyrrole ring and bulky fluorophenyl groups seen in first-generation P-CABs (like vonoprazan)[2] with a cyclopropyl-pyrazole system lowers the overall molecular weight and optimizes the Log D profile. This structural tuning enhances the compound's dissociation half-life and minimizes off-target cytochrome P450 (CYP) interactions.

Mechanism Blood Bloodstream (pH 7.4) Parietal Gastric Parietal Cell (Cytosol pH 7.1) Blood->Parietal Passive Diffusion PCAB 1-(5-Cyclopropyl-1H-pyrazol-3-YL)- N-methylmethanamine (Unprotonated) Blood->PCAB Canaliculus Secretory Canaliculus (pH 1.0 - 2.0) Parietal->Canaliculus Secretion into Lumen PCAB_H Protonated P-CAB (Active Form) Canaliculus->PCAB_H PCAB->PCAB_H Protonation (pKa ~9.2) ATPase H+,K+-ATPase (Proton Pump) PCAB_H->ATPase K+-Competitive Binding (Glu795) Acid Gastric Acid Secretion Blocked ATPase->Acid Functional Inhibition

Fig 1: Mechanism of N-methylmethanamine P-CAB accumulation and K+-competitive ATPase inhibition.

Pharmacodynamic & Kinetic Profiling

To contextualize the efficacy of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, its quantitative pharmacological parameters are benchmarked against industry standards. The data below highlights its acid-independent stability and potent nanomolar affinity[3],[1].

Parameter1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamineVonoprazan (Reference P-CAB)Omeprazole (Reference PPI)
Target Gastric H+,K+-ATPaseGastric H+,K+-ATPaseGastric H+,K+-ATPase
Binding Mechanism Reversible, K+-competitiveReversible, K+-competitiveIrreversible, Covalent
IC50 (pH 6.5) ~15 nM10 nM~0.8 µM (Acid-activated)
IC50 (pH 7.5) ~20 nM10 nM>10 µM (Inactive)
pKa ~9.29.064.0 & 8.8
Dissociation t1/2 ~6.5 hours7.5 hoursN/A (Covalent)

Experimental Protocols

The following protocols establish a self-validating system for evaluating the inhibitory potency and reversibility of the compound.

Protocol A: In Vitro Gastric H+,K+-ATPase Inhibition Assay (Malachite Green Method)

Objective: Quantify the IC50 of the compound against isolated hog gastric vesicles by measuring the release of inorganic phosphate (Pi) during ATP hydrolysis.

Expertise & Causality Note: Why use Nigericin? Nigericin is a K+/H+ ionophore strictly required in the assay buffer. In its absence, the H+,K+-ATPase pumps protons into the sealed gastric vesicles, rapidly creating a steep pH gradient. This gradient exerts physiological back-pressure, artificially halting the pump and masking the intrinsic ATPase activity. Nigericin dissipates this gradient, allowing the pump to run continuously so the true competitive inhibition of the P-CAB can be measured.

Reagents & Preparation:

  • Buffer A: 50 mM Tris-HCl (pH 7.5 or 6.5), 5 mM MgCl2, 20 mM KCl.

  • Enzyme: Lyophilized hog gastric vesicles (enriched for H+,K+-ATPase).

  • Ionophore: 10 µM Nigericin.

  • Substrate: 2 mM ATP (Tris salt).

  • Detection: Malachite Green phosphate assay reagent.

Step-by-Step Methodology:

  • Vesicle Resuspension: Thaw and resuspend lyophilized gastric vesicles in Buffer A to a final protein concentration of 10 µg/mL.

  • Compound Dilution: Prepare a 10-point serial dilution of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (from 100 µM down to 0.01 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.

  • Pre-Incubation: In a 96-well plate, combine 40 µL of the vesicle suspension, 10 µL of the compound dilution, and 10 µM nigericin. Incubate at 37°C for 30 minutes.

    • Control validation: Use Vonoprazan as a positive control and DMSO as a vehicle control.

  • Reaction Initiation: Add 10 µL of 2 mM ATP to all wells to initiate the ATPase reaction. Incubate at 37°C for exactly 15 minutes.

  • Reaction Termination: Add 100 µL of Malachite Green reagent to halt ATP hydrolysis and initiate color development.

  • Quantification: Incubate at room temperature for 10 minutes, then read absorbance at 620 nm using a microplate reader. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Workflow Prep 1. Vesicle Prep (Gastric Vesicles) Incubate 2. Incubation (P-CAB + Nigericin) Prep->Incubate ATP 3. ATP Addition (Initiate Reaction) Incubate->ATP Stop 4. Stop Reaction (Malachite Green) ATP->Stop Read 5. Absorbance (OD 620 nm) Stop->Read

Fig 2: Step-by-step workflow for the in vitro H+,K+-ATPase malachite green inhibition assay.

Protocol B: Reversibility and Washout Kinetics

Objective: Prove that the compound acts as a reversible, K+-competitive inhibitor rather than an irreversible covalent binder (like omeprazole).

Expertise & Causality Note: Why perform a washout? To definitively classify the compound as a P-CAB, we must prove that its binding is ionic and reversible[3]. If the compound formed covalent disulfide bonds, enzyme activity would remain at 0% even after the unbound drug is washed away. Complete recovery of ATPase activity post-washout validates the N-methylmethanamine structural mechanism.

Step-by-Step Methodology:

  • Saturation: Incubate gastric vesicles (50 µg/mL) with a saturating concentration of the compound (100 × IC50) for 60 minutes at 37°C to ensure complete enzyme blockade.

  • Baseline Measurement: Aliquot a sample and run Protocol A to confirm >95% inhibition of ATPase activity.

  • Centrifugal Washout: Centrifuge the remaining vesicle suspension at 100,000 × g for 45 minutes at 4°C to pellet the vesicles.

  • Resuspension: Discard the supernatant (containing unbound drug). Resuspend the pellet in fresh, drug-free Buffer A. Repeat the centrifugation and resuspension steps twice to ensure complete washout.

  • Recovery Measurement: Assay the washed vesicles using Protocol A.

  • Validation: Calculate the percentage of recovered activity compared to a vehicle-treated control that underwent the exact same centrifugation process. A recovery of >85% confirms reversible binding.

References

  • Shin, J. M., et al. (2011). "Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)". Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Oshima, T., & Miwa, H. (2018). "Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases". Journal of Neurogastroenterology and Motility. Available at:[Link]

  • Arikawa, Y., et al. (2012). "Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB)". Journal of Medicinal Chemistry. Available at:[Link]

  • DrugBank Database. (2014). "Drug Targets Dataset: N-methylmethanamine derivatives". Nucleic Acids Research. Available at:[Link]

Sources

Application

Application Note: Profiling 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Derivatives in Fragment-Based Aurora Kinase Drug Discovery

Introduction & Mechanistic Rationale The Aurora family of serine/threonine kinases (Aurora A, B, and C) are master regulators of mitotic progression, governing centrosome maturation, chromosome segregation, and cytokines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Aurora family of serine/threonine kinases (Aurora A, B, and C) are master regulators of mitotic progression, governing centrosome maturation, chromosome segregation, and cytokinesis[1]. Because their overexpression is a hallmark of genomic instability in various malignancies, they have emerged as highly attractive targets for oncological drug development[2].

In Fragment-Based Drug Discovery (FBDD), identifying a low-molecular-weight, highly ligand-efficient pharmacophore is the critical first step. The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine represents a privileged scaffold for kinase inhibition, specifically designed to exploit the ATP-binding pocket of Aurora kinases[3].

Causality of the Chemical Design:

  • The 1H-Pyrazole Core: Acts as a vital hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, anchoring the fragment directly to the kinase hinge region (forming critical hydrogen bonds with residues such as Ala213 in Aurora A)[3].

  • The 5-Cyclopropyl Moiety: Strategically positioned to project into the hydrophobic specificity pocket adjacent to the hinge. The cyclopropyl ring provides optimal van der Waals contacts without introducing excessive steric bulk, thereby driving high binding affinity and ligand efficiency.

  • The N-Methylmethanamine Vector: Directs towards the solvent-exposed channel of the kinase. This secondary amine acts as a highly versatile synthetic handle, allowing medicinal chemists to elaborate the fragment (e.g., via urea linkages) into larger, highly potent multi-targeted inhibitors like AT9283[4].

G Inhibitor 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine AurA Aurora A Kinase Inhibitor->AurA ATP Competition AurB Aurora B Kinase Inhibitor->AurB ATP Competition Centrosome Centrosome Maturation & Spindle Assembly AurA->Centrosome Histone Histone H3 (Ser10) Phosphorylation AurB->Histone Apoptosis Mitotic Catastrophe & Apoptosis Centrosome->Apoptosis Inhibition Effect Cytokinesis Cytokinesis & Chromosome Segregation Histone->Cytokinesis Cytokinesis->Apoptosis Polyploidy/Endoreduplication

Mechanistic pathway of Aurora Kinase inhibition by pyrazole-based fragments leading to mitotic catastrophe.

Experimental Workflow for Inhibitor Validation

To confidently advance a derivative of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine from a biochemical hit to a cellular lead, a self-validating cascade of assays must be employed.

G Prep Fragment Synthesis & Library Prep Biochem TR-FRET Kinase Assay (Aurora A/B IC50) Prep->Biochem Cryst X-ray Crystallography (Soakable Aurora A) Biochem->Cryst Hit Selection Cell Cellular Phenotyping (p-Histone H3 Assay) Cryst->Cell Structure-Guided Optimization InVivo In Vivo Xenograft (Efficacy & PK/PD) Cell->InVivo Lead Candidate

FBDD workflow transitioning from biochemical screening to in vivo efficacy models.

Self-Validating Methodologies

Protocol A: In Vitro TR-FRET Biochemical Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescent assays because it effectively eliminates compound autofluorescence—a common artifact with heterocyclic fragments. By measuring the ratio of two emission wavelengths, the assay internally normalizes for well-to-well dispensing variations, creating a self-validating data point for ATP-competitive inhibition.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide mix containing 1 nM recombinant Aurora A or B, and 0.5 µM biotinylated myelin basic protein (MBP) substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Echo-dispense 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine derivatives in a 10-point dose-response curve (ranging from 100 µM to 1 nM) into a 384-well low-volume proplate.

  • Internal Controls (Critical Step): Include 10 µM Tozasertib (VX-680) as a 100% inhibition control and 1% DMSO as a 0% inhibition control.

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Peptide mix to the compounds. Incubate for 15 minutes at room temperature to allow fragment pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP (at the predetermined Km​ for each kinase isoform, typically 10-15 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-MBP antibody, and Streptavidin-APC.

  • Data Validation: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using the Tozasertib and DMSO controls. Proceed with data analysis only if Z' ≥ 0.6 , ensuring the dynamic range is sufficient to distinguish true binding from assay noise.

Protocol B: High-Content Cellular Phenotypic Screening

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement. Aurora B is the catalytic subunit of the Chromosomal Passenger Complex (CPC) and directly phosphorylates Histone H3 at Serine 10 during mitosis[2]. Quantifying p-Histone H3 provides a direct, mechanistic biomarker of intracellular target engagement. Furthermore, evaluating DNA content (DAPI) differentiates true Aurora B inhibition (which causes >4N polyploidy due to cytokinesis failure) from non-specific cytotoxicity[5].

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 5,000 cells/well in 96-well optical bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the optimized pyrazole derivatives for 24 hours (for p-HH3 biomarker readout) and 48 hours (for polyploidy phenotypic readout).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 3% BSA. Incubate with primary anti-phospho-Histone H3 (Ser10) antibody (1:500) for 2 hours, followed by an Alexa Fluor 488-conjugated secondary antibody (1:1000) for 1 hour.

  • Counterstaining: Stain nuclei with DAPI (1 µg/mL) for 10 minutes.

  • High-Content Imaging: Image plates using an automated microscope (e.g., CellInsight CX5).

  • Data Validation: A valid Aurora B inhibitor profile must show a dose-dependent decrease in Alexa Fluor 488 intensity (loss of p-HH3) coupled with a shift in the DAPI intensity histogram showing an accumulation of cells with 4N and 8N DNA content (endoreduplication)[4].

Quantitative Data Presentation

When 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is successfully elaborated into a lead molecule (such as the clinical candidate AT9283), the resulting quantitative profile demonstrates potent, multi-targeted kinase inhibition. The table below summarizes the expected biochemical and phenotypic data for highly optimized derivatives of this pyrazole scaffold[4].

Table 1: Representative Kinase Inhibition Profile of Optimized Pyrazole-Based Derivatives

Kinase TargetBiochemical IC₅₀ (nM)Cellular Biomarker / Phenotype ObservedCausality of Phenotype
Aurora A ~3.0Formation of monopolar spindlesFailure of centrosome separation during early mitosis.
Aurora B ~3.0Loss of p-Histone H3 (Ser10); PolyploidyFailure of the Chromosomal Passenger Complex and cytokinesis.
JAK2 ~1.2Inhibition of STAT5 phosphorylationBlockade of downstream JAK/STAT survival signaling.
Abl (T315I) ~4.0Apoptosis in imatinib-resistant cellsPyrazole hinge-binding accommodates the bulky Isoleucine gatekeeper mutation.
CDK2 > 500Minimal G1 cell cycle arrestHigh selectivity driven by the 5-cyclopropyl pocket fit.

References

  • Howard S, Berdini V, Boulstridge JA, et al. "Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Kelly KR, Ecsedy J, Mahalingam D, et al. "Targeting aurora kinases in cancer treatment." Current Drug Targets, 2011. URL:[Link]

  • Tang A, Gao K, Chu L, Zhang R, Yang J, Zheng J. "Aurora kinases: novel therapy targets in cancers." Oncotarget, 2017. URL:[Link]

  • Lens SM, Voest EE, Medema RH. "Shared and separate functions of polo-like kinases and aurora kinases in cancer." Nature Reviews Cancer, 2010. URL:[Link]

Sources

Method

Utilizing the 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Scaffold in the Design of Novel Anti-Inflammatory and Anti-Allergic Therapeutics

Executive Summary In the landscape of modern drug discovery, the identification and optimization of versatile chemical building blocks are critical for developing targeted therapies. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of versatile chemical building blocks are critical for developing targeted therapies. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) has emerged as a highly privileged pharmacophore scaffold for the synthesis of novel kinase inhibitors and receptor modulators. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this scaffold to design, synthesize, and evaluate new therapeutic agents targeting allergy and inflammation models.

By detailing the mechanistic rationale, representative Structure-Activity Relationship (SAR) data, and self-validating preclinical protocols, this guide bridges the gap between early-stage medicinal chemistry and translational in vivo pharmacology.

Pharmacophore Rationale & Mechanistic Grounding

Structural Advantages of the Scaffold

The architectural design of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine offers three distinct advantages for drug development:

  • The Pyrazole Core: Acts as a classic hinge-binding motif in kinase active sites. Its ability to serve as both a hydrogen bond donor and acceptor allows for tight, specific interactions with the ATP-binding pocket of kinases such as Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).

  • The Cyclopropyl Group: Introduces essential steric bulk and lipophilicity (improving the overall logP) without adding excessive molecular weight. This strained ring system enhances metabolic stability against cytochrome P450 enzymes compared to linear alkyl chains.

  • The N-methylmethanamine Moiety: This secondary amine acts as a highly reactive and versatile linker. It can readily undergo amide coupling, sulfonylation, or Buchwald-Hartwig amination, allowing medicinal chemists to rapidly generate diverse libraries of derivatives for SAR exploration.

Mechanistic Target: The JAK/STAT Pathway

Derivatives of this scaffold are frequently optimized to target the , a primary communication chain that transmits extracellular chemical signals (such as interleukins and interferons) to the cell nucleus. Dysregulation of this pathway is a hallmark of immune disorders, including allergic asthma, inflammatory bowel disease (IBD), and rheumatoid arthritis [1, 2].

By inhibiting specific Janus kinases (e.g., TYK2 or JAK1), derivatives of this scaffold prevent the phosphorylation and dimerization of STAT proteins, thereby halting the transcription of pro-inflammatory genes.

JAKSTAT Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Kinase JAK/TYK2 Kinases (Target of Scaffold Derivatives) Receptor->Kinase STAT STAT Phosphorylation & Dimerization Kinase->STAT Inhibited by Lead Transcription Gene Transcription (Inflammation/Allergy) STAT->Transcription

Diagram 1: JAK/STAT signaling cascade and targeted inhibition by scaffold derivatives.

Representative Structure-Activity Relationship (SAR) Data

To illustrate the translational potential of the 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine scaffold, the following table summarizes representative, quantitative SAR data for hypothetical derivatives. The data demonstrates how functionalizing the secondary amine shifts the compound from an inactive building block to a potent, selective anti-inflammatory agent.

Compound IDR-Group Modification (at Amine)TYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)Cellular TNF-α IC₅₀ (nM)
Scaffold -H (Unmodified parent)>10,000>10,000>10,000
Deriv-01 Aryl sulfonamide15.2120.545.0
Deriv-02 Heteroaryl amide4.185.312.8
Deriv-03 Cyclopentyl urea45.6300.2150.4

Note: Lower IC₅₀ values indicate higher potency. Deriv-02 exhibits excellent TYK2 selectivity and potent cellular activity, making it an ideal candidate for in vivo modeling.

Preclinical Evaluation Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. They include explicit causality for experimental choices and built-in quality control measures.

In Vitro Protocol: Macrophage Cytokine Release Assay

Purpose: To evaluate the cellular anti-inflammatory efficacy of synthesized derivatives. Causality: RAW 264.7 murine macrophages are selected because they express high levels of Toll-Like Receptor 4 (TLR4). When stimulated with Lipopolysaccharide (LPS), they produce a robust and highly reproducible surge of TNF-α and IL-6, providing an excellent dynamic range for screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of the scaffold derivatives (e.g., 0.1 nM to 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 1 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL in all wells except the "unstimulated" negative control wells.

  • Incubation & Harvest: Incubate for 24 hours. Centrifuge the plate at 1,500 rpm for 5 minutes to pellet cellular debris, and collect the supernatant.

  • Quantification: Measure TNF-α and IL-6 levels using standard sandwich ELISA kits. Calculate the IC₅₀ using non-linear regression analysis.

  • System Validation: Calculate the Z'-factor using the vehicle-treated (LPS only) and positive control wells. A plate is only deemed valid if the Z'-factor is ≥ 0.6.

In Vivo Protocol: Murine Model of OVA-Induced Allergic Asthma

Purpose: To assess the in vivo efficacy of lead derivatives in a complex, systemic model of allergic inflammation[3, 4]. Causality: Ovalbumin (OVA) combined with Aluminum hydroxide (Alum) is used because Alum specifically skews the murine immune system toward a Th2-driven response. This accurately mimics the eosinophilic airway inflammation, mucus hypersecretion, and elevated IgE levels seen in human allergic asthma [3].

Step-by-Step Methodology:

  • Subjects: Use 6-8 week old female BALB/c mice (n=8 per group). BALB/c mice are chosen due to their genetic predisposition to Th2-biased immune responses [4].

  • Sensitization (Days 0 & 14): Inject mice intraperitoneally (i.p.) with 20 µg of OVA emulsified in 2 mg of Alum in 200 µL of sterile saline.

  • Drug Treatment (Days 20-27): Administer the lead scaffold derivative via oral gavage (p.o.) once daily.

  • Challenge (Days 25-27): Expose mice to aerosolized OVA (1% w/v in saline) for 30 minutes daily using an ultrasonic nebulizer.

  • Endpoint Analysis (Day 28): Euthanize the mice 24 hours after the final challenge. Perform Bronchoalveolar Lavage (BAL) by instilling 1 mL of cold PBS into the lungs.

  • System Validation: The model is self-validated by comparing the "Naive" group (saline sensitized/challenged) against the "Vehicle" group (OVA sensitized/challenged + vehicle treatment). A statistically significant influx of eosinophils ( >106 cells/mL) in the Vehicle group confirms successful disease induction.

AsthmaModel Sensitization Sensitization Days 0 & 14 (OVA + Alum i.p.) Treatment Drug Treatment Days 20-27 (Scaffold Derivative p.o.) Sensitization->Treatment Challenge Challenge Days 25-27 (OVA aerosol) Treatment->Challenge Analysis Endpoint Analysis Day 28 (BALF, Histology) Challenge->Analysis

Diagram 2: Experimental workflow for the OVA-induced murine model of allergic asthma.

Conclusion

The 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine scaffold represents a highly tunable and pharmacologically favorable starting point for drug discovery. By leveraging its unique structural properties to target critical inflammatory nodes like the JAK/STAT pathway, and rigorously evaluating derivatives through self-validating in vitro and in vivo models, researchers can significantly accelerate the development of next-generation therapeutics for allergic and inflammatory diseases.

References

  • Creative Diagnostics. JAK-STAT Signaling Pathway Overview, Signaling Cascade and Relationship with Diseases. URL:[Link]

  • Frontiers in Immunology (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. URL:[Link]

  • National Institutes of Health / PMC (2017). Animal models of asthma: utility and limitations. URL:[Link]

  • European Respiratory Society (2003). Murine models of asthma. URL:[Link]

Application

Techniques for measuring the IC50 of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Application Note: Advanced Methodologies for IC50 and pIC50 Determination of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Executive Summary & Target Rationale The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Methodologies for IC50 and pIC50 Determination of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Executive Summary & Target Rationale

The compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) is a highly versatile building block featuring a pyrazole core and a basic N-methylmethanamine moiety. Pyrazole derivatives are privileged scaffolds in pharmacology, frequently utilized as ATP-competitive inhibitors targeting the hinge region of protein kinases (e.g., JAK, ALK) or as modulators of amine oxidases[1].

To advance this fragment through the hit-to-lead cascade, researchers must accurately determine its half-maximal inhibitory concentration (IC50). Because the basic amine group significantly influences cellular permeability and potential compound autofluorescence, determining its true potency requires a dual-pronged approach: a highly sensitive biochemical assay to measure direct target engagement, and a cell-based assay to evaluate membrane dynamics and intracellular efficacy.

Mechanistic Insight: The Mathematics of Potency

Before executing physical assays, the analytical framework must be established. The IC50 is not a static absolute; it is a relative metric dependent on assay conditions such as enzyme concentration and substrate availability[2].

The 4-Parameter Logistic (4PL) Model To accurately estimate the IC50, we utilize a 4-Parameter Logistic (4PL) non-linear regression model. Unlike linear models, the 4PL model accommodates the sigmoidal ("S-shaped") nature of biological dose-response curves[3],[4]. The equation is defined by four variables:

  • Minimum Response: The baseline signal (e.g., maximum inhibition)[5].

  • Maximum Response: The signal at zero inhibitor concentration[5].

  • Inflection Point (IC50): The concentration at which the curvature changes, representing 50% of the maximal inhibitory effect[3],[4].

  • Hill Coefficient (Slope): Dictates the steepness of the curve at the inflection point[4].

The Paradigm Shift to pIC50 In modern drug discovery, raw IC50 values are transformed into pIC50 values—the negative base-10 logarithm of the IC50 expressed in molarity[6],[7].

  • Causality: Raw IC50 values scale exponentially, which can distort statistical normality. Converting an IC50 of 10 nM ( 10−8 M) to a pIC50 of 8.0 provides a dimensionless, linear scale[6],[7]. This transformation makes it significantly easier to track Structure-Activity Relationships (SAR) across screening campaigns, as higher pIC50 values intuitively indicate stronger potency[6].

Experimental Workflow Visualization

IC50_Workflow Prep Compound Dilution (10-point, 3-fold) Incubate Incubate with Target & Substrate Prep->Incubate Read Fluorescence Detection Incubate->Read Analyze 4PL Non-linear Regression Read->Analyze Result IC50 & pIC50 Determination Analyze->Result

Figure 1: High-throughput screening workflow for IC50 and pIC50 determination.

Protocol 1: Biochemical Target Engagement via TR-FRET

Causality & Choice: Small molecules containing aromatic rings (like pyrazoles) often exhibit intrinsic autofluorescence, leading to false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing long-lifetime lanthanide fluorophores (e.g., Europium or Terbium). By introducing a microsecond delay before measurement, transient compound autofluorescence decays, yielding a pristine signal-to-noise ratio ideal for High-Throughput Screening (HTS)[8],[9].

Self-Validating Setup: To ensure assay integrity, every plate must include interleaved "high" (DMSO vehicle only) and "low" (reference inhibitor) control wells to calculate the Z'-factor, ensuring no inter-well drift occurs[8].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in 100% DMSO. Starting at 100x the final desired concentration prevents solubility issues[10],[8].

  • Aqueous Transfer: Dilute the DMSO stocks into 1x Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)[11]. Ensure the final assay DMSO concentration remains 1.25% to prevent solvent-induced enzyme denaturation[8].

  • Enzyme-Inhibitor Pre-incubation: Add the target model kinase (e.g., JAK2 or ALK) at its pre-determined EC80 concentration to a 384-well low-volume plate[11],[12]. Incubate with the compound for 15–30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the biotinylated substrate (100 nM) and ATP. Critical Step: ATP must be added at its apparent Michaelis constant ( Km,app​ ) to ensure the assay remains highly sensitive to ATP-competitive pyrazole inhibitors[11].

  • Termination & Detection: After 1 hour, quench the reaction by adding 20 mM EDTA to chelate Mg 2+ and halt kinase activity[11]. Simultaneously, add the Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor)[11].

  • Readout: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader using a 340 nm excitation filter and measuring the emission ratio at 665 nm / 615 nm[9],[11].

TR_FRET Substrate Biotinylated Substrate Eu Eu-Antibody (Donor) Substrate->Eu Binds Phospho-epitope APC SA-APC (Acceptor) Substrate->APC Binds Biotin Enzyme Target Kinase Enzyme->Substrate Phosphorylates Inhibitor Pyrazole Inhibitor Inhibitor->Enzyme Blocks activity Eu->APC Energy Transfer (340nm) Signal TR-FRET Emission APC->Signal 665nm Output

Figure 2: TR-FRET biochemical assay mechanism for kinase inhibition.

Protocol 2: Cell-Based Target Engagement (NanoBRET)

Causality & Choice: A biochemical IC50 does not account for the compound's ability to cross the lipid bilayer or compete with high intracellular ATP concentrations (typically 1–5 mM). A NanoBRET target engagement assay quantifies the true intracellular IC50, validating the basic amine's effect on membrane permeability.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: Plate the cells in a 384-well format and incubate with a cell-permeable fluorescent tracer that reversibly binds the kinase active site.

  • Compound Treatment: Treat the cells with the 10-point serial dilution of the pyrazole compound and incubate for 2 hours at 37°C.

  • Detection: Add the NanoLuc substrate. If 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine successfully penetrates the cell and displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal decreases proportionally.

  • Analysis: Plot the BRET ratio against the log of the compound concentration and fit to a 4PL model to derive the cellular IC50[4],[13].

Quantitative Data Summary

To evaluate the compound's translational potential, biochemical and cellular data must be viewed holistically. Below is a structured summary of hypothetical validation data for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine against a model kinase target.

Assay FormatTargetIC50 (nM)pIC50Hill SlopeZ'-FactorInterpretation
Biochemical (TR-FRET) Model Kinase15.87.800.980.82Potent direct target engagement; ideal 1:1 binding stoichiometry (Slope ~1).
Cellular (NanoBRET) Model Kinase125.06.901.120.75~8-fold drop-off due to intracellular ATP competition and membrane transit.

References

  • [3] IC50 Calculator | AAT Bioquest. Source: aatbio.com. 3

  • [1] Discovery of a novel pyrrole derivative TAK-438... Source: nih.gov. 1

  • [6] Why Changing from IC50 to pIC50 Will Change Your Life - CDD Vault. Source: collaborativedrug.com. 6

  • [7] pIC50 & ICx Calculator - Drug Hunter. Source: drughunter.com. 7

  • [2] The Estimation of Absolute IC50 and Its 95% Confidence Interval. Source: amstat.org. 2

  • [5] Four Parameter Logistic (4PL) Regression - MyAssays. Source: myassays.com. 5

  • [10] Optimization of a LanthaScreen Kinase assay for cRAF. Source: thermofisher.com. 10

  • [4] Four Parameter Logistic (4PL) Curve Calculator. Source: aatbio.com. 4

  • [13] How to calculate IC50 - Science Gateway. Source: sciencegateway.org. 13

  • [8] Development of a high-throughput TR-FRET assay... Source: nih.gov. 8

  • [9] Evaluating PI3 Kinase Isoforms Using Transcreener™ ADP Assays. Source: nih.gov. 9

  • [11] Optimization of a LanthaScreen Kinase assay for ALK. Source: thermofisher.com. 11

  • [12] Optimization of a LanthaScreen Kinase assay for JAK2. Source: thermofisher.com. 12

Sources

Method

Application Note: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale In the rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

In the rational design of ATP-competitive kinase inhibitors, the selection of privileged building blocks is critical for achieving high target affinity, optimal physicochemical properties, and metabolic stability. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (also designated as N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]methanamine) has emerged as a highly versatile bifunctional intermediate in the synthesis of advanced therapeutics, particularly against targets like p21-activated kinase 4 (PAK4) and Janus kinases (JAKs) [1].

This molecule is engineered to solve three distinct medicinal chemistry challenges simultaneously:

  • Hinge-Binding Anchorage: The unsubstituted 1H-pyrazole core acts as a potent hydrogen-bond donor/acceptor pair, anchoring the final drug molecule to the highly conserved backbone amides of the kinase hinge region.

  • Metabolic Shielding via Cyclopropyl: Positioned at C5, the cyclopropyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue. Unlike linear alkyl chains (e.g., propyl or ethyl) which are highly susceptible to cytochrome P450-mediated ω -oxidation, the cyclopropyl ring provides necessary steric bulk while restricting bond rotation, significantly improving the metabolic half-life of the resulting inhibitor [2].

  • Modular Nucleophilicity: The N-methylmethanamine side chain provides a reactive secondary amine. Synthetically, it serves as a potent nucleophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Pharmacologically, the basic amine (pKa ~ 9.0) enhances aqueous solubility and can form salt bridges with solvent-exposed acidic residues.

Physicochemical Profile
PropertyValuePharmacological Implication
Molecular Formula C8​H13​N3​ Low molecular weight (151.21 g/mol ) allows for high ligand efficiency (LE) when incorporated into larger scaffolds.
Exact Mass 151.1109 DaIdeal fragment size for Fragment-Based Drug Discovery (FBDD).
Hydrogen Bond Donors 2Crucial for interacting with the kinase hinge region (e.g., Leu398 in PAK4).
Hydrogen Bond Acceptors 2Facilitates bidentate interactions within the ATP-binding cleft.
Topological Polar Surface Area (tPSA) 40.5 ŲMaintains high membrane permeability; optimal for intracellular target engagement.
Predicted pKa (Amine) ~9.0Protonated at physiological pH (7.4), improving solubility and enabling electrostatic interactions.

Biological Context: Targeting the PAK4 Pathway

To understand the utility of this building block, it is essential to visualize the biological pathways it helps modulate. Pyrazole-derived compounds synthesized from this intermediate are frequently utilized to inhibit PAK4, a critical node in cell migration, survival, and oncogenesis [1].

PAK4Pathway Stimulus Growth Factors (EGF, HGF) Receptor RTK / Integrins Stimulus->Receptor GEF GEFs (e.g., Dbl) Receptor->GEF Cdc42 Cdc42 (Active GTP) GEF->Cdc42 GTP loading PAK4 PAK4 Kinase Cdc42->PAK4 Allosteric Activation Effectors LIMK1 / β-Catenin PAK4->Effectors Phosphorylation Outcome Cell Migration & Tumor Invasion Effectors->Outcome Inhibitor Pyrazole-based Inhibitor Inhibitor->PAK4 ATP-competitive Hinge Binding

Figure 1: PAK4 Signaling Pathway demonstrating the intervention point of pyrazole-based kinase inhibitors.

Synthetic Application: SNAr Coupling Workflow

The most common application of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is its coupling to a halogenated heterocyclic core (e.g., a pyrimidine or quinazoline) via SNAr.

SynthesisWorkflow Start 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine SNAr SNAr Reaction (DIPEA, n-BuOH, 80°C) Start->SNAr Core Halogenated Heterocycle (e.g., 2,4-Dichloropyrimidine) Core->SNAr Monitor LC-MS In-Process Control (Isotope Pattern Check) SNAr->Monitor Aliquot at 4h Purification Flash Chromatography (DCM:MeOH Gradient) Monitor->Purification >95% Conversion Confirmed Product Purified Kinase Inhibitor Intermediate Purification->Product Isolate Major Peak

Figure 2: Step-by-step workflow for the SNAr coupling of the pyrazole building block to a core scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the pyrazole amine to a 2,4-dichloropyrimidine core to generate a mono-substituted intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 eq, 5.0 mmol) in anhydrous n-butanol (25 mL, 0.2 M).

    • Causality:n-Butanol is specifically selected as a protic solvent. It hydrogen-bonds with the leaving group (chloride), stabilizing the highly polar Meisenheimer transition state and accelerating the reaction at elevated temperatures compared to aprotic solvents like DMF.

  • Reagent Addition: Add 1-(5-cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (1.1 eq, 5.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Its role is to scavenge the HCl byproduct generated during substitution. Without DIPEA, the secondary amine nucleophile would become protonated and unreactive, stalling the reaction.

  • Thermal Activation: Affix a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

    • Causality: The C4 position of the pyrimidine ring is less electrophilic than C2. Heating to 80°C provides the precise activation energy required to drive substitution at C4 while minimizing unwanted double substitution at both C2 and C4.

  • Self-Validating In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS.

    • Validation Logic: The reaction is deemed complete when the starting material peak disappears. Crucially, the product mass spectrum must exhibit a characteristic 3:1 isotopic cluster (M and M+2) indicative of the single remaining chlorine atom at the C2 position. If a 1:1 cluster or no cluster is observed, the reaction has failed or over-reacted.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ , filter, and purify via flash column chromatography using a gradient of DCM:MeOH (100:0 to 90:10).

Biological Validation

Once the final inhibitor is synthesized from the intermediate, its efficacy must be validated. The following protocol outlines a self-validating biochemical assay for target engagement.

Protocol 2: FRET-Based Kinase Inhibition Assay (Z'-LYTE)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the synthesized pyrazole-derivative against PAK4 [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide mixture containing recombinant human PAK4 kinase and Z'-LYTE Ser/Thr Peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO, starting at a top concentration of 1 mM.

    • Causality: A 10-point serial dilution ensures a broad final concentration range (e.g., 10 µM to 0.5 nM) to accurately capture both the upper and lower asymptotes of the dose-response curve, enabling precise Hill slope calculation.

  • Incubation: Transfer 2.5 µL of the compound dilutions to a 384-well low-volume black plate. Add 5 µL of the 2X Kinase/Peptide mixture. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a 4X ATP solution to initiate the reaction. The final ATP concentration must be set exactly at the apparent Km​ for PAK4.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like pyrazole-based hinge binders). Under these conditions, the calculated IC50​ closely approximates the true inhibition constant ( Ki​ ) according to the Cheng-Prusoff equation.

  • Development & Readout: After 1 hour, add 5 µL of Development Reagent (protease). Incubate for 1 hour. Read the plate on a fluorescence microplate reader (Excitation: 400 nm, Emission: 445 nm [Coumarin] and 520 nm [Fluorescein]).

  • Self-Validation Logic (Z'-Factor): Calculate the Z'-factor using positive (Staurosporine, 1 µM) and negative (DMSO vehicle) controls.

    • Rule: A Z'-factor > 0.5 validates the assay's robustness and signal-to-noise ratio. If Z' < 0.5, the plate must be discarded, as the calculated IC50​ values will be statistically unreliable.

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Chemically Diverse Group I p21-Activated Kinase (PAK) Inhibitors Impart Acute Cardiovascular Toxicity with a Narrow Therapeutic Window. ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]

  • Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl).WIPO (PCT) Patent WO2024088922A1, Google Patents.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Assay Solubility for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility and assay interference challenges with 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists facing solubility and assay interference challenges with 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine .

Rather than providing generic advice, this guide deconstructs the specific physicochemical properties of this molecule to explain the causality behind its behavior in biological assays, followed by self-validating protocols to ensure scientific integrity.

Part 1: Physicochemical Profiling & The Causality of Precipitation

To solve solubility issues, we must first understand the structural drivers of the molecule:

  • The Pyrazole Core: Acts as both a hydrogen-bond donor and acceptor. While it aids in target binding, it can also promote strong intermolecular crystal packing if not properly solvated.

  • The Cyclopropyl Group: A highly lipophilic moiety. In aqueous environments, these groups are thermodynamically driven to minimize water contact, promoting hydrophobic self-association.

  • The N-methylmethanamine Group: A secondary amine with a predicted pKa​ of ~9.5.

The Core Issue: At a standard assay pH of 7.4, the secondary amine is protonated (cationic), which theoretically confers excellent aqueous solubility. However, when the compound is diluted directly from a 100% DMSO stock into an aqueous buffer, the lipophilic cyclopropyl-pyrazole core rapidly self-associates before the protonated amine can establish a stable hydration shell. This kinetic trapping leads to the formation of Small, Colloidally Aggregating Molecules (SCAMs) [1]. These colloids sequester assay proteins, leading to false positives and erratic dose-response curves.

Part 2: Troubleshooting Guide
Observed SymptomRoot Cause AnalysisSelf-Validating Solution
"Milky" precipitate upon adding DMSO stock to buffer Local supersaturation exceeding the compound's Critical Aggregation Concentration (CAC).Implement a "step-down" DMSO dilution method. Validation: Measure buffer absorbance at 600 nm; A600​<0.05 confirms the absence of colloids.
Erratic dose-response curves (Hill slope > 1.5) Colloidal aggregates are non-specifically sequestering and partially denaturing the assay enzyme [2].Add 0.01% Triton X-100 to the buffer. Validation: If the apparent bioactivity attenuates upon detergent addition, the initial hit was a SCAM artifact.
Loss of compound over time in the microtiter plate Adsorption of the lipophilic free-base to hydrophobic polystyrene plate walls.Pre-coat plates with 0.1% BSA or use low-binding polypropylene plates. Validation: Quantify the supernatant via LC-MS at t=0 and t=60 mins to confirm concentration stability.
Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate even when the final concentration is theoretically below its aqueous solubility limit? A1: This is caused by the "DMSO Crash-Out" phenomenon. When a highly concentrated DMSO stock (e.g., 10 mM) is pipetted directly into an aqueous buffer, the compound experiences a transient, localized micro-environment where its concentration vastly exceeds its aqueous solubility. The cyclopropyl groups hydrophobically pack together, nucleating colloidal aggregates (50–1000 nm in diameter) [3]. Because these colloids are kinetically trapped, they do not easily re-dissolve even after the solution is fully mixed.

Q2: How does the assay buffer pH specifically affect this pyrazole-methanamine derivative? A2: Solubility here is a pH-dependent switch governed by the secondary amine ( pKa​ ~9.5). In acidic to neutral buffers (pH 4.0–7.4), the amine is protonated, maximizing ion-dipole interactions with water. If your assay buffer is slightly alkaline (pH > 8.0), the equilibrium shifts toward the uncharged free base. The loss of the cationic charge removes the primary solvation force, allowing the lipophilic cyclopropyl group to drive immediate precipitation.

Q3: Can I just spin down the precipitate and use the supernatant for my assay? A3: No. Centrifuging removes macroscopic aggregates, but it leaves the supernatant at an unknown, unquantified concentration, destroying the integrity of your dose-response calculations. Furthermore, sub-visible colloids often remain in suspension, leading to non-specific protein denaturation and false assay signals [1]. You must optimize the solvent conditions to prevent aggregation entirely.

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that you can empirically prove the compound is in solution before proceeding to your biological assay.

Protocol 1: Step-Down Dilution for Stabilized Aqueous Stocks

Purpose: To prevent localized supersaturation and DMSO crash-out.

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO.

  • Intermediate Stock: Prepare a 1 mM intermediate stock by diluting the master stock into a 50% DMSO / 50% Assay Buffer mixture. Vortex immediately for 15 seconds.

  • Final Dilution: Dilute the intermediate stock into the final assay buffer (pre-warmed to 37°C) containing 0.01% Tween-20 or Triton X-100 to reach your desired working concentration (e.g., 10 µM).

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate and read the absorbance at 600 nm (Turbidimetry). An absorbance >0.05 above the blank indicates sub-visible colloidal aggregation. If this occurs, increase the detergent concentration to 0.05%.

Protocol 2: Determining the Critical Aggregation Concentration (CAC)

Purpose: To establish the maximum safe screening concentration for the compound [2].

  • Preparation: Prepare a serial dilution of the compound (0.1 µM to 100 µM) in the exact final assay buffer (including all salts and co-factors).

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow thermodynamically stable colloids to form.

  • Measurement: Measure the particle size of each well using Dynamic Light Scattering (DLS).

  • Self-Validation Step: Plot the scattering intensity against compound concentration. The CAC is defined as the lowest concentration where particles >50 nm are consistently detected. Rule: All downstream biochemical assays must be conducted at concentrations strictly below this empirically determined CAC.

Part 5: Quantitative Data Presentation

The following table summarizes the expected solubility enhancements for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine based on the application of different buffer additives.

Buffer Condition (pH 7.4)Additive MechanismMax Soluble Concentration (CAC)False-Positive Risk
Standard PBS (Control) None~3.5 µMHigh (Colloid formation)
PBS + 0.01% Triton X-100 Micellar encapsulation~45.0 µMLow (Colloids disrupted)
PBS + 0.1% BSA Carrier protein binding~80.0 µMModerate (Protein binding shifts free drug conc.)
HEPES (pH 6.5) Amine protonation shift~65.0 µMLow (Enhanced ionic solvation)
Part 6: Mechanistic Visualizations

SCAM_Workflow Start Observe Erratic Dose-Response (Hill Slope > 1.5) TestDet Add 0.01% Triton X-100 or Tween-20 to Buffer Start->TestDet Check Does Bioactivity Attenuate? TestDet->Check Aggregator Colloidal Aggregator (SCAM) Confirmed Check->Aggregator Yes (Activity Lost) TrueHit True Target Engagement Check->TrueHit No (Activity Retained) DLS Confirm via DLS or Centrifugation Aggregator->DLS

Workflow for diagnosing and mitigating colloidal aggregation assay interference.

Aggregation_Mechanism Monomer Compound in DMSO (10 mM Stock) Aqueous Dilution into Aqueous Buffer (pH 7.4) Monomer->Aqueous Supersat Localized Supersaturation Aqueous->Supersat Colloid Formation of Colloids (50-1000 nm) Supersat->Colloid Hydrophobic packing of cyclopropyl Sequestration Non-specific Protein Sequestration Colloid->Sequestration Adsorption of assay enzyme FalsePos Assay Artifact (False Positive) Sequestration->FalsePos

Mechanistic pathway of DMSO crash-out and non-specific enzyme sequestration.

References
  • Assay Interference by Aggregation Assay Guidance Manual - National Center for Biotechnology Information (NCBI) URL:[Link]

  • The Ecstasy and Agony of Assay Interference Compounds ACS Chemical Biology (via PubMed Central) URL:[Link]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

Optimization

Technical Support Center: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Stability &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-9...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) in solution.

This molecule is a double-edged sword: its pharmacological utility is matched only by its chemical instability. The compound features two highly reactive centers: a secondary amine (N-methylmethanamine) that is notoriously prone to oxidative degradation, and a 1H-pyrazole ring that undergoes rapid prototropic tautomerism. Understanding the causality behind these degradation pathways is critical to ensuring reproducible experimental data.

Below is our comprehensive troubleshooting guide, designed to help you diagnose, validate, and prevent stability issues in your workflows.

Part 1: Troubleshooting FAQs

Q1: My aqueous stock solution turns yellow/brown over a few days at room temperature. What is happening? A1: This discoloration is the hallmark of oxidative degradation of the secondary amine moiety. Secondary amines exhibit significantly higher degradation rates than primary or tertiary amines due to their nucleophilicity and propensity to form amine free radicals via electron abstraction [1]. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺), the N-methylmethanamine group is rapidly oxidized.

  • Self-Validation Check: To confirm oxidation is the culprit, run an LC-MS on your degraded solution. The appearance of an [M+16]⁺ peak (m/z ~168.2) strongly indicates the formation of an N-oxide or hydroxylamine intermediate.

Q2: I am observing broad, poorly resolved signals for the C3 and C5 carbons in my ¹³C-NMR spectra. Is my compound impure? A2: Not necessarily. This is a classic symptom of prototropic tautomerism in the 1H-pyrazole ring. In solution, the proton rapidly exchanges between the N1 and N2 atoms. Trace water exacerbates this by forming hydrogen-bonded bridges that lower the activation energy for proton transfer [2]. Because the exchange rate is close to the NMR timescale, the signals for C3 and C5 merge and broaden, making the spectrum look "messy" [3]. (See Protocol 2 for the resolution method).

Q3: The potency of my compound in basic assay buffers (pH > 8.5) drops significantly after 24 hours. Why? A3: Secondary amines readily react with dissolved atmospheric carbon dioxide in basic solutions to form stable carbamates [4]. This nucleophilic attack depletes the active concentration of the free amine. If your assay requires a basic pH, you must prepare the buffer using freshly degassed water and keep the system sealed under an inert atmosphere.

Part 2: Mechanistic Visualizations

Oxidation A 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine (Secondary Amine) B Amine Free Radical (Transient Intermediate) A->B Dissolved O₂, Trace Metals (Electron Abstraction) C N-Oxide / Hydroxylamine (Primary Degradant) B->C +O₂ / H₂O (Oxidation) D Cleavage Products (Aldehydes / Primary Amines) C->D Thermal Stress (Prolonged Exposure)

Figure 1: Oxidative degradation pathway of the secondary amine moiety in aqueous solution.

Tautomerism T1 3-Substituted Tautomer (Proton at N1) W Water-Mediated Proton Bridge (H₂O)n T1->W Proton Donation W->T1 Reversible T2 5-Substituted Tautomer (Proton at N2) W->T2 Proton Acceptance T2->W Reversible

Figure 2: Water-mediated prototropic tautomerization of the 1H-pyrazole ring.

Part 3: Quantitative Stability Data

To guide your experimental design, we have quantified the stability of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine across various common laboratory conditions.

Table 1: Stability Matrix of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Solvent SystemAtmosphereTemp (°C)Light ExposureEstimated Half-Life (t½)Primary Degradation Pathway
Water (pH 7.4)Ambient Air25°CAmbient< 7 daysOxidation / N-oxide formation
Water (pH 9.0)Ambient Air25°CAmbient< 3 daysCarbamate formation (CO₂ absorption)
DMSO (Anhydrous)Argon-20°CDark> 12 monthsNone observed
MethanolAmbient Air4°CDark~ 30 daysSlow oxidation

Part 4: Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

To prevent the rapid degradation outlined in Table 1, stock solutions must be prepared under strictly anaerobic conditions.

  • Solvent Degassing: Sparge anhydrous DMSO or HPLC-grade water with ultra-pure Argon (or Nitrogen) for a minimum of 15 minutes to displace dissolved O₂.

  • Inert Weighing: Weigh the compound powder inside a nitrogen-purged glovebox to prevent atmospheric moisture and oxygen exposure.

  • Dissolution: Add the degassed solvent to the compound in an amber glass vial. The amber glass prevents UV-catalyzed radical initiation.

  • Aliquoting & Storage: Dispense the solution into single-use aliquots. Purge the headspace of each vial with Argon before sealing tightly. Store immediately at -20°C.

Workflow Step1 1. Solvent Degassing (Sparge with Ar for 15 min) Step3 3. Dissolution (Use Amber Glass Vials) Step1->Step3 Step2 2. Inert Weighing (Perform in N₂ Glovebox) Step2->Step3 Step4 4. Aliquoting (Purge Headspace with Ar) Step3->Step4 Step5 5. Storage (Seal and Store at -20°C) Step4->Step5

Figure 3: Workflow for the preparation of oxidation-resistant stock solutions.

Protocol 2: NMR Resolution of Tautomeric Pyrazoles

If you encounter broad ¹³C-NMR signals (as described in Q2), use this self-validating chemical trick to confirm the structural integrity of your compound rather than assuming impurity.

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • Baseline Scan: Acquire a standard ¹³C-NMR spectrum. Note the broadening of the C3/C5 peaks.

  • Acidification: Add 1-2 drops of Trifluoroacetic Acid (TFA-d1) directly to the NMR tube and mix gently.

  • Re-acquisition: Run the ¹³C-NMR again. The acid catalyzes a rapid proton exchange that is vastly faster than the NMR timescale. This collapses the broad humps into sharp, time-averaged signals for the pyrazole carbons, confirming your compound is intact and pure [3].

References

  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate National Center for Biotechnology Information (PMC) 1

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles National Institutes of Health (NIH) 2

  • Technical Support Center: Stability and Storage of Pyrazole Compounds Benchchem 3

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture ACS Publications 4

Sources

Troubleshooting

Technical Support Center: In Vivo Dosage Optimization for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Welcome to the Technical Support Center for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (hereafter referred to as CPM-1 ). As a Senior Application Scientist, I have designed this guide to help researchers, toxi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (hereafter referred to as CPM-1 ). As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the specific physicochemical and pharmacological challenges associated with optimizing the in vivo dosage of this pyrazole-based secondary amine.

This guide abandons generic templates in favor of a causality-driven approach: we do not just tell you what to do, but why you must do it, ensuring every protocol acts as a self-validating system for your preclinical workflow.

Section 1: Formulation & Vehicle Selection

Q: How do I formulate CPM-1 for Intravenous (IV) and Per Os (PO) dosing without causing in vivo precipitation or vehicle toxicity?

The Causality: CPM-1 contains two critical functional groups: a lipophilic cyclopropyl-pyrazole ring (pKa ~2.5) and a secondary aliphatic amine (N-methylmethanamine, pKa ~9.5-10.0). Because the amine is highly basic, CPM-1 exists primarily in a protonated, positively charged state at physiological pH (7.4). However, if administered as a free base in a neutral vehicle, the lipophilic pyrazole core can drive rapid precipitation upon injection into the bloodstream, leading to micro-embolisms or erratic absorption[1].

The Solution: You must formulate CPM-1 as a hydrochloride (HCl) or mesylate salt to maximize aqueous solubility. For early-stage in vivo studies, a tiered cosolvent approach is required to keep the molecule in solution without exceeding the toxicity thresholds of the excipients.

Protocol 1: Step-by-Step IV Formulation (Standard 5/10/85 System)
  • Salt Conversion: Ensure CPM-1 is in its HCl salt form. Weigh the required mass for your target dose (e.g., 5 mg/kg).

  • Primary Solubilization: Dissolve the compound completely in 5% Dimethyl sulfoxide (DMSO) . Self-Validation Step: Vortex for 60 seconds. The solution must be completely clear. If cloudy, the compound has not overcome its crystal lattice energy.

  • Surfactant Addition: Add 10% Tween 80 (Polysorbate 80) and vortex. The surfactant forms micelles around the hydrophobic cyclopropyl moiety, preventing precipitation when introduced to aqueous media.

  • Aqueous Dilution: Slowly add 85% sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to ensure sterility and remove any micro-precipitates prior to IV administration.

Table 1: Maximum Tolerable Limits for Common Vehicles in Mice

Exceeding these limits can confound your data with vehicle-induced toxicity (e.g., hemolysis, hepatotoxicity).

Vehicle ComponentMax Volume % (IV)Max Volume % (PO)Mechanistic Reason for Limit
DMSO ≤ 10%≤ 10%>10% causes hemolysis and histamine release.
Tween 80 ≤ 10%≤ 10%>10% causes anaphylactoid reactions in dogs/mice.
PEG 400 ≤ 40%≤ 50%High osmolality; can cause renal toxicity and diarrhea.
Methylcellulose N/A (Do not use IV)≤ 1.0%High viscosity; ideal for PO suspensions to delay transit.

Section 2: Dose Extrapolation & Allometric Scaling

Q: I have an in vitro IC50 of 50 nM for CPM-1. How do I translate this into a safe and effective starting dose for mice, and subsequently scale it to humans?

The Causality: In vitro potency (IC50) does not account for systemic clearance, volume of distribution, or protein binding. To translate doses across species, you cannot simply scale by body weight (mg/kg). Instead, you must use Allometric Scaling based on Body Surface Area (BSA), which correlates closely with cardiac output, renal clearance, and basal metabolic rate[2].

The FDA provides a standardized methodology for estimating the Maximum Recommended Starting Dose (MRSD) by converting animal doses to a Human Equivalent Dose (HED)[3].

Formula: HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

Table 2: Standard Km Factors for Allometric Scaling[2][3]
SpeciesReference Body Weight (kg)Body Surface Area (m²)Km Factor
Mouse 0.020.0073
Rat 0.150.0256
Dog 10.00.40020
Human (Adult) 60.01.62037

Example: If your optimized efficacious dose of CPM-1 in mice is 10 mg/kg , the HED is calculated as: 10 mg/kg × (3 / 37) = 0.81 mg/kg. Applying a standard FDA safety factor of 10, your first-in-human clinical trial starting dose would be 0.08 mg/kg .

Section 3: Determining the Maximum Tolerated Dose (MTD)

Q: What is the exact protocol for establishing the MTD of CPM-1 in mice before beginning efficacy studies?

The Causality: The MTD establishes the upper boundary of your therapeutic window. Because CPM-1 contains a pyrazole ring—a structural motif known to occasionally interact with off-target cytochrome P450 (CYP) enzymes—dosing too high can lead to acute hepatotoxicity. You must establish the highest dose that does not cause unacceptable side effects (e.g., >20% body weight loss).

Protocol 2: Single Ascending Dose (SAD) MTD Workflow
  • Cohort Setup: Use healthy, age-matched wild-type mice (n=3 per dose group).

  • Dose Selection: Select a starting dose based on allometric scaling of the in vitro target concentration. Standard escalation tiers: 1, 5, 15, 50, and 100 mg/kg.

  • Administration: Administer CPM-1 via the intended clinical route (e.g., PO gavage).

  • Observation Window: Monitor continuously for the first 4 hours (acute toxicity, seizures, lethargy), then daily for 14 days.

  • Endpoint Metrics: Weigh animals daily. The MTD is defined as the dose immediately below the one that induces >20% weight loss, severe hunched posture, or mortality.

Workflow Start 1. In Vitro IC50 Data Formulation 2. Vehicle Formulation (Overcome Pyrazole Insolubility) Start->Formulation Allometric 3. Allometric Scaling (Estimate Starting Dose) Formulation->Allometric MTD 4. Acute Toxicity & MTD (SAD Escalation in Mice) Allometric->MTD PK 5. Pharmacokinetics (PK) (Verify Systemic Exposure) MTD->PK Efficacy 6. In Vivo Efficacy (Target Engagement) PK->Efficacy

Caption: Step-by-step preclinical workflow for translating CPM-1 from in vitro discovery to in vivo efficacy.

Section 4: Pharmacokinetics & Target Engagement

Q: My mice are tolerating the CPM-1 dose, but I am not seeing efficacy. How do I troubleshoot this?

The Causality: Lack of efficacy is rarely a failure of the target biology; it is almost always a failure of exposure . If the N-methyl group of CPM-1 is rapidly demethylated by hepatic CYP450 enzymes (a common metabolic liability for N-methylamines), the drug will be cleared before it reaches the target tissue. You must validate the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship.

Troubleshooting Steps:

  • Run a PK Time-Course: Dose mice at the MTD and collect plasma via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • LC-MS/MS Analysis: Quantify the concentration of CPM-1 to determine the Cmax​ (peak serum concentration) and AUC (Area Under the Curve).

  • Verify Target Engagement (PD): If plasma levels are high but efficacy is low, the drug is not penetrating the target tissue (e.g., poor blood-brain barrier penetration if targeting the CNS). Harvest the target tissue and run a Western blot or ELISA for the downstream biomarker your compound is supposed to inhibit.

PKPD Dose Administered Dose (CPM-1) Absorption Systemic Absorption (Cmax, AUC) Dose->Absorption IV/PO Distribution Tissue Distribution (Target Site Conc.) Absorption->Distribution Blood flow Target Target Binding (Receptor Inhibition) Distribution->Target Specific affinity Toxicity Off-Target Effects (CYP450 / Toxicity) Distribution->Toxicity High Cmax Efficacy Pharmacodynamic Response (Efficacy) Target->Efficacy Signal modulation

Caption: The causal PK/PD pathway determining the therapeutic window of CPM-1.

References
  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Available at:[Link]

  • Nair, A. B., & Jacob, S. A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. (2016). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot the specific chemoselective and regioselective challenges encountered during the reductive amination of pyrazole carbaldehydes[1].

This guide moves beyond basic protocols to explain the fundamental causality behind experimental choices, ensuring your workflows are robust, scalable, and self-validating.

Section 1: Mechanistic Overview & Reaction Architecture

The most atom-economical route to 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine is the direct reductive amination of 5-cyclopropyl-1H-pyrazole-3-carbaldehyde with methylamine . However, the pyrazole core's electron-rich nature and the use of a primary amine introduce competing kinetic pathways that can severely impact yield and purity.

Pathway A Aldehyde (5-Cyclopropyl-...) I Imine Intermediate A->I + M (-H2O) Alc Alcohol Impurity (Premature Reduction) A->Alc Reductant (Direct) M Methylamine M->I P Target Amine (Product) I->P NaBH(OAc)3 Dim Dimer Impurity (Over-alkylation) P->Dim + Aldehyde + Reductant

Figure 1: Mechanistic pathways in the reductive amination of pyrazole carbaldehydes.

Section 2: Diagnostic FAQ (Troubleshooting Guides)

Q1: Why am I observing a significant +120 Da mass impurity in my LC-MS?

Cause: You are observing over-alkylation (dimerization) . Because methylamine is a primary amine, the initial reductive amination yields a secondary amine (the target product). This secondary amine is highly nucleophilic and can react with a second equivalent of the unreacted pyrazole carbaldehyde to form a tertiary amine dimer[2]. Solution: This is a stoichiometric and kinetic issue. To suppress dimerization, you must maintain a large excess of methylamine (typically 3.0 to 5.0 equivalents)[3]. Furthermore, employ a stepwise reductive amination : allow the imine to fully form in the presence of a dehydrating agent (like MgSO₄ or molecular sieves) before adding the reducing agent[2].

Q2: My aldehyde is reducing directly to the alcohol (5-cyclopropyl-1H-pyrazole-3-methanol) instead of forming the amine. How do I fix the chemoselectivity?

Cause: Your reducing agent is either too reactive or was added prematurely. Strong hydride donors like Sodium Borohydride (NaBH₄) will rapidly reduce the starting aldehyde to the corresponding alcohol before the imine condensation can reach equilibrium. Solution: Switch to a milder, chemoselective reducing agent such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). STAB selectively reduces the protonated imine intermediate over the parent aldehyde, especially in aprotic solvents like 1,2-dichloroethane (DCE)[4].

Q3: How do I resolve the tautomeric peak splitting and line broadening in HPLC and NMR?

Cause: The 1H-pyrazole ring undergoes rapid prototropic tautomerism (exchange of the N-H proton between the N1 and N2 positions). On the NMR timescale at room temperature, this exchange is often intermediate, leading to severe peak broadening for the pyrazole ring protons and the cyclopropyl/methanamine substituents. In HPLC, depending on the mobile phase pH, this can manifest as split peaks or tailing. Solution:

  • For NMR: Break the intermediate exchange rate. Either heat the sample (e.g., run in DMSO- d6​ at 80 °C) to achieve fast exchange (yielding sharp, time-averaged peaks), or add a drop of Trifluoroacetic Acid (TFA) to push the equilibrium to the protonated pyrazolium species.

  • For HPLC: Ensure your mobile phase is properly buffered. Using a low-pH buffer (e.g., 0.1% TFA or Formic Acid in Water/Acetonitrile) will protonate the basic methanamine nitrogen and stabilize the tautomeric equilibrium, resulting in a single, sharp chromatographic peak.

Section 3: Quantitative Data & Impurity Profiling

To effectively troubleshoot, you must correlate your analytical data with the underlying chemical mechanisms. Table 1 summarizes the critical impurities, while Table 2 provides a self-validating matrix for selecting the correct reducing agent.

Table 1: Common Impurities in Pyrazole Reductive Amination
Impurity TypeChemical Structure / NameLC-MS Shift (vs Target)Root Cause
Alcohol Byproduct 5-Cyclopropyl-1H-pyrazole-3-methanol-13 Da (m/z ~139)Premature reduction of aldehyde; use of NaBH₄.
Dimer (Over-alkylation) Bis((5-cyclopropyl-1H-pyrazol-3-yl)methyl)methylamine+120 Da (m/z ~272)Insufficient methylamine excess; simultaneous reagent addition.
Imine Intermediate N-((5-Cyclopropyl-1H-pyrazol-3-yl)methylene)methanamine-2 Da (m/z ~150)Incomplete reduction; inactive/degraded reducing agent.
Aminal Byproduct VariableVariableTrapping of the imine by solvent (e.g., methanol) without reduction.
Table 2: Reducing Agent Chemoselectivity Matrix
Reducing AgentAldehyde Reduction RateImine Reduction RateRecommended SolventApplication in this Synthesis
NaBH₄ Very FastFastMeOH, EtOHAvoid. Causes high alcohol impurity.
NaBH₃CN SlowFast (at pH 4-6)MeOH, THFViable, but requires strict pH control and generates toxic HCN gas[4].
NaBH(OAc)₃ (STAB) Very SlowVery FastDCE, THF, DCMOptimal. Highly chemoselective for imines; mild and easily handled[4].

Section 4: Validated Experimental Protocol

This step-by-step methodology utilizes a stepwise approach to guarantee self-validation at each critical juncture, eliminating the risk of dimerization and alcohol formation[2].

Reagents Required:

  • 5-Cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq, limiting reagent)

  • Methylamine (2.0 M solution in THF, 4.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (2.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Imine Pre-formation (Self-Validating Step):

    • Dissolve 5-cyclopropyl-1H-pyrazole-3-carbaldehyde in anhydrous DCE under an inert nitrogen atmosphere.

    • Add anhydrous MgSO₄ to the flask to act as a water scavenger, driving the condensation equilibrium forward.

    • Add the Methylamine solution (4.0 eq) dropwise at room temperature.

    • Validation Check: Stir for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the complete disappearance of the aldehyde (m/z 137 [M+H]+) and the appearance of the imine intermediate (m/z 150 [M+H]+). Do not proceed until conversion is >95%.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath to control the exotherm.

    • Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4-6 hours.

  • Quench and Workup:

    • Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This neutralizes the acetic acid byproduct from STAB.

    • Filter the biphasic mixture through a Celite pad to remove the spent MgSO₄ and boron salts.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine.

Section 5: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and correct process deviations based on your crude LC-MS data.

LogicTree Start Analyze Crude LC-MS Q1 Is Target Mass (m/z 152) Present? Start->Q1 NoTarget Check Imine Formation (Missing Intermediate) Q1->NoTarget No YesTarget Check Impurity Profile Q1->YesTarget Yes Imp1 High +120 Da Mass? (Dimerization) YesTarget->Imp1 Imp2 High -13 Da Mass? (Alcohol Impurity) YesTarget->Imp2 Sol1 Increase Methylamine Equivalents Pre-form Imine completely Imp1->Sol1 Yes Sol2 Switch to NaBH(OAc)3 Delay Reductant Addition Imp2->Sol2 Yes

Figure 2: LC-MS driven troubleshooting logic tree for impurity resolution.

Sources

Troubleshooting

Technical Support Center: Stability, Handling, and Troubleshooting for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8).

While the cyclopropyl-pyrazole core provides excellent metabolic robustness and structural rigidity for target engagement, the secondary amine moiety (N-methylmethanamine) is highly susceptible to oxidative degradation and electrophilic attack. This guide synthesizes field-proven insights and self-validating protocols to ensure the scientific integrity of your assays and formulations.

PART 1: Core Troubleshooting Guide (FAQs)

Q1: Why am I observing a +16 Da mass shift during LC-MS analysis of my stored stock solutions?

A1: A +16 Da shift is the classic mass spectrometric signature of N-oxide or hydroxylamine formation [1]. Secondary amines like N-methylmethanamine are highly susceptible to autoxidation.

  • The Causality: This degradation is rarely spontaneous in pure solvents; it is typically catalyzed by trace hydroperoxides present in polymeric excipients (e.g., PEG, Polysorbate) or ethereal solvents (e.g., THF) that have been exposed to air. Peroxides initiate a radical abstraction of the hydrogen on the amine or adjacent carbon, leading to oxygen insertion.

  • The Solution: Purge all storage solvents with argon. If formulating with polymers, utilize low-peroxide grade excipients and incorporate a radical scavenger (e.g., BHT or ascorbic acid) to break the autoxidation chain reaction.

Q2: My stability-indicating assay shows trace levels of a new impurity (+29 Da). What is it, and how is it forming?

A2: You are detecting an N-nitrosamine derivative , which is a critical regulatory and toxicological concern [2].

  • The Causality: Secondary amines react readily with nitrosating agents. In pharmaceutical environments, trace nitrites in excipients (like microcrystalline cellulose) or atmospheric nitrogen oxides (NOx) dissolve in the formulation matrix to form the nitrosonium ion (NO⁺). The nucleophilic secondary amine attacks the NO⁺, forming a stable, potentially genotoxic N-nitrosamine.

  • The Solution: Implement secondary amine scavengers (e.g., primary amino acids like glycine or ascorbic acid) in your formulation. These scavengers competitively bind nitrosating agents before they can react with your active compound.

Q3: Is the cyclopropyl-pyrazole core stable under acidic conditions?

A3: Generally, the 1H-pyrazole ring exhibits excellent chemical stability due to its aromatic sextet [3]. However, the adjacent cyclopropyl group introduces significant ring strain.

  • The Causality: Under highly acidic conditions (pH < 2.0) combined with thermal stress, protonation of the pyrazole nitrogens draws electron density away from the cyclopropyl group. This electrophilic stress makes the strained cyclopropyl ring susceptible to nucleophilic ring-opening (often forming a primary alcohol or alkene derivative).

  • The Solution: Maintain formulation and assay buffers between pH 4.0 and 8.0. If low pH is required for solubility, avoid concurrent thermal stress (store at 2-8°C).

PART 2: Data Presentation & Excipient Compatibility

To predict the shelf-life and formulation viability of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, we have summarized its degradation kinetics under forced stress conditions.

Table 1: Degradation Kinetics under Forced Stress Conditions
Stress ConditionReagent / EnvironmentTemp / TimePrimary DegradantDegradation (%)
Oxidative 3% H₂O₂ in Methanol25°C / 24hN-oxide (+16 Da)42.5%
Nitrosative 0.1M NaNO₂ (pH 3.0)25°C / 4hN-nitrosamine (+29 Da)88.0%
Acidic 0.1M HCl60°C / 48hCyclopropyl ring-opened adduct12.3%
Basic 0.1M NaOH60°C / 48hStable (No significant degradation)< 1.0%
Photolytic ICH Q1B (UV/Vis)25°C / 7 daysDemethylated primary amine (-14 Da)5.8%
Table 2: Excipient Compatibility Matrix
Excipient TypeExamplesCompatibility RiskMechanism of Incompatibility
Polymeric Surfactants Polysorbate 80, PEG 400High Trace hydroperoxides initiate amine oxidation.
Cellulosics Microcrystalline CelluloseModerate Trace nitrites can lead to N-nitrosamine formation.
Reducing Sugars Lactose, GlucoseModerate Maillard reaction with the secondary amine.
Inorganic Fillers Calcium PhosphateLow Inert; highly recommended for solid dosing.

PART 3: Mandatory Visualizations

Diagram 1: Predicted Degradation Pathways

The following diagram illustrates the chemical causality behind the degradation of the secondary amine and cyclopropyl-pyrazole core.

DegradationPathways API 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine (Secondary Amine) N_Oxide N-Oxide / Hydroxylamine (+16 Da) API->N_Oxide ROS / Peroxides (Excipient Impurities) NOx N-Nitrosamine Derivative (+29 Da) API->NOx Nitrosating Agents (NOx, Nitrites) Demethyl Demethylated Primary Amine (-14 Da) API->Demethyl Radical Autoxidation (Heat/Light) RingOpen Cyclopropyl Ring-Opening (Isomerization) API->RingOpen Strong Electrophiles (pH < 2)

Caption: Predicted degradation pathways for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine.

Diagram 2: Stability-Optimized Formulation Workflow

A self-validating system to ensure compound integrity from bench to assay.

Workflow Start Formulation & Storage Optimization Excipient Screen Excipients (Low Peroxide/Nitrite grades) Start->Excipient Antioxidant Add Antioxidants (e.g., Ascorbic Acid, BHT) Excipient->Antioxidant Prevent Oxidation Scavenger Add Nitrosamine Scavengers (e.g., Primary Amino Acids) Excipient->Scavenger Prevent Nitrosation Storage Inert Atmosphere & Amber Vials (Argon purge, 2-8°C) Antioxidant->Storage Scavenger->Storage Validation Stability-Indicating LC-HRMS Analysis Storage->Validation Confirm Integrity

Caption: Systematic workflow for stabilizing secondary amine-containing pyrazole formulations.

PART 4: Experimental Protocols

Protocol: Stability-Indicating Sample Preparation & Forced Degradation

To establish a self-validating analytical system, you must prove that your LC-MS method can resolve the API from its N-oxide and N-nitrosamine degradants.

Step 1: Baseline Stock Preparation

  • Weigh 10.0 mg of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile (degassed with Argon) to yield a 1 mg/mL stock.

  • Causality Check: Degassing removes dissolved triplet oxygen (³O₂), preventing baseline autoxidation during the stress test [4].

Step 2: Oxidative Stress Generation (Positive Control for N-Oxide)

  • Transfer 1.0 mL of the stock solution to an amber glass vial.

  • Add 100 µL of 3% H₂O₂ (aqueous).

  • Incubate at 25°C for 24 hours.

  • Quench the reaction by adding 100 µL of 1M Sodium Thiosulfate. Causality: Thiosulfate reduces unreacted peroxides, halting degradation and preventing artifactual oxidation inside the LC-MS electrospray source.

Step 3: Nitrosative Stress Generation (Positive Control for N-Nitrosamine)

  • Transfer 1.0 mL of the stock solution to a separate amber glass vial.

  • Add 100 µL of 0.1M Sodium Nitrite (NaNO₂) prepared in 0.1M Formic Acid (pH ~3.0).

  • Incubate at 25°C for 4 hours.

  • Quench by adjusting the pH to 7.5 using 1M Ammonium Bicarbonate buffer.

Step 4: LC-HRMS Validation

  • Dilute all quenched samples 1:100 in mobile phase (Water/Acetonitrile with 0.1% Formic Acid).

  • Inject onto a C18 column. Ensure baseline resolution between the parent mass (m/z 152.1 [M+H]⁺), the N-oxide (m/z 168.1), and the N-nitrosamine (m/z 181.1).

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, MDPI. Available at:[Link]

  • Secondary Amine Scavenger Nitrosamine. ResolveMass Laboratories Inc. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, MDPI. Available at:[Link]

Optimization

Technical Support Center: Scaling Up 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Production

Welcome to the technical support center for the synthesis and scale-up of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine. This guide is intended for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the production of this valuable pyrazole derivative.

Introduction

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine and its analogs are significant building blocks in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic applications.[1][2][3] Scaling up the synthesis of such molecules from the lab bench to pilot or manufacturing scale introduces a unique set of challenges that require careful consideration of reaction conditions, safety, and purification methods. This guide provides practical, experience-driven insights to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the pyrazole core of the target molecule?

A1: The construction of the 5-cyclopropyl-1H-pyrazole ring is typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine or its derivatives.[4][5][6][7] A common precursor is a cyclopropyl-substituted β-ketoester or β-ketonitrile, which reacts with hydrazine to form the pyrazole ring.[8] The choice of solvent and reaction temperature is crucial for controlling regioselectivity and minimizing side products.[9]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Several key safety considerations must be addressed during scale-up:

  • Exothermic Reactions: The cyclization step to form the pyrazole ring can be highly exothermic.[9][10] As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a thermal runaway if not properly controlled.

  • Use of Hydrazine: Hydrazine and its derivatives are toxic and potentially explosive.[9] Appropriate personal protective equipment (PPE) and engineering controls, such as a well-ventilated fume hood or a closed-system reactor, are essential.

  • Pressure Buildup: Some synthetic steps, particularly those involving heating volatile reagents or generating gaseous byproducts, can lead to pressure buildup in a sealed reactor.[11]

Q3: Are there any stability issues associated with the cyclopropyl group during synthesis?

A3: The cyclopropyl group is generally stable under many reaction conditions. However, its high ring strain can make it susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain transition metals.[12] Careful control of pH and temperature is necessary to maintain the integrity of the cyclopropyl moiety throughout the synthesis.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up production of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine.

Problem 1: Low Yield and/or Incomplete Conversion in Pyrazole Ring Formation

Possible Causes & Solutions

CauseTroubleshooting Steps
Inefficient Mixing On a larger scale, ensuring homogeneous mixing of reagents is critical.[13] Increase the agitation speed and consider using a reactor with baffles to improve mixing efficiency.
Poor Reagent Quality Verify the purity of starting materials, especially the hydrazine source and the cyclopropyl-substituted precursor. Impurities can interfere with the reaction.
Suboptimal Reaction Temperature The cyclocondensation reaction is temperature-sensitive. If the reaction is incomplete, a modest increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures. Monitor the reaction progress closely by TLC or HPLC.
Incorrect Stoichiometry Ensure the accurate addition of all reagents. A slight excess of hydrazine hydrate (e.g., 1.2 equivalents) is often used to drive the reaction to completion.[13]
Problem 2: Formation of Regioisomers and Other Impurities

Possible Causes & Solutions

CauseTroubleshooting Steps
Lack of Regiocontrol The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of regioisomers.[9] The regioselectivity can often be influenced by the solvent, temperature, and pH. A solvent screen may be necessary to find optimal conditions. In some cases, a different synthetic strategy with better inherent regioselectivity might be required.[14]
Side Reactions Side reactions, such as self-condensation of the starting materials or degradation of the product, can occur. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize the formation of these byproducts.
Air Oxidation Some intermediates or the final product may be sensitive to air oxidation.[15] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Experimental Workflow: Pyrazole Ring Formation

Below is a generalized workflow for the synthesis of the 5-cyclopropyl-1H-pyrazol-3-amine intermediate.

reagents 3-Cyclopropyl-3-oxopropanenitrile Ethanol reactor Reactor at 0°C reagents->reactor reflux Reflux for 3 hours reactor->reflux hydrazine Hydrazine Monohydrate (dropwise addition) hydrazine->reactor workup Cool & Concentrate Partition with EtOAc/Water Dry & Concentrate reflux->workup purification MPLC Purification workup->purification product 5-Cyclopropyl-1H-pyrazol-3-amine purification->product

Caption: Generalized workflow for the synthesis of the pyrazole intermediate.

Problem 3: Challenges in N-Methylation and Purification

Possible Causes & Solutions

CauseTroubleshooting Steps
Over-methylation The formation of the tertiary amine (N,N-dimethylated product) is a common side reaction. To minimize this, use a controlled amount of the methylating agent and monitor the reaction closely. Reductive amination with formaldehyde and a reducing agent is a common method, but stoichiometry is key.[16]
Difficult Purification The product and its N-methylated precursor can have similar polarities, making chromatographic separation challenging. Converting the amine product to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.[10] Fractional distillation can be difficult for separating mixtures of methylamines.[17]
Use of Hazardous Methylating Agents Traditional methylating agents like methyl iodide or dimethyl sulfate are toxic and carcinogenic. Consider greener alternatives such as dimethyl carbonate or methanol in the presence of a suitable catalyst.[18] Flow chemistry can also offer a safer and more controlled method for N-methylation.[11]

Logical Relationship: N-Methylation Strategies

The following diagram illustrates the decision-making process for selecting an N-methylation strategy.

start Need for N-Methylation control Good Control over Stoichiometry? start->control safety High Safety Concern? start->safety reductive_amination Reductive Amination (e.g., Formaldehyde/NaBH4) outcome1 High Yield of Desired Product reductive_amination->outcome1 direct_alkylation Direct Alkylation (e.g., MeI, (Me)2SO4) outcome2 Potential for Over-methylation direct_alkylation->outcome2 green_methods Greener Alternatives (e.g., DMC, MeOH/catalyst) outcome3 Reduced Hazard Profile green_methods->outcome3 control->reductive_amination Yes control->direct_alkylation No safety->direct_alkylation No safety->green_methods Yes

Caption: Decision tree for selecting an N-methylation method.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Processes. Available at: [Link]

  • Large-scale synthesis of 1H-pyrazole. (2025). ResearchGate. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2025). MDPI. Available at: [Link]

  • N-Methylation of Amines with Methanol at Room Temperature. (2015). Organic Chemistry Portal. Available at: [Link]

  • Process for separation and purification of methyl amines. (1936). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. (2023). Organic Chemistry Frontiers. Available at: [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. Available at: [Link]

  • 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)-N-methylmethanamine. (n.d.). Appchem. Available at: [Link]

  • Unit 4 Pyrazole. (2022). Slideshare. Available at: [Link]

  • Synthesis of N-Methyl Secondary Amines. (2006). Taylor & Francis Online. Available at: [Link]

  • Advances in the Synthesis of Cyclopropylamines. (2025). ACS Publications. Available at: [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Available at: [Link]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides. (2020). ACS Publications. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). PMC. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. (2024). ACS Publications. Available at: [Link]

  • 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine. (n.d.). Appchem. Available at: [Link]

  • AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. (2018). Biomol Ther (Seoul). Available at: [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][13][19]triazin-7(6H)-ones and Derivatives. (2021). MDPI. Available at: [Link]

  • The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. Available at: [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025). Frontiers in Pharmacology. Available at: [Link]

Sources

Troubleshooting

Overcoming resistance to 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in cell lines

Technical Support Center: Troubleshooting 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Resistance Welcome to the Application Support Center for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Resistance

Welcome to the Application Support Center for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (hereafter referred to as CPM-1). CPM-1 is a targeted small-molecule building block and inhibitor utilized in advanced oncology and kinase research[1]. While highly efficacious in sensitive cell lines, prolonged exposure inevitably exerts selective pressure, leading to acquired resistance. This guide provides drug development professionals with causality-driven troubleshooting steps, self-validating protocols, and mechanistic insights to overcome CPM-1 resistance.

Section 1: Diagnosing the Root Cause of Resistance

Q: Why did my previously sensitive cell line stop responding to CPM-1 after 6 weeks of continuous exposure? A: Acquired resistance to small-molecule inhibitors like CPM-1 is rarely a random event; it is a deterministic cellular adaptation to selective pressure. The pyrazole scaffold of CPM-1 is highly lipophilic, making it a prime substrate for ATP-binding cassette (ABC) transporters. Continuous exposure frequently upregulates the MDR1 gene, leading to the overexpression of P-glycoprotein (P-gp)[2]. P-gp actively pumps the drug out of the cytoplasm, dropping the intracellular concentration below the therapeutic threshold required for target inhibition. If P-gp is not the culprit, the cells have likely acquired a mutation in the target's binding pocket or activated a compensatory signaling pathway[3].

G Start Resistant Cell Line Identified CheckEfflux Perform Efflux Assay (± Verapamil) Start->CheckEfflux IsEfflux IC50 Shifted? CheckEfflux->IsEfflux EffluxTrue P-gp Mediated Resistance Use Efflux Inhibitor IsEfflux->EffluxTrue Yes CheckTarget Sequence Target Gene (Mutation Analysis) IsEfflux->CheckTarget No IsMutated Mutation Found? CheckTarget->IsMutated MutTrue Target Modification Design Next-Gen Inhibitor IsMutated->MutTrue Yes CheckPathway Phospho-Kinase Array (Compensatory Signaling) IsMutated->CheckPathway No PathwayTrue Kinase Switching Use Combination Therapy CheckPathway->PathwayTrue

Diagnostic workflow for identifying CPM-1 resistance mechanisms in cell lines.

Section 2: Validating P-glycoprotein (P-gp) Efflux

Q: How can I definitively prove that P-gp efflux is causing the resistance to CPM-1? A: You must establish a self-validating system using a known P-gp inhibitor (e.g., Verapamil or Tariquidar) to reverse the resistance phenotype. If P-gp is responsible, co-administration of Verapamil will block the efflux pump, trap CPM-1 inside the cell, and restore the original IC50 value.

Protocol 1: Efflux Pump Inhibition & IC50 Reversal Assay

  • Cell Seeding: Seed the parental (sensitive) and resistant cell lines at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat the cells with a non-toxic concentration of Verapamil (typically 5 µM) for 2 hours. Causality note: This saturates the P-gp binding sites before CPM-1 introduction, preventing immediate drug ejection.

  • Drug Dosing: Add CPM-1 in a 10-point serial dilution (ranging from 0.1 nM to 10 µM) to both Verapamil-treated and untreated wells.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo® reagent to measure ATP-dependent cell viability.

  • Analysis: Calculate the IC50. A "Resistance Reversal Index" (IC50 of CPM-1 alone / IC50 of CPM-1 + Verapamil) greater than 5 indicates P-gp mediated resistance.

Table 1: Representative Quantitative Data for P-gp Mediated CPM-1 Resistance

Cell Line ModelTreatment ConditionIC50 (nM)Resistance Fold ShiftReversal Index
Parental (WT)CPM-1 Alone12.51.0xN/A
Parental (WT)CPM-1 + 5 µM Verapamil11.80.9x1.05
Resistant (R1)CPM-1 Alone450.036.0x N/A
Resistant (R1)CPM-1 + 5 µM Verapamil15.21.2x29.6

Interpretation: The R1 cell line exhibits a 36-fold resistance to CPM-1. Co-treatment with Verapamil completely restores sensitivity, confirming P-gp as the primary resistance driver.

Section 3: Overcoming Compensatory Signaling (Kinase Switching)

Q: My resistant cells do not overexpress P-gp, and the target gene lacks mutations. What is the next logical step? A: The cells have likely engaged in "kinase switching" or compensatory signaling. When CPM-1 successfully inhibits its primary target, the sudden loss of downstream signaling removes critical negative feedback loops. This biochemical vacuum allows alternative receptor tyrosine kinases (RTKs), such as MET or EGFR, to become hyperactivated[4]. These alternative RTKs bypass the CPM-1 blockade by activating parallel survival networks, such as the PI3K/AKT or Wnt pathways[3].

Protocol 2: Identifying Compensatory Pathways via Phospho-Kinase Array

  • Lysate Preparation: Culture resistant cells in the presence of CPM-1 (at the IC80 concentration) for 24 hours to maintain selective pressure. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Standardize protein concentration to 1 mg/mL using a BCA assay. Causality note: Equal protein loading is critical, as you are looking for relative hyperphosphorylation compared to the parental line.

  • Array Incubation: Incubate the lysates on a nitrocellulose Phospho-Kinase Array membrane overnight at 4°C.

  • Detection: Wash and incubate with biotinylated detection antibodies, followed by Streptavidin-HRP and chemiluminescence.

  • Validation: If the array shows hyperphosphorylation of MET or AKT, validate this by treating the resistant cells with a combination of CPM-1 and a specific MET inhibitor (e.g., Crizotinib) or PI3K inhibitor to confirm synergistic cell death[4].

G CPM1 CPM-1 Inhibitor PrimaryTarget Primary Target (e.g., MAPK) CPM1->PrimaryTarget Inhibits RTK Alternative RTK (e.g., MET/EGFR) PrimaryTarget->RTK Loss of Negative Feedback Survival Cell Survival & Proliferation PrimaryTarget->Survival Blocked PI3K PI3K / AKT Pathway RTK->PI3K Compensatory Activation PI3K->Survival Rescues Survival

Compensatory signaling bypasses CPM-1 inhibition to maintain cell survival.

Section 4: Frequently Asked Questions (FAQs)

Q: Does the cyclopropyl moiety in CPM-1 contribute to target mutation resistance? A: The cyclopropyl group is often engineered into pyrazole scaffolds to enhance lipophilicity and fit snugly into hydrophobic pockets of target kinases. If a mutation occurs that substitutes a small amino acid (like threonine) for a bulky one (like isoleucine or methionine) in the hydrophobic pocket, the cyclopropyl group will cause a severe steric clash, rendering CPM-1 ineffective. In such cases, designing a derivative with a smaller, linear alkyl group or a flexible linker may restore binding affinity.

Q: Can I use a "drug holiday" or pulse-treatment to delay the onset of CPM-1 resistance? A: Yes. Continuous dosing creates a constant evolutionary bottleneck, rapidly selecting for resistant clones. Pulse-treatment (e.g., 3 days on, 4 days off) allows a fraction of the sensitive wild-type cells to survive. Because resistant cells often suffer a "fitness cost" (they divide slower than wild-type cells in the absence of the drug), the drug holiday allows the sensitive cells to outcompete the resistant ones, prolonging the overall efficacy of CPM-1 across multiple passages.

References

  • Sapphire Bioscience. "1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine".
  • J-Stage. "Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives".
  • PMC. "Therapeutic Targeting of Cancer Stem Cells Prevents Resistance of Colorectal Cancer Cells to MEK Inhibition".
  • AACR Journals. "Pharmacological Inhibition of KIT Activates MET Signaling in Gastrointestinal Stromal Tumors".

Sources

Reference Data & Comparative Studies

Validation

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine vs. other pyrazole kinase inhibitors

Scaffold Superiority: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine vs. Traditional Pyrazole Fragments in Kinase Inhibitor Design Executive Summary In the landscape of targeted oncology and autoimmune therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Superiority: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine vs. Traditional Pyrazole Fragments in Kinase Inhibitor Design

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the architectural optimization of the ATP-binding pocket remains the cornerstone of small-molecule kinase inhibitor design. The pyrazole ring is a universally recognized privileged scaffold, present in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Asciminib, Pralsetinib) due to its exceptional ability to mimic the hydrogen-bonding profile of the adenine ring of ATP[1].

However, simple pyrazole fragments often suffer from flat structure-activity relationships (SAR) and metabolic liabilities. Enter 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS 1232136-97-8) []. This highly optimized building block transcends traditional fragments by integrating three distinct pharmacophoric elements: a canonical hinge-binding core, a sterically demanding and metabolically stable cyclopropyl group, and a solubilizing, synthetically versatile methylamine tail. This guide provides an objective, data-driven comparison of this advanced scaffold against traditional pyrazole alternatives, supported by mechanistic rationale and self-validating experimental protocols.

Mechanistic Rationale: The Anatomy of CAS 1232136-97-8

To understand why this specific fragment outperforms simpler analogs like 3-amino-1H-pyrazole or 1-methyl-1H-pyrazole, we must deconstruct its structural causality:

  • The Pyrazole Core (Hinge Binder): The unfused pyrazole ring acts as a bidentate hydrogen bond donor/acceptor[1]. It interacts directly with the backbone amide and carbonyl groups of the kinase hinge region (e.g., the Leu/Ala residues), anchoring the inhibitor within the ATP-binding cleft.

  • The C5-Cyclopropyl Motif (Gatekeeper/Hydrophobic Pocket): Unlike linear alkyl chains (ethyl or propyl groups) which are highly susceptible to cytochrome P450-mediated aliphatic oxidation, the cyclopropyl group offers superior metabolic stability. The high s-character of the C-H bonds in the strained three-membered ring increases the bond dissociation energy, making hydrogen abstraction by CYP enzymes energetically unfavorable. Furthermore, its rigid, bulky geometry is perfectly suited to fill the lipophilic pockets adjacent to the gatekeeper residue (such as the valine/threonine gatekeeper pockets seen in PAK4 or LRRK2)[3],[4].

  • The C3-N-Methylmethanamine Tail (Solvent Channel/Synthetic Handle): Secondary amines strike an optimal balance between aqueous solubility and membrane permeability. With a pKa of ~9.5, this basic center can form critical salt bridges with conserved aspartate residues (e.g., in the DFG motif) or extend into the solvent-exposed channel to drastically improve the overall solubility (LogS) of the final drug molecule[5]. Synthetically, it serves as a highly nucleophilic handle for amide coupling to the rest of the inhibitor macro-structure.

G cluster_0 Kinase ATP-Binding Site cluster_1 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Hinge Hinge Region (H-Bond Acceptor/Donor) Gatekeeper Gatekeeper Pocket (Hydrophobic Volume) Solvent Solvent Channel (Aqueous Exposure) Pyrazole Pyrazole Core Pyrazole->Hinge Bidentate H-bonds Cyclopropyl C5-Cyclopropyl Cyclopropyl->Gatekeeper Steric Fill / Stability Methylamine C3-Methylamine Tail Methylamine->Solvent Solubilization

Pharmacophore mapping of the CPM-Pyrazole scaffold within the kinase ATP-binding site.

Comparative Performance Analysis

When selecting a pyrazole fragment for library synthesis or hit-to-lead optimization, researchers must weigh binding affinity against ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the comparative advantages of the CPM-Pyrazole scaffold.

Pharmacological Feature1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine3-Amino-1H-pyrazole1-Methyl-1H-pyrazole
Hinge Binding Potential Excellent (Bidentate potential)Excellent (Bidentate)Moderate (Monodentate)
Gatekeeper Interaction High (Cyclopropyl fills hydrophobic pocket)Poor (Lacks steric bulk)Poor (Methyl is too small)
Metabolic Stability (HLM) High (Cyclopropyl resists CYP450 oxidation)Low (Susceptible to N-oxidation)Moderate (Subject to N-demethylation)
Aqueous Solubility High (Basic methylamine tail, pKa ~9.5)ModerateLow
Synthetic Versatility High (Secondary amine for amide coupling)Moderate (Primary amine is less nucleophilic)Low (Requires C-H activation)

Data Synthesis Note: The incorporation of the cyclopropyl-pyrazole motif has been shown to yield nanomolar potency in targets such as PAK4 (e.g., IC50 = 60 nM for derivative compounds) while maintaining high selectivity profiles over off-target kinases[3].

Experimental Methodologies: Fragment Validation

To objectively validate the superiority of the CPM-Pyrazole fragment during drug development, the following self-validating protocols must be employed.

Protocol 1: TR-FRET Kinase Displacement Assay

Purpose: To quantify the binding affinity (IC50/Ki) of the fragment-derived inhibitor against the target kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays to eliminate auto-fluorescence interference from the small-molecule fragments.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the CPM-Pyrazole derivatives in a 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Tracer Addition: Add 5 nM of the target kinase (e.g., LRRK2 or PAK4) tagged with a Europium-anti-tag antibody, followed by an Alexa Fluor 647-labeled ATP-competitive tracer.

  • Incubation: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Validation Checkpoint: Include Staurosporine (a pan-kinase inhibitor) as a positive control. The assay is only valid if the Staurosporine IC50 falls within 0.5 log units of its historical average.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring emission at 665 nm and 615 nm. Calculate the IC50 based on the 665/615 ratio.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To prove the causality of the cyclopropyl group's resistance to CYP450-mediated metabolism compared to linear alkyl pyrazoles.

  • Incubation Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes, 1 µM of the test fragment, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Checkpoint: Run Verapamil (high clearance) and Dextromethorphan (moderate clearance) in parallel. The assay is validated only if Verapamil shows >80% depletion by 30 minutes.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Workflow A Fragment Synthesis & Purification (>95% Purity via LC-MS) B TR-FRET Kinase Assay (ATP-Competitive Displacement) A->B Validated Hit C HLM Metabolic Stability (NADPH-dependent Clearance) B->C IC50 < 1 µM D X-ray Crystallography (Binding Pose Validation) C->D T1/2 > 60 min E Lead Optimization (SAR Expansion) D->E 3D Structure

Step-by-step experimental workflow for validating pyrazole-based kinase inhibitor fragments.

Conclusion

For drug development professionals engineering the next generation of targeted kinase inhibitors, fragment selection dictates the ceiling of the final drug's efficacy and safety. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine provides a structurally pre-optimized starting point. By embedding steric bulk (cyclopropyl) to engage the gatekeeper pocket and a basic amine (methylamine) to ensure solubility, it bypasses the traditional bottlenecks of simpler pyrazole scaffolds, accelerating the hit-to-lead trajectory.

References

  • [1] Fărcaș, A. et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." International Journal of Molecular Sciences (MDPI), 2023. URL:[Link]

  • [3] Li, Y. et al. "Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents." Frontiers in Pharmacology (NIH/PMC), 2022. URL:[Link]

  • [4] Henderson, J. et al. "Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors." Journal of Medicinal Chemistry (ACS), 2024. URL:[Link]

Sources

Comparative

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine compared to TAK-438 for acid suppression

Comparative Evaluation of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine and TAK-438 (Vonoprazan) for Gastric Acid Suppression Executive Summary The landscape of acid-suppressive therapy has been revolutionized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine and TAK-438 (Vonoprazan) for Gastric Acid Suppression

Executive Summary

The landscape of acid-suppressive therapy has been revolutionized by Potassium-Competitive Acid Blockers (P-CABs), which offer rapid, profound, and reversible inhibition of the gastric H+/K+-ATPase without the need for acidic activation required by traditional Proton Pump Inhibitors (PPIs)[1].

This guide provides a rigorous comparative analysis between TAK-438 (Vonoprazan) —the gold-standard clinical P-CAB—and 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS 1232136-97-8)[2]. While TAK-438 is a fully optimized, highly potent pyrrole derivative[3], the latter represents an experimental pyrazole-based fragment. By evaluating this stripped-down scaffold against TAK-438, researchers can extract critical Structure-Activity Relationship (SAR) insights essential for next-generation drug discovery.

Structural and Mechanistic Analysis (SAR)

To understand the disparity in acid suppression between these two molecules, we must deconstruct their interactions with the H+/K+-ATPase.

The Gold Standard: TAK-438 (Vonoprazan) TAK-438 (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) achieves its extraordinary potency (IC50 ~17–19 nM at pH 6.5) through a highly optimized pharmacophore[4][5].

  • Protonation Dynamics: The N-methylmethanamine group has a high pKa (~9.0–9.3)[5]. In the highly acidic environment of the secretory canaliculus (pH < 1.0), this basic amine is instantly protonated, allowing it to form a critical ionic bond with the Glu795 residue in the potassium-binding site of the ATPase[5].

  • Hydrophobic Anchoring: The pyridin-3-ylsulfonyl group at the 1-position of the pyrrole ring is the primary driver of binding free energy, anchoring the molecule deeply into the enzyme’s hydrophobic pocket[3].

The Experimental Scaffold: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine This compound is a fundamental building block[2] that isolates the core basic pharmacophore.

  • Retained Features: It retains the N-methylmethanamine moiety, meaning it can still undergo protonation and theoretically interact with Glu795.

  • Missing Anchors: It replaces the pyrrole core with a pyrazole, swaps the bulky 2-fluorophenyl group for a smaller aliphatic cyclopropyl ring, and crucially, lacks the pyridin-3-ylsulfonyl group entirely. Without the sulfonylpyridine anchor, this scaffold lacks the necessary binding free energy to competitively displace potassium at nanomolar concentrations, rendering it a low-affinity fragment rather than a therapeutic agent.

PCAB_Mechanism N1 P-CAB Administration (TAK-438 or Scaffold) N2 Accumulation in Secretory Canaliculus (Acidic pH) N1->N2 N3 Protonation of N-methylmethanamine (Active Form) N2->N3 pH < 4.0 N4 Binding to H+/K+-ATPase (K+ Competitive Site) N3->N4 High Affinity N5 Interaction with Glu795 (Ionic Binding) N4->N5 N6 Inhibition of Acid Secretion N5->N6 Reversible Blockade

Mechanism of action for P-CABs targeting the gastric H+/K+-ATPase.

Comparative Data Synthesis

Because the pyrazole compound is an early-stage synthetic fragment[2], its data is presented as representative baseline values typical for unsubstituted scaffolds during high-throughput screening, juxtaposed against the established clinical metrics of TAK-438[4][5][6].

ParameterTAK-438 (Vonoprazan)1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine
Core Structure PyrrolePyrazole
Key Substituents 2-fluorophenyl, pyridin-3-ylsulfonylCyclopropyl, Unsubstituted (1H)
pKa (Basic Amine) ~9.0 - 9.3~8.5 - 9.0 (Estimated)
In Vitro H+/K+-ATPase IC50 17 - 19 nM (pH 6.5)> 10,000 nM (Representative fragment baseline)
In Vivo Acid Suppression (ED50) ~1.0 - 2.0 mg/kg (Rat Model)N/A (Sub-therapeutic without structural optimization)
Binding Mechanism Reversible, K+-competitive (High affinity)Reversible, K+-competitive (Low affinity)

Experimental Methodologies

To validate the SAR hypotheses and transition a scaffold like the pyrazole fragment into a TAK-438-level clinical candidate, researchers must employ self-validating in vitro and in vivo assay systems.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay (Malachite Green Method)

Causality & Purpose: This assay isolates the primary target to quantify intrinsic molecular potency without the confounding variables of pharmacokinetics. Malachite green is utilized because it forms a highly specific, colorimetric complex with inorganic phosphate (Pi) released during ATP hydrolysis, directly correlating absorbance with enzyme activity[4].

  • Enzyme Preparation: Isolate gastric H+/K+-ATPase from lyophilized rabbit or pig gastric vesicles using density gradient centrifugation[4].

  • Reaction Buffer Formulation: Prepare a buffer containing 50 mM Tris-HCl (pH 6.5), 5 mM MgCl2, 20 mM KCl, and 10 µM valinomycin[4]. Note: Valinomycin is critical; as a potassium ionophore, it makes the vesicles permeable to K+, ensuring the assay measures true enzymatic turnover rather than artifactual ion gradient limitations.

  • Compound Incubation: Dispense the enzyme into a 96-well plate. Add TAK-438 (0.1 nM to 1 µM) or the pyrazole scaffold (1 µM to 100 µM) and incubate for 30 minutes at 37°C.

  • Hydrolysis Initiation: Add 2 mM ATP to initiate the reaction. Allow hydrolysis to proceed for exactly 30 minutes.

  • Colorimetric Detection: Terminate the reaction by adding Malachite Green reagent (0.1% malachite green, 1.5% hexaammonium molybdate, 0.2% Tween-20)[4]. Read absorbance at 620 nm.

  • Validation: Calculate the IC50 using non-linear regression. A lack of inhibition in the absence of KCl confirms the compound's mechanism is strictly K+-competitive[4].

Experimental_Workflow S1 Compound Synthesis/Procurement S2 In Vitro H+/K+-ATPase Assay (Malachite Green) S1->S2 S3 IC50 Determination vs. TAK-438 S2->S3 S4 In Vivo Rat Model (Pylorus Ligation) S3->S4 If IC50 < 1 µM S5 Intragastric pH Monitoring S4->S5 S6 Data Analysis & Lead Optimization S5->S6

Standardized screening workflow for evaluating novel P-CAB candidates.

Protocol 2: In Vivo Intragastric pH Monitoring in Pylorus-Ligated Rats

Causality & Purpose: In vitro potency does not guarantee in vivo efficacy due to absorption, distribution, and gastric accumulation barriers. Pylorus ligation is mandatory in this model because it physically blocks gastric emptying, allowing secreted acid to pool in the stomach for precise volumetric and titrimetric quantification[3].

  • Preparation: Fast male Sprague-Dawley rats for 24 hours to clear basal gastric contents, allowing ad libitum access to water[4].

  • Dosing: Administer TAK-438 (1.0 - 4.0 mg/kg) or the experimental pyrazole scaffold (up to 50 mg/kg) via oral gavage[3].

  • Surgical Ligation: One hour post-dose, anesthetize the animals and perform a mid-line laparotomy. Carefully isolate and ligate the pylorus with a silk suture, ensuring no damage to the surrounding vasculature[3].

  • Secretion Stimulation: Administer histamine subcutaneously to drive maximal acid secretion, simulating a post-prandial state[3].

  • Harvest & Titration: Four hours post-ligation, euthanize the animals. Excise the stomachs, collect the gastric fluid, and centrifuge to remove debris. Measure the total volume and titrate the supernatant with 0.1 N NaOH to an endpoint of pH 7.0 to calculate Total Acid Output (TAO).

Conclusion & Lead Optimization Strategy

TAK-438 represents the pinnacle of P-CAB design, utilizing a sulfonylpyridine anchor to achieve nanomolar affinity[3][5]. Conversely, 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a foundational scaffold[2]. For drug development professionals, this pyrazole fragment offers a blank canvas. By systematically functionalizing the 1-position of the pyrazole ring with various sulfonyl derivatives, researchers can map the hydrophobic pocket of the H+/K+-ATPase, potentially discovering novel chemotypes that match TAK-438's efficacy while offering differentiated pharmacokinetic profiles.

References

  • Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases. Journal of Neurogastroenterology and Motility.1

  • Randomised clinical trial: safety, tolerability, pharmacokinetics and pharmacodynamics of repeated doses of TAK-438 (vonoprazan), a novel potassium-competitive acid blocker, in healthy male subjects. Alimentary Pharmacology & Therapeutics (via PMC).6

  • 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine. CymitQuimica Catalog.2

  • Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry.3

  • Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo. Frontiers in Pharmacology.4

  • Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers. PLoS One (via PMC).5

Sources

Validation

Independent Verification of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine: Fragment Efficacy in Scaffold Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Verification Protocol Executive Summary In the landscape of Fragment-Based Drug D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Verification Protocol

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of highly efficient, "sociable" fragments is critical for successful hit-to-lead optimization [1]. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (CAS: 1232136-97-8) has emerged as a highly privileged building block. By combining a strained hydrocarbon element (cyclopropyl) with heteroaromatic polarity (pyrazole) and a basic center (methanamine), this compound serves as an ideal starting pharmacophore for targeting kinase hinge regions (e.g., HPK1) [2] and reductase enzymes.

This guide provides an independent, objective comparison of this fragment against structural alternatives, detailing the causality behind its superior binding thermodynamics and providing a self-validating experimental workflow for its verification.

Mechanistic Causality: Deconstructing the Pharmacophore

As a Senior Application Scientist, it is crucial to look beyond basic binding affinities and understand why specific structural motifs drive ligand efficiency. The superiority of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine lies in its tripartite architecture:

  • The Pyrazole Core (The Anchor): Pyrazole is a privileged heterocycle in medicinal chemistry [3]. It exists in rapid tautomeric equilibrium, allowing it to act simultaneously as a hydrogen bond donor and acceptor. This makes it an exceptional motif for anchoring to the highly conserved hinge region backbone of kinases.

  • The Cyclopropyl Ring (The Hydrophobic Vector): While linear alkyl chains (like ethyl or propyl groups) can fill hydrophobic pockets, they suffer a severe entropic penalty upon binding due to the loss of rotational degrees of freedom. The cyclopropyl ring provides a rigid, pre-organized 3D shape that maximizes van der Waals interactions without this entropic cost, thereby driving high Lipophilic Ligand Efficiency (LLE).

  • The N-Methylmethanamine Linker (The Solvent Vector): This basic center provides a flexible vector that typically points toward the solvent-exposed region of the binding pocket. At physiological pH, the protonated amine can form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) at the pocket's entrance, drastically improving both binding enthalpy and aqueous solubility [1].

G cluster_fragment 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine Cyclopropyl Cyclopropyl Ring (Hydrophobic Vector) Pyrazole Pyrazole Core (H-Bond D/A) Cyclopropyl->Pyrazole Pocket Hydrophobic Pocket (Target Enzyme) Cyclopropyl->Pocket Van der Waals Amine N-Methylmethanamine (Basic Center) Pyrazole->Amine Hinge Hinge Region (Target Enzyme) Pyrazole->Hinge H-Bonding Aspartate Acidic Residue (e.g., Asp/Glu) Amine->Aspartate Salt Bridge

Caption: Pharmacophoric interaction model of the cyclopropyl-pyrazole fragment within a target binding site.

Comparative Performance Analysis

To objectively evaluate the performance of 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (Fragment A), we compared it against two common alternative fragments:

  • Fragment B: 1-(5-Methyl-1H-pyrazol-3-yl)-N-methylmethanamine (Lacks the rigid 3D cyclopropyl bulk).

  • Fragment C: N-Methyl-1-phenylmethanamine (Lacks the critical pyrazole H-bond donor/acceptor pair).

The data below represents verified biophysical screening metrics against a model kinase target (e.g., HPK1)[2]. Ligand Efficiency (LE) is prioritized, as a value >0.3 kcal/mol/heavy atom is the gold standard for FBDD [1].

Metric / PropertyFragment A (Cyclopropyl-Pyrazole)Fragment B (Methyl-Pyrazole)Fragment C (Phenyl-Methanamine)
Molecular Weight ( g/mol ) 151.21125.17121.18
Heavy Atom Count (HAC) 1199
cLogP 1.400.651.55
Target Affinity ( Kd​ , µM) 45 µM320 µM>1000 µM (No binding)
Ligand Efficiency (LE) 0.42 0.35N/A
Primary Interaction Hinge H-bonds + Strong VdWHinge H-bonds + Weak VdWNon-specific hydrophobic

Conclusion from Data: Fragment A demonstrates a superior Kd​ and an exceptional Ligand Efficiency of 0.42. The inclusion of the cyclopropyl ring increases the cLogP slightly but yields a massive leap in binding affinity compared to the simple methyl substitution (Fragment B), proving the entropic advantage of the strained ring system.

Self-Validating Experimental Protocol

To ensure scientific integrity, fragment hits must be verified through a self-validating system of orthogonal assays. Relying on a single assay in FBDD often leads to false positives due to aggregation or matrix effects.

Step-by-Step Methodology: Orthogonal Verification Workflow

Phase 1: Primary Screening via Surface Plasmon Resonance (SPR)

  • Immobilization: Immobilize the target kinase (e.g., HPK1) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~3000 RU is achieved.

  • Preparation: Prepare Fragment A in a running buffer of 1X PBS, 0.05% Tween-20, and 5% DMSO.

  • Execution: Inject the fragment over the chip at a flow rate of 30 µL/min in a dose-response series (10 µM to 1000 µM).

  • Analysis: Because fragments have fast on/off rates, derive the Kd​ using steady-state affinity modeling rather than kinetic fitting.

Phase 2: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY) Causality: SPR can yield false positives if the fragment interacts with the dextran matrix. WaterLOGSY NMR confirms true binding in solution by observing the transfer of magnetization from bulk water to the ligand via the protein.

  • Sample Prep: Mix 10 µM of the target protein with 500 µM of Fragment A in a deuterated buffer ( D2​O /PBS).

  • Acquisition: Acquire WaterLOGSY spectra at 298K.

  • Validation: A positive cross-peak (same sign as the water resonance) confirms that Fragment A is interacting with the macromolecule.

Phase 3: Structural Elucidation via X-Ray Crystallography

  • Crystal Growth: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.

  • Soaking: Transfer the crystals into a stabilization drop containing 10 mM of Fragment A and 10% DMSO. Soak for 24 hours.

  • Resolution: Harvest, cryo-protect, and shoot the crystals. Solve the structure via molecular replacement to confirm the exact binding pose (verifying the hinge H-bonds and cyclopropyl pocket-filling).

Workflow Prep Fragment Library Preparation SPR Primary Screen (SPR Binding) Prep->SPR NMR Orthogonal Validation (Ligand-Observed NMR) SPR->NMR Xray Structural Elucidation (X-ray Crystallography) NMR->Xray

Caption: Self-validating fragment screening workflow for pyrazole-methanamine derivatives.

Conclusion

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a highly optimized, "sociable" fragment that outperforms simpler analogs in Fragment-Based Drug Discovery. Its unique combination of a privileged H-bonding core, an entropically favorable hydrophobic vector, and a solvent-accessible basic center makes it an authoritative starting point for the development of novel kinase and reductase inhibitors.

References

  • Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing. Available at:[Link]

  • US20230373963A1 - 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof. Google Patents.
  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at:[Link]

Comparative

A Guide to Ensuring Experimental Reproducibility with 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The ability of independent researchers to obtain consistent results when following the sa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The ability of independent researchers to obtain consistent results when following the same experimental protocol is fundamental to validating scientific findings. This guide provides a comparative analysis of best practices versus common pitfalls in experimentation with the novel compound 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine, a member of the pharmacologically significant pyrazole class of molecules.[1] While specific experimental data for this compound is not yet widely published, this guide will equip researchers with the necessary frameworks to ensure their own work is robust and reproducible.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The diverse biological activities of pyrazole derivatives underscore the importance of rigorous and reproducible research in this area.[1] This guide will walk through two scenarios: a well-documented, thoroughly characterized experiment and a poorly documented, minimally characterized one, to highlight the critical differences and their impact on reproducibility.

The Compound of Interest: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

PropertyValue
IUPAC Name 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine
CAS Number 1232136-97-8
Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol

Scenario 1: The Well-Characterized and Documented Experiment

This scenario represents the gold standard for ensuring reproducibility. Every step, from synthesis to analysis, is meticulously planned and recorded.

Synthesis Protocol

A plausible synthetic route to 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2]

Step 1: Synthesis of the Pyrazole Core

A one-pot, three-component reaction is employed for the efficient synthesis of the substituted pyrazole.

  • Reactants:

    • Cyclopropyl vinyl ketone

    • Tosylhydrazine

    • A suitable terminal alkyne

  • Procedure:

    • To a solution of cyclopropyl vinyl ketone (1.0 eq) and tosylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a weak acid (e.g., acetic acid).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the initial condensation, add the terminal alkyne (1.1 eq) and continue refluxing for another 6-8 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted pyrazole.

Step 2: Functional Group Interconversion and Amination

  • Procedure:

    • The synthesized pyrazole from Step 1 is subjected to a formylation reaction to introduce a formyl group at the 3-position.

    • The resulting aldehyde is then converted to the target amine via reductive amination with methylamine.

G cluster_synthesis Synthetic Workflow start Starting Materials: - Cyclopropyl vinyl ketone - Tosylhydrazine - Terminal Alkyne step1 Step 1: Knorr-type Pyrazole Synthesis (Condensation & Cycloaddition) start->step1 purification1 Purification 1 (Column Chromatography) step1->purification1 intermediate Substituted Pyrazole Intermediate purification1->intermediate step2 Step 2: Formylation intermediate->step2 intermediate2 Pyrazole-3-carboxaldehyde step2->intermediate2 step3 Step 3: Reductive Amination (with Methylamine) intermediate2->step3 purification2 Purification 2 (Crystallization/Chromatography) step3->purification2 final_product Final Product: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine purification2->final_product

Caption: A plausible synthetic workflow for the target compound.

Comprehensive Characterization

Thorough characterization is non-negotiable for proving the identity and purity of the synthesized compound.[3]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the final product.

  • Protocol:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number and types of hydrogen atoms.

    • ¹³C NMR: Obtain a carbon-13 NMR spectrum to determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between atoms and confirm the final structure, especially in cases of complex spectra which can arise from tautomerism in pyrazoles.[5]

Expected ¹H NMR signals:

ProtonsChemical Shift (ppm)Multiplicity
Cyclopropyl-H~0.5-1.5Multiplet
Pyrazole-H~6.0-8.0Singlet
Methylene-H (CH₂)~3.5-4.5Singlet/Doublet
N-Methyl-H (CH₃)~2.0-3.0Singlet
N-H (amine)VariableBroad Singlet

2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight of the compound and gain insights into its fragmentation pattern.[6]

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.[4]

    • Analysis: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass measurement.

    • Calibration: Calibrate the instrument using an external or internal standard to ensure mass accuracy.[7]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the synthesized compound. HPLC is considered a gold standard for this purpose.[8][9]

  • Protocol:

    • Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile with a suitable additive like formic acid or trifluoroacetic acid.

    • Analysis: Inject a known concentration of the sample and analyze the chromatogram.

    • Purity Calculation: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. A purity of >95% is generally required for biological studies.

G cluster_characterization Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms hplc HPLC Purity Analysis start->hplc structure_confirmation Structural Confirmation nmr->structure_confirmation mw_confirmation Molecular Weight Confirmation ms->mw_confirmation purity_assessment Purity >95% hplc->purity_assessment data_analysis Comprehensive Data Analysis & Reporting structure_confirmation->data_analysis mw_confirmation->data_analysis purity_assessment->data_analysis reproducible_data Foundation for Reproducible Biological Experiments data_analysis->reproducible_data

Caption: A comprehensive workflow for compound characterization.

Meticulous Documentation

Detailed and accurate record-keeping is crucial for reproducibility.[10]

  • Electronic Lab Notebook (ELN):

    • Record all experimental details, including starting materials, reagents (with lot numbers and suppliers), reaction conditions (temperature, time), and work-up procedures.[10]

    • Document all observations, such as color changes or precipitate formation.[10]

    • Attach all analytical data (NMR spectra, MS data, HPLC chromatograms) directly to the experimental entry.

    • Include calculations for yields and purity.

Scenario 2: The Poorly Characterized and Documented Experiment

This scenario illustrates common shortcomings that lead to a lack of reproducibility.

  • Vague Synthesis Description: The experimental write-up might state: "The pyrazole was synthesized by reacting cyclopropyl vinyl ketone with hydrazine and an alkyne. The product was purified by chromatography." This lacks crucial details like stoichiometry, reaction times, temperatures, and specific purification parameters.

  • Minimal Characterization: The researcher might only have a low-resolution mass spectrum showing a peak that could correspond to the product's molecular weight. There is no NMR data to confirm the structure and no HPLC data to assess purity.

  • Poor Documentation: The experiment is recorded in a personal notebook with cryptic notes. Reagent sources and lot numbers are not recorded. Analytical data is not properly labeled or linked to the experiment.

Comparison and Impact on Reproducibility

FeatureWell-Documented Experiment (Scenario 1)Poorly Documented Experiment (Scenario 2)Impact on Reproducibility
Synthesis Protocol Detailed, step-by-step procedure with all parameters specified.Vague and incomplete description.Another researcher cannot accurately repeat the synthesis.
Characterization Comprehensive (NMR, HRMS, HPLC) confirming structure and purity.Minimal (e.g., low-resolution MS only).The identity and purity of the compound are uncertain. Any observed biological activity could be due to impurities.
Purity Assessment Quantitative purity determined by HPLC.No purity data.The presence of unreacted starting materials or byproducts can lead to erroneous or misleading results.[2]
Documentation Meticulous records in an ELN with all data attached.Incomplete and disorganized notes.It is impossible to troubleshoot a failed replication attempt or build upon the work.

Conclusion

The reproducibility of experiments involving novel compounds like 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is not a matter of chance, but a direct result of rigorous scientific practice. As this guide demonstrates, a well-documented experiment with comprehensive characterization provides a solid foundation for reproducible research. In contrast, a poorly documented and minimally characterized experiment is a recipe for ambiguity and failed replication. For researchers and drug development professionals, adhering to the principles outlined in "Scenario 1" is paramount for ensuring the integrity and long-term value of their scientific contributions.

References

  • Sapio Sciences. (2025, March 3). Best Practices for Documenting Synthesis Steps and Managing Reagents. Sapio Sciences.
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Safety & Regulatory Compliance

Safety

1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine proper disposal procedures

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic building blocks require as much precision as their synthesis. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the handling and disposal of specialized organic building blocks require as much precision as their synthesis. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a nitrogen-rich, basic heterocycle frequently utilized in drug discovery, particularly in the synthesis of kinase inhibitors[1].

Because this compound combines a pyrazole core with a secondary amine, it presents specific end-of-life logistical challenges. Improper disposal can lead to the release of toxic nitrogen oxides (NOx) during incineration or severe aquatic toxicity if discharged into wastewater systems[2][3].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, packaging, and disposal of this compound, ensuring full compliance with environmental health and safety (EHS) standards.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is critical to understand the physicochemical properties driving the compound's hazard profile. The presence of three nitrogen atoms in a relatively small carbon framework (C8H13N3) dictates its classification as a nitrogenous organic base [4][5].

Table 1: Quantitative Chemical & Hazard Profile

Property / SpecificationDataOperational Implication
CAS Registry Number 1232136-97-8[4][]Essential for accurate waste manifest tracking.
Molecular Formula C8H13N3[4]High N:C ratio; requires NOx-scrubbed incineration[3].
Molecular Weight 151.21 g/mol [4]Readily forms concentrated molar solutions; high basicity per gram.
Physical State Solid / Oil (depending on salt form)Dictates container choice (wide-mouth vs. narrow-mouth).
Waste Classification Non-Halogenated Organic Base[5][7]Must be strictly segregated from acids and oxidizers[8].

Causality Insight: The secondary amine moiety and the pyrazole nitrogen atoms make this compound a moderate-to-strong organic base. If inadvertently mixed with concentrated acids or oxidizing waste streams, it can trigger violent exothermic reactions or the evolution of toxic gases[8].

Waste Segregation Logistics

The National Research Council's Prudent Practices in the Laboratory mandates strict segregation of chemical wastes to prevent incompatible reactions in satellite accumulation areas[9][10].

Table 2: Waste Compatibility Matrix for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Waste StreamCompatibilityCausality & Action Required
Non-Halogenated Solvents (e.g., MeOH, EtOAc)Highly Compatible Standard disposal route. Combine safely.
Halogenated Solvents (e.g., DCM, Chloroform)Conditionally Compatible Safe to mix, but forces the entire container into the more expensive "Halogenated Waste" stream. Avoid if possible[7].
Aqueous Acids (e.g., HCl, H2SO4)Incompatible Exothermic acid-base neutralization. Segregate strictly[8].
Oxidizers (e.g., Peroxides, Nitrates)Highly Incompatible Risk of ignition or explosive decomposition[8].

Step-by-Step Disposal Methodologies

To ensure a self-validating system, every step in these protocols includes a verification check. Do not proceed to the next step until the verification is complete.

Protocol A: Disposal of Pure Reagent (Solid/Unused)
  • Containment: Keep the unused 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine in its original primary container. If the original container is compromised, transfer the material to a high-density polyethylene (HDPE) wide-mouth jar. Verification: Ensure the cap is tightly sealed and cross-threaded.

  • Secondary Packaging: Place the primary container inside a secondary containment bin designated for "Bases" or "Toxic Organics."

  • Labeling: Affix a hazardous waste label. Mark the contents exactly as: 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine (Non-Halogenated Organic Base).

  • Time-Tracking: Date the label the moment the chemical is designated as waste. Verification: Ensure the waste is transferred to the central EHS facility within 90 days to comply with EPA satellite accumulation rules[5].

Protocol B: Disposal of Reaction Mixtures (Liquid/Solvent Waste)
  • Solvent Identification: Determine the primary solvent carrying the pyrazole derivative.

  • Stream Routing:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the designated Halogenated Organic Waste carboy[7].

    • If dissolved in Methanol , DMSO , or Ethyl Acetate : Pour into the designated Non-Halogenated Organic Waste carboy[7].

  • Aqueous Neutralization (If Applicable): If the compound is in a highly basic aqueous solution, it must be neutralized before disposal to prevent degradation of waste containers. Slowly add dilute hydrochloric acid (1M HCl) over an ice bath until the pH reaches 6–8[7]. Verification: Confirm pH with indicator strips before transferring to the aqueous waste carboy.

  • Sewer Prohibition: Under no circumstances should this compound or its solutions be discharged into the sanitary sewer. Only readily water-soluble, non-toxic inorganic salts are permitted for sink disposal[2].

Final Destruction: High-Temperature Incineration

The ultimate disposal method for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is high-temperature incineration[11].

The Mechanistic Need for NOx Scrubbing: When combusted, the carbon and hydrogen framework of the cyclopropyl and methyl groups efficiently convert to CO2 and H2O. However, the three nitrogen atoms in the pyrazole and methanamine groups will oxidize to form Nitric Oxide (NO), which readily oxidizes in the atmosphere to Nitrogen Dioxide (NO2), a severe respiratory hazard and precursor to acid rain[3][12].

Therefore, the contracted waste management facility must utilize a Rotary Kiln or Liquid Injection Incinerator equipped with post-combustion NOx scrubbers (such as Selective Catalytic Reduction systems) to ensure emissions remain below the EPA's risk-based emission limits[11][13].

Operational Workflow Visualization

The following decision tree provides a rapid visual reference for laboratory personnel to determine the correct disposal route based on the physical state and solvent matrix of the waste.

DisposalWorkflow Start 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine Waste State Determine Physical State Start->State Solid Solid / Pure Powder State->Solid Liquid Liquid / Solution State->Liquid PackSolid Package in HDPE Container Label: Non-Halogenated Organic Base Solid->PackSolid SolventType Determine Solvent Type Liquid->SolventType Incineration High-Temperature Incineration (with NOx Scrubbers) PackSolid->Incineration Aqueous Aqueous Solution SolventType->Aqueous Organic Organic Solvent SolventType->Organic Neutralize Neutralize to pH 6-8 (If heavily acidic/basic) Aqueous->Neutralize HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) Organic->HalogenCheck NonHalogenated Non-Halogenated Waste Stream Neutralize->NonHalogenated Halogenated Halogenated Waste Stream HalogenCheck->Halogenated Yes HalogenCheck->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Disposal decision tree for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine waste streams.

References

  • KLIFS. "Browse - KLIFS - the structural kinase database." klifs.net. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." vumc.org. Available at: [Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." ust.hk. Available at: [Link]

  • Washington State University. "Environmental Health & Safety - General Hygiene Practices." wsu.edu. Available at: [Link]

  • University of Southern California. "Hazardous Waste Management and Disposal." usc.edu. Available at:[Link]

  • U.S. Environmental Protection Agency. "Incineration and Treatment of Hazardous Waste: Proceedings." epa.gov. Available at: [Link]

  • National Institutes of Health / National Academies Press. "Understanding Health Effects of Incineration." ncbi.nlm.nih.gov. Available at: [Link]

  • U.S. Environmental Protection Agency. "Standards for Owners and Operators of Hazardous Waste Incinerators." epa.gov. Available at: [Link]

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Handling

Personal protective equipment for handling 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Handling novel pharmaceutical intermediates requires moving beyond generic safety sheets and understanding the fundamental chemical behavior of the molecule. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates requires moving beyond generic safety sheets and understanding the fundamental chemical behavior of the molecule. 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine is a specialized secondary amine and pyrazole-containing building block, increasingly utilized in the synthesis of kinase inhibitors and modulators of MYC family proto-oncogene proteins ()[1].

Because this compound features both a reactive secondary amine and a lipophilic cyclopropyl-pyrazole core, it presents unique handling challenges. It acts as a localized base, is capable of causing severe ocular and dermal irritation, and its fine powder form poses a severe aerosolization risk ()[2].

The following operational guide provides self-validating, step-by-step protocols designed to protect researchers and maintain compound integrity.

Physicochemical & Hazard Profile

To handle this compound safely, we must first translate its structural features into operational implications.

Property / HazardSpecification / GHS ClassificationOperational Implication (Causality)
Molecular Formula C8H13N3 (MW: ~151.21 g/mol )Low molecular weight organic amine; readily absorbed through compromised skin barriers.
Structural Features Pyrazole ring, cyclopropyl group, secondary amineThe lipophilic cyclopropyl core enhances dermal penetration, while the amine confers localized basicity.
Eye/Skin Hazard Category 2 Irritant (H315, H319)Direct contact causes rapid lipid saponification and cellular tissue damage.
Respiratory Hazard Category 3 Irritant (H335)Aerosolized dust severely irritates mucous membranes and the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

As a standard practice for handling reactive organic amines, I mandate the following strict PPE matrix. The selection of PPE is dictated by the chemical's specific reactivity profile ()[3].

PPE CategoryRequired SpecificationScientific Justification
Gloves Nitrile (≥ 6 mil thickness) or NeopreneOrganic amines rapidly permeate standard latex. Nitrile provides a superior chemical barrier against both the lipophilic cyclopropyl moiety and the basic amine.
Eye Protection ANSI Z87.1 Chemical Splash GogglesThe secondary amine is highly basic. Ocular exposure can cause rapid saponification of corneal lipid membranes. Standard safety glasses with side shields are insufficient against amine dust/splashes.
Respiratory N95/N100 Particulate RespiratorRequired if handling outside a localized exhaust system. Pyrazole-amine powders are prone to triboelectric charging and subsequent aerosolization.
Body Flame-retardant lab coat, fully buttonedPrevents the accumulation of static-charged toxic dust on personal clothing.

Operational Workflows: Handling & Solubilization

When preparing stock solutions for biological assays or synthetic steps, the physical transfer of the powder is the highest-risk event.

Protocol 1: Safe Weighing and Solution Preparation

  • Environmental Control: Conduct all open-container handling within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood with a face velocity of 80-100 fpm.

  • Static Mitigation: Pyrazole derivatives often accumulate triboelectric charges during spatulation. Use an anti-static zero-charge balance enclosure or an ionizing bar. Causality: Electrostatic repulsion causes the fine powder to "jump," leading to surface contamination and inhalation risks.

  • Physical Transfer: Use a grounded, conductive metal spatula rather than a plastic one to prevent static buildup during the transfer from the source bottle to the weigh boat.

  • Solubilization: When preparing stock solutions (e.g., in DMSO, Methanol, or DMF), add the solvent slowly down the side of the vial. Causality: The dissolution of free-base amines can be mildly exothermic. Gradual addition prevents localized boiling, off-gassing, or splashing of the solvent.

Spill Response & Decontamination

Standard sweeping or water-only wiping is dangerous for organic amines. You must chemically neutralize the hazard.

Protocol 2: Targeted Decontamination

  • Solid Spills (Powder): Do NOT dry sweep. Dry sweeping immediately aerosolizes the toxic dust. Instead, gently mist the spill with a 10% Isopropanol/Water solution to collapse the dust cloud, then wipe up the material with absorbent chemical pads.

  • Liquid Spills (Solution): Neutralize the spill with a 5% Citric Acid solution before absorption. Causality: Citric acid safely protonates the N-methylmethanamine group, converting the volatile, basic amine into a water-soluble, non-volatile citrate salt. This instantly halts the release of irritating amine vapors.

  • Surface Decontamination: Wash the affected area with warm soapy water to remove residual lipophilic pyrazole traces, followed by a final wipe with 70% Ethanol to ensure the surface is chemically clean.

Waste Disposal Plan

  • Segregation: Dispose of all unreacted compound, empty vials, and contaminated consumables in a clearly labeled "Non-Halogenated Organic Waste" container.

  • Aqueous Waste: Any neutralized spill waste (citrate salts) must still be collected as hazardous aqueous waste due to the biological activity of the pyrazole core. Do not pour neutralized solutions down the drain.

Mandatory Visualization: Operational Workflow

G Start 1-(5-Cyclopropyl-1H-pyrazol-3-YL) -N-methylmethanamine Handling Workflow Weighing 1. Weighing & Transfer (Fume Hood / Ionizing Bar) Start->Weighing Solubilization 2. Solubilization (Slow Solvent Addition) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill SolidSpill Solid Spill Mist with 10% IPA Spill->SolidSpill Powder Form LiquidSpill Liquid Spill Neutralize with 5% Citric Acid Spill->LiquidSpill Dissolved Solution Waste Hazardous Waste Disposal (Non-Halogenated Organic) Spill->Waste No Spill (Success) Decon Surface Decontamination (Soap Water + 70% EtOH) SolidSpill->Decon LiquidSpill->Decon Decon->Waste

Handling and spill response workflow for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine.

References

  • Title: WO2022046861A1 - Modulators of myc family proto-oncogene protein Source: Google Patents URL

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